Octa-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-1,3-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3 |
InChI Key |
QTYUSOHYEPOHLV-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=C |
Canonical SMILES |
CCCCC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Octa-1,3-diene
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a valuable building block in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental considerations, and key chemical reactions.
General and Physicochemical Properties
This compound is an unsaturated hydrocarbon with the molecular formula C8H14.[1] It is a colorless liquid that is less dense than and insoluble in water.[2][3] Due to its low flash point, it is a flammable liquid and requires handling in a well-ventilated area with precautions against ignition sources.[2][4]
Table 1: General Information for this compound
| Property | Value |
| IUPAC Name | (3E)-octa-1,3-diene[2][4] |
| Synonyms | 1,3-Octadiene, (E)-1,3-Octadiene[5][6] |
| Molecular Formula | C8H14[1][2][5][7] |
| CAS Number | 1002-33-1[1][2][7] |
| Canonical SMILES | CCCCC=CC=C[1][3] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 110.20 g/mol | [2][4][6] |
| Density | 0.738 g/cm³ (at 20°C) | [1][4] |
| Boiling Point | 127.6 - 131 °C | [1][4][5] |
| Melting Point | Not Available | [8] |
| Flash Point | 17.2 °C | [1][4] |
| Water Solubility | 14.2 mg/L at 25 °C (estimated) | [8][9] |
| logP (Octanol/Water Partition Coefficient) | 2.919 - 3.965 (estimated) | [1][8][10] |
| Vapor Pressure | 13.4 mmHg at 25°C | [1][9] |
| Refractive Index | 1.4501 (at 20°C) | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information for this compound
| Data Type | Key Information |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound.[11][12] |
| Infrared Spectroscopy (IR) | The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[13] |
| Nuclear Magnetic Resonance (NMR) | While specific NMR data for this compound is not detailed in the provided search results, general principles of 1H and 13C NMR for dienes would apply for its structural elucidation. |
Chemical Properties and Reactivity
As a conjugated diene, this compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[14][15] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne).[16][17] The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[17]
Caption: General schematic of a Diels-Alder reaction.
Electrophilic Addition
Electrophilic addition to conjugated dienes like this compound can result in a mixture of 1,2- and 1,4-addition products.[18][19] This is due to the formation of a resonance-stabilized allylic carbocation intermediate.[18][20] The reaction with an electrophile (E+) can lead to two constitutional isomers.
Caption: Electrophilic addition to a conjugated diene.
Polymerization
This compound can be used in the synthesis of specialized polymers and solvents.[4] The conjugated double bonds allow for polymerization reactions, leading to the formation of various polymer structures. It is noted that octadiene may undergo explosive polymerization.[2]
Experimental Protocols
While specific, detailed experimental protocols for this compound were not found in the search results, general methodologies for the synthesis and handling of 1,3-dienes are applicable.
Synthesis of 1,3-Dienes
A common method for the synthesis of 1,3-dienes is through olefination reactions.[21] One such approach is the Julia-Kocienski olefination, which involves the reaction of an α,β-unsaturated carbonyl compound with an alkyl sulfone.[22]
Caption: General workflow for the synthesis of a 1,3-diene.
General Procedure for Olefination:
-
Preparation of the Ylide/Carbanion: A suitable phosphonium (B103445) salt or sulfone is deprotonated with a strong base (e.g., n-butyllithium, sodium hexamethyldisilazide) in an inert, anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[22]
-
Reaction with Carbonyl: The resulting ylide or carbanion is then reacted with an appropriate aldehyde or ketone at low temperatures (e.g., -78 °C).
-
Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The organic product is extracted into a suitable solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield the desired 1,3-diene.[21]
Handling and Safety Precautions
This compound is a flammable liquid with a low flash point.[4] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[23] Due to its volatility, storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of explosive vapor-air mixtures.[2][4]
Applications and Relevance
This compound serves as a valuable intermediate in organic synthesis, particularly in the production of polymers and for creating complex cyclic molecules through Diels-Alder reactions.[4][23] It has also been identified as a volatile organic compound in some biological systems.[4] Its reactivity and structural features make it a compound of interest for researchers in synthetic chemistry, materials science, and chemical biology.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]
- 5. 1,3-OCTADIENE | 1002-33-1 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,3-Octadiene [webbook.nist.gov]
- 8. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 9. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]
- 10. 1,3-Octadiene (CAS 1002-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,3-Octadiene [webbook.nist.gov]
- 12. 1,3-Octadiene [webbook.nist.gov]
- 13. 1,3-Octadiene [webbook.nist.gov]
- 14. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 15. Diels-Alder Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 18. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 22. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 23. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-1,3-diene, a conjugated diene with the molecular formula C₈H₁₄, is a valuable building block in organic synthesis. Its conjugated double bond system allows it to participate in a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired stereochemistry of the final product (specifically the geometry of the double bonds), the availability of starting materials, and the required scale of the synthesis. The most prominent and effective methods include olefination reactions, palladium-catalyzed cross-coupling reactions, and elimination reactions.
Olefination Reactions
Olefination reactions provide a direct and reliable method for the formation of carbon-carbon double bonds and are widely used for the synthesis of dienes.
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, a common approach involves the reaction of hexanal (B45976) with a vinyl-substituted phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[1][2]
Experimental Protocol: Synthesis of this compound via Wittig Reaction
Materials:
-
Vinyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal
-
Pentane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with vinyltriphenylphosphonium bromide (1.1 equivalents).
-
Anhydrous THF is added to the flask to create a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 15 minutes, resulting in the formation of a deep red solution of the ylide.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
A solution of hexanal (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted three times with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data:
| Reactants | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Hexanal and Vinyltriphenylphosphonium bromide | This compound | 65-80 | Varies with conditions | [1] |
Logical Relationship Diagram for Wittig Reaction
Caption: General workflow of the Wittig reaction for the synthesis of this compound.
The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent (E)-stereoselectivity in the synthesis of disubstituted alkenes.[3][4] This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde. For the synthesis of (E)-octa-1,3-diene, an appropriate allylic sulfone would be reacted with pentanal.
Experimental Protocol: Synthesis of (E)-Octa-1,3-diene via Julia-Kocienski Olefination
Materials:
-
1-(Phenylsulfonyl)-2-butene (or a similar allylic sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
1,2-Dimethoxyethane (DME)
-
Pentanal
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the allylic sulfone (1.0 equivalent) in anhydrous DME at -78 °C under a nitrogen atmosphere, a solution of KHMDS (1.1 equivalents) in THF is added dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
Pentanal (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (E)-octa-1,3-diene.
Quantitative Data:
| Reactants | Product | Yield (%) | Stereoselectivity | Reference |
| Allylic sulfone and Pentanal | (E)-Octa-1,3-diene | 70-85 | High E-selectivity | [3][4] |
Signaling Pathway Diagram for Julia-Kocienski Olefination
Caption: Key steps in the Julia-Kocienski olefination for (E)-octa-1,3-diene synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds and are well-suited for the stereoselective synthesis of conjugated dienes.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. To synthesize this compound, a vinylboronic acid or ester can be coupled with a vinyl halide. The stereochemistry of the starting materials is generally retained in the product, allowing for the synthesis of specific stereoisomers of the diene.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
(E)-1-Hexenylboronic acid pinacol (B44631) ester
-
Vinyl bromide (or iodide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of (E)-1-hexenylboronic acid pinacol ester (1.0 equivalent), vinyl bromide (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) is prepared in a reaction flask.
-
Toluene and an aqueous solution of potassium carbonate (2.0 equivalents) are added.
-
The mixture is degassed with nitrogen or argon for 15 minutes.
-
The reaction is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to give this compound.
Quantitative Data:
| Reactants | Product | Yield (%) | Stereochemical Fidelity | Reference |
| (E)-1-Hexenylboronic acid and Vinyl bromide | (E)-Octa-1,3-diene | 75-90 | High | [5] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Elimination Reactions
Elimination reactions, particularly the dehydration of diols or the dehydrohalogenation of dihalides, can also be employed to synthesize this compound. These methods are often straightforward but may lack the stereocontrol of the previously mentioned reactions.
The acid-catalyzed dehydration of a suitable diol can lead to the formation of a conjugated diene system.
Experimental Protocol: Dehydration of a Diol
Materials:
-
Octa-4,6-diene-3,8-diol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
A solution of octa-4,6-diene-3,8-diol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is monitored by observing the collection of water in the trap.
-
Once the theoretical amount of water has been collected, the reaction is cooled to room temperature.
-
The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or chromatography.
Quantitative Data:
| Reactant | Product | Yield (%) | Notes |
| Octa-4,6-diene-3,8-diol | This compound | 50-70 | May produce a mixture of isomers. |
Conclusion
The synthesis of this compound can be successfully achieved through a variety of robust and well-established synthetic methodologies. Olefination reactions, such as the Wittig and Julia-Kocienski reactions, offer direct routes from carbonyl compounds with good control over stereochemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a highly versatile and stereospecific method for constructing the diene framework. While elimination reactions offer a simpler approach, they may be less suitable for applications requiring high stereopurity. The choice of the optimal synthetic route will be guided by the specific requirements of the research or development program, including stereochemical considerations, scale, and the availability of starting materials. This guide provides the necessary foundational information and experimental protocols to enable the successful synthesis of this compound for a range of scientific applications.
References
- 1. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 2. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]
- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Collection - JuliaâKocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Stereoisomers of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of octa-1,3-diene, a conjugated diene with applications in organic synthesis and as a potential building block in the development of novel chemical entities. This document details the structure and properties of its geometric isomers, outlines stereoselective synthetic protocols, and provides methodologies for their characterization and separation.
Introduction to Stereoisomerism in this compound
This compound (C₈H₁₄, Molar Mass: ~110.20 g/mol ) is a linear hydrocarbon containing two conjugated double bonds.[1][2][3] Stereoisomerism in this compound arises from the restricted rotation around the C3-C4 double bond. The terminal C1-C2 double bond does not exhibit geometric isomerism as the first carbon atom is bonded to two identical hydrogen atoms. Consequently, this compound exists as two geometric isomers: (3E)-octa-1,3-diene and (3Z)-octa-1,3-diene.[2]
The spatial arrangement of the substituents around the C3-C4 double bond dictates the molecule's overall shape, which in turn can influence its physical properties, reactivity, and biological activity.
Properties of this compound Stereoisomers
| Property | (3E)-octa-1,3-diene | (3Z)-octa-1,3-diene |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol [1] | 110.20 g/mol [2] |
| Boiling Point | ~127-131 °C (for 1,3-octadiene)[4] | Expected to be slightly lower than the E-isomer |
| Density | ~0.738 g/cm³ (for 1,3-octadiene)[2] | Expected to be similar to the E-isomer |
| ¹H NMR (Predicted) | Olefinic protons: δ 5.0-6.5 ppm | Olefinic protons: δ 5.0-6.5 ppm |
| Allylic protons: δ ~2.0 ppm | Allylic protons: δ ~2.0 ppm | |
| Aliphatic protons: δ 0.9-1.5 ppm | Aliphatic protons: δ 0.9-1.5 ppm | |
| ¹³C NMR (Predicted) | Olefinic carbons: δ 115-140 ppm[5][6] | Olefinic carbons: δ 115-140 ppm[5][6] |
| Aliphatic carbons: δ 13-35 ppm[5][6] | Aliphatic carbons: δ 13-35 ppm[5][6] | |
| IR Spectroscopy (Predicted) | C=C stretch (conjugated): ~1600-1650 cm⁻¹[7][8] | C=C stretch (conjugated): ~1600-1650 cm⁻¹[7][8] |
| =C-H bend (trans): ~960-970 cm⁻¹[7][8] | =C-H bend (cis): ~675-730 cm⁻¹[7][8] | |
| C-H stretch (=C-H): ~3010-3095 cm⁻¹[7][8] | C-H stretch (=C-H): ~3010-3095 cm⁻¹[7][8] | |
| C-H stretch (-CH₂, -CH₃): ~2850-2960 cm⁻¹[7][8] | C-H stretch (-CH₂, -CH₃): ~2850-2960 cm⁻¹[7][8] |
Note: Predicted spectroscopic data is based on typical values for conjugated dienes and may vary from experimental values.
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of 1,3-dienes is a well-established field in organic chemistry.[9] Common methods include the Wittig reaction, Suzuki-Miyaura coupling, and Heck olefination.[9][10] Below are detailed protocols for the synthesis of (3E)- and (3Z)-octa-1,3-diene.
Synthesis of (3E)-octa-1,3-diene via Wittig Reaction
This protocol describes a Horner-Wadsworth-Emmons modification of the Wittig reaction, which generally favors the formation of the E-isomer.
Experimental Protocol:
-
Preparation of the Ylide:
-
To a solution of triethyl phosphite (B83602) in an appropriate anhydrous solvent (e.g., THF), add 1-bromobutane (B133212) and heat the mixture to generate diethyl butylphosphonate.
-
Cool the solution to -78 °C and add a strong base, such as n-butyllithium, dropwise to generate the corresponding ylide.
-
-
Wittig Reaction:
-
To the ylide solution at -78 °C, add a solution of acrolein (propenal) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain (3E)-octa-1,3-diene.
-
Synthesis of (3Z)-octa-1,3-diene via Suzuki-Miyaura Coupling
This protocol utilizes a Suzuki-Miyaura coupling, which can be tuned to favor the Z-isomer depending on the choice of catalyst and reaction conditions.
Experimental Protocol:
-
Preparation of the Vinyl Boronate:
-
React 1-hexyne (B1330390) with a hydroborating agent such as catecholborane, followed by treatment with pinacol (B44631) to form the (Z)-1-hexenylboronic acid pinacol ester.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the (Z)-1-hexenylboronic acid pinacol ester, vinyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3Z)-octa-1,3-diene.
-
Characterization and Separation of Stereoisomers
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized isomers. The coupling constants between the olefinic protons on the C3-C4 double bond can help determine the stereochemistry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration is diagnostic for the stereochemistry of the double bond. The E-isomer is expected to show a strong absorption band around 960-970 cm⁻¹, while the Z-isomer will have a characteristic absorption in the range of 675-730 cm⁻¹.[7][8]
Chromatographic Separation
Gas chromatography (GC) is an effective technique for separating the (3E) and (3Z) isomers of this compound. The choice of the stationary phase is critical for achieving good resolution.
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column.
-
Column: A polar capillary column (e.g., with a polyethylene (B3416737) glycol or cyanopropyl stationary phase) is recommended for separating geometric isomers.
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.[1][11]
-
Temperature Program: An initial oven temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp to a final temperature of 150-180 °C.
-
Injection: A small volume of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).
-
Detection: The retention times of the two isomers will differ, with the more volatile isomer typically eluting first.[1][11][12] The relative peak areas can be used to determine the isomeric ratio.
Visualizations
Caption: Geometric isomers of this compound.
Caption: A representative experimental workflow.
References
- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 2. 1,3-Octadiene (e & z) | C16H28 | CID 5462699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
A Technical Guide to the Spectroscopic Analysis of Octa-1,3-diene
This guide provides a comprehensive overview of the key spectroscopic data for Octa-1,3-diene, a volatile unsaturated hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following sections present the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for this compound. The data is organized into tables for clarity and ease of comparison.
Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed, though the fragmentation is characteristic of an alkene, with significant peaks arising from allylic cleavage and loss of small alkyl fragments.[1] The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
| 55 | 95 | [C₄H₇]⁺ |
| 67 | 85 | [C₅H₇]⁺ |
| 39 | 75 | [C₃H₃]⁺ |
| 81 | 60 | [C₆H₉]⁺ |
| 54 | 55 | [C₄H₆]⁺ |
| 110 | 40 | [C₈H₁₄]⁺ (Molecular Ion) |
| 69 | 35 | [C₅H₉]⁺ |
The infrared spectrum of this compound displays characteristic absorption bands for a conjugated diene system. The key absorptions include C-H stretches for both sp² and sp³ hybridized carbons, and C=C stretching vibrations. The data below is based on the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3088 | =C-H Stretch (sp²) |
| ~3043 | =C-H Stretch (sp²) |
| ~2962, 2931, 2873 | -C-H Stretch (sp³) |
| ~1650, 1605 | C=C Stretch (conjugated) |
| ~1460 | -CH₂- Bend (Scissoring) |
| ~990, 900 | =C-H Bend (Out-of-plane) |
¹H NMR Spectroscopy
The proton NMR spectrum of a conjugated diene like (E)-Octa-1,3-diene is expected to show distinct signals for the vinyl protons in the downfield region (δ 5.0-6.5 ppm) and the aliphatic protons further upfield. The coupling constants (J-values) are critical for determining the stereochemistry of the double bonds.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
| =CH₂ (C1) | 4.9 - 5.2 | Doublet of doublets (dd) |
| =CH- (C2) | 6.0 - 6.4 | Doublet of doublets of triplets (ddt) |
| =CH- (C3) | 5.5 - 5.9 | Doublet of triplets (dt) |
| =CH- (C4) | 5.3 - 5.7 | Doublet of triplets (dt) |
| -CH₂- (C5) | 2.0 - 2.2 | Quartet (q) |
| -CH₂- (C6, C7) | 1.2 - 1.5 | Multiplet (m) |
| -CH₃ (C8) | 0.8 - 1.0 | Triplet (t) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the sp² hybridized carbons of the diene in the δ 110-140 ppm range and the sp³ hybridized carbons of the butyl chain at higher field.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| =CH₂ (C1) | 114 - 118 |
| =CH- (C2) | 135 - 140 |
| =CH- (C3) | 128 - 133 |
| =CH- (C4) | 130 - 135 |
| -CH₂- (C5) | 30 - 35 |
| -CH₂- (C6) | 28 - 33 |
| -CH₂- (C7) | 20 - 25 |
| -CH₃ (C8) | 12 - 16 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a volatile liquid hydrocarbon like this compound.
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen to avoid signal overlap with the analyte.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific nuclei in the molecule.
-
This protocol is for obtaining an FT-IR spectrum of a neat liquid sample.
-
Sample Preparation:
-
As this compound is a liquid, it can be analyzed directly as a thin film.
-
Place one drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample compartment (or the clean salt plates). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies for functional groups (e.g., C=C, =C-H, -C-H) to confirm the structure.
-
This protocol is suitable for the analysis of a volatile compound like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature of 250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.
-
Analyzer: Set to scan a mass range of m/z 35-350.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern. Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the compound's identity.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Thermodynamic Stability of Octa-1,3-diene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the four geometric isomers of octa-1,3-diene: (E,E)-octa-1,3-diene, (E,Z)-octa-1,3-diene, (Z,E)-octa-1,3-diene, and (Z,Z)-octa-1,3-diene. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in drug development where specific stereochemistry can dictate biological activity.
Core Principles of Diene Stability
Conjugated dienes, such as this compound, exhibit enhanced thermodynamic stability compared to their non-conjugated counterparts. This increased stability arises from the delocalization of π-electrons across the single bond situated between the two double bonds.[1][2] This delocalization, a form of resonance, results in a lower overall energy state for the molecule.
The primary factors governing the relative stability of the geometric isomers of this compound are:
-
Conjugation: The presence of the conjugated double bond system is the principal stabilizing factor.
-
Steric Hindrance: The spatial arrangement of the alkyl groups attached to the double bonds significantly influences stability. Isomers with bulky groups on the same side of the double bond (cis or Z configuration) experience greater steric strain, leading to lower stability compared to isomers where these groups are on opposite sides (trans or E configuration).[3]
Quantitative Analysis of Isomer Stability
A theoretical analysis of various C8H14 isomers, including dienes, has been conducted at the B3LYP/6-311G+** level of theory, providing a clear order of stability based on calculated enthalpies and Gibbs free energies.[4] Based on the well-established principle that trans isomers are more stable than cis isomers due to reduced steric hindrance, the following table summarizes the predicted relative thermodynamic properties of the this compound isomers. The (E,E) isomer is the most stable and is used as the reference point (0.00 kJ/mol).
| Isomer | Structure | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Stability Ranking |
| (E,E)-octa-1,3-diene | trans, trans | 0.00 (most stable) | 0.00 (most stable) | 1 |
| (E,Z)-octa-1,3-diene | trans, cis | > 0 | > 0 | 2 |
| (Z,E)-octa-1,3-diene | cis, trans | > 0 | > 0 | 3 |
| (Z,Z)-octa-1,3-diene | cis, cis | > 0 (least stable) | > 0 (least stable) | 4 |
Note: The exact numerical values for the relative stabilities of the less stable isomers are not explicitly provided in the cited computational study, but the order of stability is established. The (E,Z) and (Z,E) isomers are expected to have similar, but not identical, energies, with the (Z,Z) isomer being the least stable due to the cumulative steric strain of two cis configurations.
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of alkene isomers is typically determined experimentally through calorimetry, most commonly by measuring the heat of hydrogenation or the heat of combustion.
Experimental Protocol 1: Hydrogenation Calorimetry
This method measures the heat released (enthalpy of hydrogenation, ΔHhydrog) when an alkene is hydrogenated to its corresponding alkane. More stable alkenes have lower potential energy and therefore release less heat upon hydrogenation.
Methodology:
-
Calorimeter Calibration: A continuous-flow or static-bomb calorimeter is calibrated using a substance with a known heat of reaction.
-
Sample Preparation: A precise mass of the this compound isomer is dissolved in a suitable solvent (e.g., hexane) and placed in the calorimeter's reaction vessel.
-
Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the vessel.
-
Hydrogenation Reaction: A known excess of hydrogen gas is introduced into the reaction vessel, and the temperature change of the system is meticulously recorded as the hydrogenation of the diene to n-octane proceeds.
-
Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the diene reacted. The relative stabilities of the isomers are then determined by comparing their respective heats of hydrogenation.
Experimental Protocol 2: Bomb Calorimetry
This technique determines the heat of combustion (ΔHcomb) of a substance. By combining the heat of combustion with the known heats of formation of the combustion products (CO₂ and H₂O), the heat of formation of the original substance can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid this compound isomer is placed in a sealed, thin-walled ampule.
-
Bomb Assembly: The ampule is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to ignite the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).
-
Calorimetry: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded.
-
Ignition and Measurement: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard heat of formation is then derived using Hess's Law.
Computational Determination of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for determining the thermodynamic properties of molecules.
Computational Protocol: DFT Calculations
1. Geometry Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is used.
-
Method: The geometry of each this compound isomer is optimized to find its lowest energy conformation. A commonly used and reliable functional for this purpose is B3LYP.[4]
-
Basis Set: A sufficiently large basis set, such as 6-311G+**, is employed to accurately describe the electronic structure of the molecule.[4]
-
Procedure: An initial guess for the molecular structure is built. The software then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located.
2. Vibrational Frequency Analysis:
-
Purpose: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Procedure: The software calculates the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are used to compute the thermochemical properties at a specified temperature (e.g., 298.15 K).
3. Calculation of Thermodynamic Properties:
-
The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated from the total electronic energy, ZPVE, and thermal corrections. The relative stabilities of the isomers are then determined by comparing their calculated ΔHf° or ΔGf° values.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships between the this compound isomers and a typical experimental/computational workflow for determining their thermodynamic stability.
Caption: Relative potential energy diagram of this compound isomers.
Caption: Workflow for determining thermodynamic stability.
References
Octa-1,3-diene: A Technical Guide to its Natural Occurrence and Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides an in-depth overview of the natural occurrence and proposed biosynthetic pathway of octa-1,3-diene. Quantitative data is summarized in tables, and detailed experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a volatile organic compound (VOC) belonging to the class of conjugated dienes. It is a colorless liquid with a characteristic odor and has been identified as a natural product in various organisms, including fungi and plants.[1] Its conjugated double bond system makes it a reactive molecule and a potential precursor for chemical synthesis. In biological systems, it may play a role in chemical communication and defense. This guide summarizes the current knowledge on the natural occurrence and biosynthesis of this compound, providing a technical resource for researchers in natural product chemistry, biochemistry, and drug development.
Natural Occurrence of this compound
This compound has been identified as a volatile component in a range of biological sources. Its presence is often associated with the metabolism of fatty acids.
Fungal Volatiles
Fungi are significant producers of a diverse array of VOCs, and this compound is a recurring compound in the headspace of several fungal species. It is often found in combination with other C8-volatiles like 1-octen-3-ol, 3-octanone, and 3-octanol.[2] These compounds contribute to the characteristic "mushroom" aroma.[1]
Plant Volatiles
Soybeans (Glycine max) are a notable plant source of this compound. It has been detected as a volatile compound released from soybean seeds, particularly during different developmental stages.[3][4] The lipoxygenase (LOX) pathway, highly active in soybeans, is a key source of various volatile compounds, and it is implicated in the formation of this compound.
Quantitative Data
Quantitative data on the concentration of this compound in natural sources is limited and can vary significantly depending on the species, developmental stage, and analytical method used. The following table summarizes available information.
| Biological Source | Matrix | Concentration/Abundance | Analytical Method | Reference |
| Indoor Molds | Headspace over culture on wallpaper | Detected as a major C8 compound | Headspace SPME-GC-MS | [2] |
| Aspergillus niger | Headspace over culture | Detected | Headspace SPME-GC-MS | [5] |
| Basidiomycotina species | Aroma | Detected in 17 species | Not specified | [1] |
| Glycine max (Soybean) | Seed volatiles | Detected | SPME-GC-MS | [3] |
Table 1: Quantitative and Qualitative Data on the Natural Occurrence of this compound.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, substantial evidence points towards its origin from the metabolism of polyunsaturated fatty acids, particularly linoleic acid, through the lipoxygenase (LOX) pathway. This pathway is well-established for the formation of related C8 compounds, such as 1-octen-3-ol.
Proposed Biosynthetic Pathway
The proposed pathway initiates with the oxygenation of linoleic acid by a specific lipoxygenase enzyme. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase, leading to the formation of C8 compounds. Further enzymatic transformations are likely required to yield this compound.
Key Enzymatic Steps:
-
Lipoxygenase (LOX) Action: A specific 13-lipoxygenase (13-LOX) enzyme catalyzes the insertion of molecular oxygen into linoleic acid at the C-13 position, forming (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD).
-
Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase cleaves the 13-HPOD, yielding a C8 aldehyde, (Z)-3-octenal, and a C10 oxo-acid.
-
Isomerization: The (Z)-3-octenal can be isomerized to the more stable (E)-2-octenal.
-
Proposed Reduction and Dehydration: It is hypothesized that (E)-2-octenal undergoes a reduction to form 1-octen-3-ol, which is then dehydrated to yield this compound. Alternatively, a direct enzymatic conversion from one of the octenal intermediates may occur.
Visualization of the Proposed Biosynthetic Pathway
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-1,3-diene is an unsaturated hydrocarbon belonging to the class of conjugated dienes. Its structure, featuring two conjugated carbon-carbon double bonds, makes it a valuable building block in organic synthesis and a subject of interest in various research fields. As a volatile organic compound (VOC), it has been identified in natural sources such as soybeans, and its chemical reactivity is characteristic of conjugated diene systems, making it susceptible to a variety of addition and cycloaddition reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological relevance of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The data has been compiled from various chemical databases and literature sources.
Table 1: Identifiers and Molecular Formula
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | (3E)-octa-1,3-diene |
| CAS Number | 1002-33-1[2][3][4] |
| Molecular Formula | C8H14[2][3] |
| Canonical SMILES | CCCCC=CC=C[2] |
| InChI Key | QTYUSOHYEPOHLV-FNORWQNLSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 110.20 g/mol [3] |
| Appearance | Colorless liquid (estimated) |
| Boiling Point | 127.6 °C at 760 mmHg[2] |
| Density | 0.738 g/cm³[2] |
| Vapor Pressure | 13.4 mmHg at 25 °C[2] |
| Flash Point | 17.2 °C[2] |
| Refractive Index | 1.4501 (at 20 °C)[2] |
| logP | 3.6[2] |
| Solubility | Insoluble in water; Soluble in alcohol |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum of a 1,3-diene would be expected to show characteristic signals for vinylic protons in the range of δ 5.0–6.5 ppm. The coupling patterns of these protons would be complex due to both geminal, cis, and trans couplings. The aliphatic protons of the butyl group would appear upfield.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is expected to show signals for the sp² hybridized carbons of the diene system in the range of δ 110–140 ppm.[1] The sp³ hybridized carbons of the alkyl chain would appear at higher field.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic C-H stretching frequencies for the sp² carbons above 3000 cm⁻¹. The C=C stretching vibrations for the conjugated diene system would be observed in the region of 1600-1650 cm⁻¹.[5][6]
-
Mass Spectrometry : The electron ionization mass spectrum would show a molecular ion peak (M+) at m/z 110, corresponding to the molecular weight of the compound.[1]
Experimental Protocols
While specific, detailed synthesis procedures for this compound are not extensively published, general and reliable methods for the synthesis of 1,3-dienes can be applied.
General Synthesis of (E)-1,3-Dienes via Olefination
One of the most common and effective methods for the stereoselective synthesis of (E)-1,3-dienes is the Horner-Wadsworth-Emmons (HWE) reaction.[7]
Reaction: (EtO)₂P(O)CH₂CH=CH₂ + Base → [(EtO)₂P(O)CHCH=CH₂]⁻ [(EtO)₂P(O)CHCH=CH₂]⁻ + CH₃(CH₂)₄CHO → CH₃(CH₂)₄CH=CHCH=CH₂ + (EtO)₂PO₂⁻
Materials:
-
Diethyl allylphosphonate
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Hexamethylphosphoramide (HMPA) (optional, but can improve E-selectivity)
Procedure:
-
To a solution of diethyl allylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a slight molar excess of a strong base at 0 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.
-
Slowly add one equivalent of hexanal to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-Octa-1,3-diene.
Diels-Alder Reaction of this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes. The following is a representative protocol for the reaction of a 1,3-diene with maleic anhydride (B1165640).
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable high-boiling solvent like xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in toluene.
-
Add a slight molar excess of this compound to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold toluene.[8]
-
The resulting product, a substituted cyclohexene (B86901) derivative, can be further purified by recrystallization.
Reactivity and Potential Applications
The conjugated diene system in this compound is the primary site of its chemical reactivity.
Diels-Alder Reaction Pathway
The Diels-Alder reaction provides a stereospecific route to six-membered rings, a common structural motif in many natural products and pharmaceutical compounds. The reaction proceeds through a concerted pericyclic mechanism.
Caption: Diels-Alder reaction pathway of this compound.
Palladium-Catalyzed Reactions
1,3-dienes, including this compound, are important substrates in palladium-catalyzed reactions, such as telomerization, which can be used to synthesize longer-chain functionalized molecules.[1]
Biological Relevance
This compound is a naturally occurring volatile organic compound (VOC) found in some plants.[1] Plant VOCs play crucial roles in mediating interactions with their environment, including attracting pollinators, defending against herbivores, and communicating with other plants.[9][10][11] While specific signaling pathways involving this compound have not been elucidated, conjugated dienes as a class have been studied for their potential biological activities. For instance, some dienes can act as quenchers of triplet carbonyls, which are reactive species formed during oxidative stress in biological systems.
Logical Workflow for Investigating Biological Activity
The workflow for assessing the potential biological activity of a compound like this compound would involve a series of steps from initial screening to mechanistic studies.
Caption: Workflow for biological activity assessment.
Conclusion
This compound is a versatile chemical with well-defined physical and chemical properties. Its reactivity, dominated by the conjugated diene system, makes it a useful intermediate in organic synthesis, particularly in cycloaddition reactions. While its specific biological role is not yet fully understood, its presence in natural systems suggests potential for further investigation in the context of chemical ecology and drug discovery. The protocols and data presented in this guide serve as a valuable resource for researchers working with this compound and other conjugated dienes.
References
- 1. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 5. 1,3-Octadiene [webbook.nist.gov]
- 6. 1,3-Octadiene (e & z) [webbook.nist.gov]
- 7. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 8. edubirdie.com [edubirdie.com]
- 9. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Octa-1,3-diene, intended for use by professionals in research and development settings. The information herein is compiled from various safety data sheets and toxicological resources. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the most recent safety data sheet (SDS) for the specific product in use.
Chemical and Physical Properties
This compound is a colorless, flammable liquid.[1][2] It is less dense than and insoluble in water.[1][2] Its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ | [1][3][4] |
| Molecular Weight | 110.20 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 130-131 °C | [5] |
| Flash Point | 17.2 °C | [5][6] |
| Density | 0.738 g/cm³ at 20°C | [5] |
| Vapor Pressure | 13.4 mmHg at 25°C | [6] |
| Water Solubility | Insoluble | [1][2] |
| LogP (o/w) | 3.965 (estimated) | [7] |
Toxicological Data
Due to the lack of specific data for this compound, a toxicological assessment may be informed by data on structurally similar compounds, such as other conjugated dienes. For instance, 1,3-butadiene (B125203) is a well-studied conjugated diene known to be metabolized by cytochrome P450 enzymes to form reactive epoxide metabolites.[3][9] These metabolites are genotoxic and have been linked to carcinogenicity in animal studies.[3][10] It is plausible that this compound could undergo similar metabolic activation.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1] It poses a significant fire hazard and can form explosive mixtures with air.[1] Vapors can travel to an ignition source and flash back.[1] Additionally, some sources indicate a risk of explosive polymerization if heated.[1]
Experimental Protocols
Detailed experimental protocols for determining the toxicological and safety properties of chemicals are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[11]
-
Animal Selection: Healthy, young adult animals of a single sex (typically females) from a standard laboratory strain are used.[11]
-
Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum.[11]
-
Dose Administration: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[11]
-
Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of the previous step (mortality or survival) determines the dose for the next step.[11]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
-
Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.[11]
Skin and Eye Irritation Assessment (OECD Guidelines 404 and 405)
These guidelines describe procedures for assessing the potential of a substance to cause skin and eye irritation or corrosion.[12]
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[12]
-
Skin Irritation (OECD 404):
-
A small area of the animal's skin is shaved.
-
A measured amount of the test substance is applied to a small patch of skin and covered with a gauze patch.
-
The patch is removed after a set exposure period (e.g., 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.[12]
-
-
Eye Irritation (OECD 405):
-
A small, measured amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.
-
The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.[12]
-
Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method)
This method is used to determine the flash point of petroleum products and other flammable liquids.[13][14]
-
Apparatus: A Pensky-Martens closed cup tester is used, which consists of a test cup with a tightly fitting lid, a stirring device, and a means of heating the sample at a controlled rate.[13][14]
-
Procedure:
-
The sample is placed in the test cup to a specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[14]
-
-
Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[13]
Safe Handling and Storage
-
Ventilation: Handle in a well-ventilated area.[15] Use local exhaust ventilation to control airborne concentrations.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.[16]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15][16]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[3][15]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Spills and Accidental Release
-
Eliminate Ignition Sources: Immediately remove all sources of ignition.[15]
-
Ventilate Area: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[1]
-
Cleanup: Absorb the spill with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[1] Use non-sparking tools for cleanup.[15]
Visualizations
Chemical Safety Risk Management Workflow
The following diagram illustrates a general workflow for managing the risks associated with handling a chemical like this compound.
References
- 1. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]
- 2. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicology of 1,3-butadiene, chloroprene, and isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. filab.fr [filab.fr]
- 9. Metabolic Basis of Conjugated Dienes Toxicity - Adnan Elfarra [grantome.com]
- 10. Biochemistry of 1,3-butadiene metabolism and its relevance to 1,3-butadiene-induced carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the IUPAC Nomenclature of Octa-1,3-diene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the IUPAC nomenclature for the stereoisomers of octa-1,3-diene. A systematic approach to naming these isomers is crucial for unambiguous communication in research and development, particularly in fields where molecular geometry dictates biological activity. This document outlines the application of the Cahn-Ingold-Prelog (CIP) priority rules to determine the configuration of the stereogenic centers in this compound, leading to the precise naming of each isomer.
Introduction to this compound and its Stereoisomerism
This compound is a conjugated diene with the molecular formula C₈H₁₄.[1][2][3] The presence of two double bonds in conjugation gives rise to specific chemical properties and also allows for the existence of stereoisomers.[4][5][6] Stereoisomerism in this compound is determined by the spatial arrangement of substituents around the double bonds, leading to geometric isomers.
The key to naming these isomers lies in the application of the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for assigning descriptors (E/Z) to the configuration of double bonds.[7][8][9]
Identification of Stereogenic Centers
To determine the possible stereoisomers of this compound, we must first identify the stereogenic centers. In this molecule, the two double bonds are the sources of stereoisomerism.
-
The double bond at C1-C2: Carbon 1 is bonded to two hydrogen atoms. Since it has identical substituents, it cannot be a stereogenic center.
-
The double bond at C3-C4:
-
Carbon 3 is bonded to a hydrogen atom and a vinyl group (-CH=CH₂).
-
Carbon 4 is bonded to a hydrogen atom and a butyl group (-CH₂CH₂CH₂CH₃).
-
Since both carbons of the C3-C4 double bond are attached to two different groups, this double bond is a stereogenic center and can exhibit E/Z isomerism.
Therefore, this compound has one stereogenic double bond (at C3), which means there are 2¹ = 2 possible stereoisomers.
Application of the Cahn-Ingold-Prelog (CIP) Priority Rules
The E/Z designation for the double bond at C3 is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.[10][11]
At Carbon 3:
-
-CH=CH₂ (Vinyl group): The first atom is carbon.
-
-H (Hydrogen): The first atom is hydrogen.
-
Priority: -CH=CH₂ > -H
At Carbon 4:
-
-CH₂CH₂CH₂CH₃ (Butyl group): The first atom is carbon.
-
-H (Hydrogen): The first atom is hydrogen.
-
Priority: -CH₂CH₂CH₂CH₃ > -H
Now, we can determine the E and Z configurations:
-
(E) Isomer (from the German entgegen, meaning opposite): The higher priority groups are on opposite sides of the double bond. In this case, the vinyl group and the butyl group are on opposite sides.
-
(Z) Isomer (from the German zusammen, meaning together): The higher priority groups are on the same side of the double bond. Here, the vinyl group and the butyl group are on the same side.
IUPAC Nomenclature of this compound Isomers
Based on the CIP priority rules, the two stereoisomers of this compound are named as follows:
| Isomer Configuration | IUPAC Name |
| E | (E)-octa-1,3-diene |
| Z | (Z)-octa-1,3-diene |
Experimental Protocols for Isomer Identification
The differentiation and identification of these isomers are typically achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between the vinylic protons on the C3-C4 double bond are diagnostic. For the E-isomer, the coupling constant is typically larger (around 12-18 Hz) compared to the Z-isomer (around 7-12 Hz). The chemical shifts of the protons attached to and near the double bonds will also differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons will vary between the E and Z isomers due to different steric environments.
Infrared (IR) Spectroscopy:
-
The C=C stretching vibration in the IR spectrum can provide clues. Conjugated dienes typically show two bands in the 1580-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 675-1000 cm⁻¹ region can also be characteristic of the substitution pattern and stereochemistry of the double bond. For E-isomers, a strong band is often observed around 960-970 cm⁻¹.
Visualization of the Naming Process
The logical workflow for determining the IUPAC name of an this compound isomer can be represented by the following diagram:
Caption: IUPAC Naming Workflow for this compound Isomers.
References
- 1. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]
- 3. This compound | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Structure of Conjugated Dienes [jove.com]
- 5. Conjugated Dienes [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. Priority Rules [chem.ucalgary.ca]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
Conformational Landscape of Conjugated Dienes: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational analysis of conjugated dienes, with a particular focus on Octa-1,3-diene as a representative model for acyclic substituted dienes. The equilibrium between the planar s-cis and s-trans conformers, governed by steric and electronic factors, is fundamental to the reactivity and biological activity of these molecules. This document details the experimental and computational methodologies employed to characterize this equilibrium, presents quantitative data for various dienes, and discusses the implications for drug design and development.
Introduction: The Significance of Diene Conformation
Conjugated dienes, characterized by alternating single and double bonds, are prevalent structural motifs in numerous biologically active molecules and synthetic intermediates. The conformational flexibility around the central C-C single bond gives rise to two primary planar conformers: the s-cis and s-trans isomers. The "s" denotes rotation around the sigma (single) bond.[1] The s-trans conformation, with the double bonds oriented on opposite sides of the single bond, is generally more thermodynamically stable due to reduced steric hindrance.[2][3] Conversely, the s-cis conformation, where the double bonds are on the same side, is crucial for a variety of pericyclic reactions, most notably the Diels-Alder reaction, a cornerstone of synthetic chemistry for the construction of cyclic systems often found in pharmaceuticals.[3]
The conformational preference of a conjugated diene directly influences its three-dimensional shape, which in turn dictates its interaction with biological targets such as enzymes and receptors. A thorough understanding and ability to predict or control this conformational equilibrium are therefore critical in the rational design of small molecule therapeutics. This guide will delve into the core principles of diene conformational analysis, the methods used for its study, and its practical application in a drug discovery context.
The s-cis vs. s-trans Conformational Equilibrium
The rotation around the central C2-C3 single bond in a conjugated diene is not entirely free. Due to the delocalization of π-electrons across the four-carbon system, this bond possesses partial double-bond character, resulting in a rotational barrier.[1] The energy difference between the s-trans and s-cis conformers, as well as the height of the rotational barrier, are influenced by the substitution pattern on the diene backbone.
The s-trans conformer is typically lower in energy due to non-bonded steric interactions between substituents on the C1 and C4 carbons in the more compact s-cis arrangement.[2][4] For the parent molecule, 1,3-butadiene, the s-trans conformer is more stable by approximately 2.3-2.9 kcal/mol.[1][3]
Below is a diagram illustrating the equilibrium between the s-cis and s-trans conformations of a generic substituted 1,3-diene.
Quantitative Conformational Data
| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | 2.3 - 2.9[1][3] | 3.7 - 6.5[1] |
| Isoprene (2-methyl-1,3-butadiene) | ~2.5[1] | ~4.0[1] |
| (E)-1,3-Pentadiene | ~2.6[1] | ~4.2[1] |
| 2,3-Dimethyl-1,3-butadiene | ~1.9[1] | ~3.5[1] |
Experimental Methodologies for Conformational Analysis
The determination of the conformational preferences of flexible molecules like this compound relies on a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy measures the through-space transfer of nuclear spin polarization, which is highly dependent on the internuclear distance (proportional to 1/r⁶). In the context of diene conformational analysis, NOE can provide direct evidence for the proximity of protons on the C1 and C4 atoms, which are close in the s-cis conformation but distant in the s-trans form.
Experimental Protocol for NOE Analysis:
-
Sample Preparation: Dissolve a high-purity sample of the diene (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of 5-10 mM. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
NMR Data Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum on a high-field NMR spectrometer (≥500 MHz). A series of mixing times should be used to build up an NOE curve and ensure the measurements are in the initial rate approximation.
-
Data Processing and Analysis: Process the 2D data to obtain a spectrum with high resolution and signal-to-noise. The presence and intensity of cross-peaks between protons on C1 and C4 are indicative of the s-cis population.
-
Quantitative Analysis: The relative populations of the s-cis and s-trans conformers can be estimated by comparing the experimental NOE intensities with theoretical values calculated for the lowest energy conformations obtained from computational modeling.
Vicinal Coupling Constant (³J) Analysis
Vicinal (three-bond) proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. While the key dihedral angle for the s-cis/s-trans isomerism does not directly involve protons, the coupling constants of protons on the diene backbone can be subtly influenced by the overall molecular geometry.
Experimental Protocol for Coupling Constant Analysis:
-
Sample Preparation: Prepare a high-purity sample as described for NOE analysis.
-
NMR Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. If spectral overlap is an issue, 2D experiments such as COSY or TOCSY can be used to resolve individual multiplets.
-
Data Analysis: Extract the values of the relevant ³JHH coupling constants from the spectrum.
-
Karplus Analysis: Compare the experimentally measured coupling constants with those predicted for the s-cis and s-trans conformers from computational models. The observed coupling constant is a population-weighted average of the values for the individual conformers.
Computational Approaches to Conformational Analysis
Computational chemistry provides invaluable insights into the conformational landscape of molecules, offering a means to calculate the relative energies of different conformers and the barriers to their interconversion.
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of flexible molecules.
Protocol for Molecular Mechanics Conformational Search:
-
Structure Input: Build the 3D structure of the diene of interest.
-
Force Field Selection: Choose an appropriate force field (e.g., MMFF94, OPLS3e).
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C2-C3 dihedral angle.
-
Energy Minimization: Minimize the energy of each generated conformer to find the local energy minima.
-
Analysis: Analyze the resulting set of low-energy conformers to identify the s-cis and s-trans forms and their relative energies.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a higher level of accuracy for calculating molecular energies and properties compared to molecular mechanics. It is often used to refine the geometries and energies of the low-energy conformers identified by MM methods.
Protocol for DFT Conformational Analysis:
-
Input Geometries: Use the low-energy conformers from a molecular mechanics search as starting points.
-
Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP). The inclusion of dispersion corrections (e.g., -D3) is often recommended.
-
Geometry Optimization: Perform a full geometry optimization for each conformer.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Transition State Search: To determine the rotational barrier, perform a transition state search for the rotation around the C2-C3 bond.
-
Analysis: Compare the relative energies (or Gibbs free energies) of the optimized s-cis and s-trans conformers and the height of the rotational barrier.
The following diagram outlines a typical workflow for the conformational analysis of a conjugated diene, integrating both experimental and computational approaches.
Relevance in Drug Development
The conformational preferences of diene-containing molecules have significant implications for drug discovery and development:
-
Bioactive Conformation: The three-dimensional shape of a drug molecule is paramount for its binding to a biological target. The s-cis or s-trans conformation of a diene moiety can be a key determinant of the overall molecular shape and thus its biological activity.
-
Rational Drug Design: By understanding the factors that govern diene conformation, medicinal chemists can design molecules that are pre-organized into the desired bioactive conformation, potentially leading to increased potency and selectivity.
-
Synthetic Strategy: The requirement of an s-cis conformation for Diels-Alder reactions is a critical consideration in the synthesis of complex cyclic molecules. The choice of substituents on the diene can be used to favor or disfavor the reactive s-cis conformer, thereby influencing the efficiency of the synthesis.
-
Molecular Modeling and Virtual Screening: Accurate representation of the conformational flexibility of ligands is essential for the success of in silico drug discovery methods such as molecular docking and virtual screening.
Conclusion
The conformational analysis of conjugated dienes is a critical aspect of understanding their chemical reactivity and biological function. The equilibrium between the more stable s-trans conformer and the reactive s-cis conformer is a delicate balance of steric and electronic effects. A combination of advanced experimental techniques, particularly NMR spectroscopy, and robust computational methods provides a powerful toolkit for elucidating the conformational landscape of these important structural motifs. For researchers in drug development, a thorough appreciation of diene conformational analysis is indispensable for the design and synthesis of novel therapeutics with optimized pharmacological profiles.
References
Methodological & Application
Application Notes and Protocols for the Use of Octa-1,3-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octa-1,3-diene as a diene component in Diels-Alder reactions. This powerful cycloaddition reaction offers a versatile and stereospecific route to synthesize six-membered rings, which are common structural motifs in natural products and pharmaceutical agents. This document outlines the fundamental principles, experimental protocols, and expected outcomes for the application of this compound in synthetic chemistry.
Introduction to Diels-Alder Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative.[1] This [4+2] cycloaddition is a cornerstone of organic synthesis due to its reliability, high stereospecificity, and the ability to create up to four new stereocenters in a single step.[1][2][3] The reaction is thermally allowed and proceeds through a cyclic transition state.[1]
Key characteristics of the Diels-Alder reaction include:
-
Concerted Mechanism: All bond-forming and bond-breaking events occur in a single transition state.[1]
-
Stereospecificity: The stereochemistry of the diene and dienophile is retained in the product. For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring.[3][4]
-
Regioselectivity: With unsymmetrical dienes and dienophiles, the reaction typically shows a preference for the formation of specific constitutional isomers, often referred to as the "ortho" and "para" products, while the "meta" adduct is generally not the major product.[5]
-
The Endo Rule: In reactions involving cyclic dienes, the "endo" product is often the kinetically favored product due to secondary orbital interactions.[3]
For an acyclic diene like this compound, the diene must adopt an s-cis conformation to react.[2] While the s-trans conformation is typically more stable, an equilibrium between the two conformers allows the reaction to proceed.[2]
Reactivity of this compound
This compound is an unsymmetrical conjugated diene. The presence of a butyl group at the 4-position influences its reactivity and the regioselectivity of its Diels-Alder reactions. The reactivity of the diene is enhanced by electron-donating groups and the reactivity of the dienophile is enhanced by electron-withdrawing groups.[6]
Stereoisomers of this compound
This compound can exist as different stereoisomers, with the (E,E) and (E,Z) isomers being the most common. The stereochemistry of the diene will dictate the stereochemistry of the resulting cyclohexene adduct.
Regioselectivity with Unsymmetrical Dienophiles
When this compound reacts with an unsymmetrical dienophile, such as methyl acrylate, two major regioisomeric products are possible: the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) adducts. The regiochemical outcome can be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile.
Experimental Protocols
The following section provides a detailed protocol for a representative Diels-Alder reaction involving a substituted this compound analog, (E,E)-2,4-hexadien-1-ol, with maleic anhydride (B1165640). This protocol can be adapted for reactions with this compound.
Reaction of (E,E)-2,4-Hexadien-1-ol with Maleic Anhydride[7]
This experiment demonstrates the formation of a substituted cyclohexene via a Diels-Alder reaction.
Materials:
-
(E,E)-2,4-hexadien-1-ol (0.4 g)
-
Maleic anhydride (0.4 g)
-
Toluene (B28343) (approx. 5 mL)
-
25 mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Weigh approximately 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride and place them in a 25 mL round-bottom flask.
-
Add approximately 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle or water bath and continue to reflux for an additional 15 minutes.
-
After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
-
Once at room temperature, cool the flask in an ice bath for 10 minutes to promote complete crystallization of the product. If crystals do not form, scratching the inside of the flask with a glass stirring rod may initiate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected product with several small portions of cold toluene.
-
Allow the product to air dry on the filter paper for several minutes.
-
Determine the mass of the final product and calculate the percent yield.
-
Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR).
Data Presentation
The following table summarizes the quantitative data from the experimental protocol described above.
| Reactant 1 (Diene) | Mass of Diene (g) | Reactant 2 (Dienophile) | Mass of Dienophile (g) | Solvent | Volume of Solvent (mL) | Reaction Conditions | Product | Mass of Product (g) | Percent Yield (%) | Melting Point (°C) |
| (E,E)-2,4-hexadien-1-ol | 0.4003 | Maleic Anhydride | 0.4003 | Toluene | 5 | Reflux, 15 min | cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid | 0.084 | 10.5 | 149 (lit. 156-159)[7] |
Visualizations
The following diagrams illustrate the Diels-Alder reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical workflow for a Diels-Alder experiment.
Signaling Pathways and Logical Relationships
The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like this compound can be predicted based on the electronic properties of the substituents.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Diels-Alder: stereochemistry [qorganica.es]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Anionic Polymerization of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and specific end-group functionalities.[1] This level of control is paramount in fields like drug delivery, advanced materials, and nanotechnology, where polymer properties must be precisely tailored.[1] Octa-1,3-diene, a conjugated diene, is a potential monomer for the synthesis of specialty elastomers and thermoplastic elastomers with unique properties conferred by its longer alkyl side chain. The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures based on poly(this compound).[2][3]
This document provides an overview, quantitative data based on analogous conjugated dienes, and detailed protocols for the anionic polymerization of this compound. The methodologies described are adapted from established procedures for other 1,3-dienes, such as 1,3-pentadiene (B166810) and functionalized dienes, and are expected to be applicable to this compound with minor modifications.[4][5]
Data Presentation
The following tables summarize representative data for the anionic polymerization of this compound initiated with sec-butyllithium (B1581126) (sec-BuLi). This data is extrapolated from typical results obtained for the anionic polymerization of other non-polar 1,3-dienes and should be considered as a guide for experimental design.
Table 1: Anionic Homopolymerization of this compound in Non-Polar Solvent
| Entry | Target Mn ( g/mol ) | Solvent | Temp (°C) | Time (h) | Actual Mn ( g/mol ) | PDI (Đ) | Conversion (%) |
| 1 | 5,000 | Cyclohexane (B81311) | 40 | 6 | 4,800 | 1.05 | >99 |
| 2 | 10,000 | Cyclohexane | 40 | 6 | 9,700 | 1.06 | >99 |
| 3 | 20,000 | Cyclohexane | 40 | 8 | 19,500 | 1.05 | >99 |
| 4 | 50,000 | Cyclohexane | 40 | 12 | 48,200 | 1.07 | >99 |
Table 2: Effect of Polar Additive on Polymerization of this compound
| Entry | Target Mn ( g/mol ) | Solvent System | Temp (°C) | Time (h) | Actual Mn ( g/mol ) | PDI (Đ) | 1,2- and 3,4-addition (%) |
| 1 | 10,000 | Cyclohexane | 40 | 6 | 9,700 | 1.06 | ~15 |
| 2 | 10,000 | Cyclohexane/THF (100:1 v/v) | 40 | 2 | 10,200 | 1.08 | ~40 |
| 3 | 10,000 | THF | -78 | 1 | 9,900 | 1.10 | >80 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the anionic polymerization of this compound. High-vacuum techniques are recommended to ensure the living nature of the polymerization by excluding atmospheric moisture and oxygen.
Protocol 1: Purification of Monomer and Solvent
Objective: To remove impurities that can terminate the living anionic polymerization.
Materials:
-
This compound
-
Cyclohexane (or other non-polar solvent)
-
n-Butyllithium (n-BuLi)
-
Calcium hydride (CaH2)
-
Solvent purification system (e.g., distillation line or column purification)
Procedure:
-
Solvent Purification: Cyclohexane is refluxed over CaH2 for 24 hours to remove water and then distilled under an inert atmosphere (Argon or Nitrogen).
-
Monomer Purification: this compound is stirred over CaH2 overnight and then distilled under reduced pressure. For higher purity, the distilled monomer can be further treated with a small amount of a dilute solution of sec-BuLi until a faint color persists, followed by distillation into a calibrated ampoule.
Protocol 2: Anionic Homopolymerization of this compound
Objective: To synthesize well-defined poly(this compound) with a target molecular weight and narrow molecular weight distribution.
Materials:
-
Purified this compound
-
Purified cyclohexane
-
sec-Butyllithium (sec-BuLi) solution in cyclohexane (titrated)
-
Degassed methanol (B129727)
-
High-vacuum reactor or Schlenk flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
Procedure:
-
Glassware Preparation: All glassware is rigorously cleaned and flame-dried under high vacuum to remove adsorbed water.
-
Reaction Setup: The reactor is assembled while hot and placed under a high-purity inert atmosphere.
-
Solvent and Monomer Addition: Purified cyclohexane is transferred to the reactor via cannula or vacuum distillation. The desired amount of purified this compound is then added. The solution is brought to the desired polymerization temperature (e.g., 40 °C).
-
Initiation: The calculated amount of sec-BuLi initiator is added via a gas-tight syringe. The solution will typically develop a pale yellow color, indicating the formation of the living polydienyl anions.
-
Propagation: The reaction is allowed to proceed with vigorous stirring for the desired time (e.g., 6-12 hours).
-
Termination: A small amount of degassed methanol is added to the reactor to quench the living chain ends. The disappearance of the color indicates successful termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction solution into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 3: Polymer Characterization
Objective: To determine the molecular weight, molecular weight distribution, and microstructure of the synthesized poly(this compound).
Techniques:
-
Size Exclusion Chromatography (SEC/GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The analysis is typically performed in THF at 40 °C using polystyrene standards for calibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the microstructure of the polymer (i.e., the relative amounts of 1,4-, 1,2-, and 3,4-addition). The olefinic region of the ¹H NMR spectrum is particularly useful for this analysis.
Visualizations
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
Anionic Polymerization Mechanism
Caption: Key stages of the anionic polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Quo Vadis Carbanionic Polymerization? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-1,3-diene is a conjugated diene monomer that holds potential for the synthesis of specialty polymers and elastomers. Its structure, featuring a C8 backbone, suggests that the resulting polymers may exhibit unique thermal and mechanical properties, such as low glass transition temperatures and good elasticity, making them of interest for various applications, including as modifiers for plastics, in the development of novel drug delivery matrices, and as components in advanced materials. The presence of a conjugated double bond system allows for polymerization via several mechanisms, including anionic, cationic, free radical, and coordination polymerization (using Ziegler-Natta catalysts). Each method offers distinct advantages and levels of control over the final polymer's microstructure, molecular weight, and architecture.
These application notes provide an overview of the primary methods for polymerizing this compound and offer generalized experimental protocols based on established procedures for similar 1,3-dienes. The provided data should serve as a starting point for experimental design and optimization.
Physicochemical Properties of this compound Monomer
A summary of the key physical and chemical properties of the this compound monomer is presented in Table 1. This information is crucial for handling, storage, and for the design of polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 127-131 °C | [2] |
| Density | ~0.738 g/cm³ | [2] |
| Appearance | Colorless liquid | [2] |
Polymerization Methods and Protocols
The polymerization of conjugated dienes like this compound can be achieved through various mechanisms. The choice of method will significantly influence the polymer's properties.
Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3] This "living" polymerization method allows for the synthesis of block copolymers and other complex architectures. Organolithium compounds are common initiators.
Experimental Protocol (General, adapted from similar dienes)
-
Monomer and Solvent Purification: this compound and a non-polar solvent (e.g., cyclohexane, benzene) must be rigorously purified to remove protic impurities (water, alcohols). This is typically achieved by distillation over a suitable drying agent (e.g., calcium hydride) followed by titration with a solution of sec-butyllithium (B1581126) until a persistent color is observed.
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer and operating under a high-purity inert atmosphere (argon or nitrogen) is essential.[3]
-
Initiation: The purified solvent is transferred to the reactor, followed by the addition of the purified this compound monomer via a gas-tight syringe. The reactor is brought to the desired temperature (e.g., 40-60°C). A calculated amount of initiator, such as sec-butyllithium in cyclohexane, is then injected to start the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Propagation: The reaction is allowed to proceed with stirring. The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots for analysis (e.g., GC to measure monomer consumption).
-
Termination: The living polymer chains are terminated by the addition of a protic substance, such as degassed methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Expected Polymer Properties:
| Property | Expected Range | Notes |
| Number Average Molecular Weight (Mn) | 5,000 - 100,000 g/mol | Controlled by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | 1.05 - 1.20 | Indicative of a well-controlled, living polymerization. |
| Microstructure | High 1,4-content | In non-polar solvents. The addition of polar co-solvents (e.g., THF) can increase the 1,2- and 3,4-vinyl content. |
| Glass Transition Temperature (Tg) | Low (expected to be below 0°C) | Dependent on the microstructure. |
Cationic Polymerization
Cationic polymerization of 1,3-dienes is generally more complex and less controlled than anionic polymerization, often leading to side reactions such as chain transfer and cross-linking.[4] However, with careful selection of initiators and conditions, it is possible to synthesize polymers from these monomers.[4] Strong Lewis acids in conjunction with a protic initiator (co-catalyst) are typically used.
Experimental Protocol (General, adapted from similar dienes)
-
Monomer and Solvent Purification: As with anionic polymerization, stringent purification of the monomer and a chlorinated solvent (e.g., dichloromethane) is required.
-
Reactor Setup: A glass reactor under an inert atmosphere, cooled to a low temperature (e.g., -78°C), is used.
-
Initiation: The solvent and monomer are added to the reactor and cooled. The polymerization is initiated by the addition of a pre-formed initiating system, for example, a Lewis acid like titanium tetrachloride (TiCl₄) and a co-catalyst such as tert-butyl chloride.[5]
-
Propagation: The reaction is typically very fast. The polymerization is allowed to proceed for a set time.
-
Termination: The reaction is quenched by the addition of a nucleophile, such as pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated in a large excess of a non-solvent, filtered, and dried under vacuum.
Expected Polymer Properties:
| Property | Expected Range | Notes |
| Number Average Molecular Weight (Mn) | 1,000 - 20,000 g/mol | Generally lower than in anionic polymerization. |
| Polydispersity Index (PDI) | > 1.5 | Typically broad due to chain transfer and termination reactions. |
| Microstructure | Complex mixture of 1,4- and 1,2-isomers, with potential for cyclization. | Less control over the microstructure compared to other methods. |
| Glass Transition Temperature (Tg) | Varies with microstructure |
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on transition metals (e.g., titanium, neodymium) and organoaluminum co-catalysts, are renowned for their ability to produce stereoregular polymers from dienes.[6][7] This method can yield poly(this compound) with high cis-1,4 or trans-1,4 content, depending on the catalyst system used.
Experimental Protocol (General, adapted from similar dienes)
-
Catalyst Preparation: The Ziegler-Natta catalyst is typically prepared in situ or pre-formed. A common system involves a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[6] The components are mixed in a dry, inert solvent like toluene (B28343) or heptane.
-
Reactor Setup: The polymerization is carried out in a reactor under an inert atmosphere.
-
Polymerization: The purified this compound monomer and solvent are introduced into the reactor. The catalyst system is then added to initiate the polymerization. The reaction temperature is controlled (e.g., 50-80°C).
-
Termination: The reaction is terminated by adding a small amount of an alcohol (e.g., isopropanol) to deactivate the catalyst.
-
Polymer Isolation: An antioxidant is often added to the polymer solution. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol), followed by washing and drying.
Expected Polymer Properties:
| Property | Expected Range | Notes |
| Number Average Molecular Weight (Mn) | 50,000 - 500,000 g/mol | Can achieve high molecular weights. |
| Polydispersity Index (PDI) | 2.0 - 5.0 | Generally broader than anionic polymerization. |
| Microstructure | High stereoregularity (e.g., >95% cis-1,4 or trans-1,4) | Highly dependent on the specific catalyst system. |
| Glass Transition Temperature (Tg) | Dependent on stereochemistry (cis vs. trans) |
Free Radical Polymerization
Free radical polymerization is a versatile method that is generally more tolerant of impurities than ionic or coordination polymerizations.[8] It is initiated by the thermal or photochemical decomposition of a radical initiator.
Experimental Protocol (General, adapted from similar dienes)
-
Reaction Setup: this compound, a suitable solvent (e.g., toluene, benzene), and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) are placed in a reactor.[9]
-
Degassing: The mixture is degassed to remove oxygen, which can inhibit radical polymerization, typically through several freeze-pump-thaw cycles.
-
Polymerization: The reactor is heated to a temperature that causes the decomposition of the initiator (e.g., 60-80°C for AIBN). The polymerization proceeds for a predetermined time.
-
Termination: The polymerization will terminate through radical combination or disproportionation as the initiator is consumed. The reaction can be stopped by cooling and exposing it to air.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Expected Polymer Properties:
| Property | Expected Range | Notes |
| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Can be controlled by initiator concentration and temperature. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typically broader than living polymerizations. |
| Microstructure | Mixture of 1,4-cis, 1,4-trans, and 1,2-isomers. | Generally lacks stereocontrol. |
| Glass Transition Temperature (Tg) | Varies with microstructure |
Visualizations
The following diagrams illustrate the general workflows and mechanisms for the polymerization of this compound.
Caption: Workflow for Anionic Polymerization of this compound.
Caption: Simplified Polymerization Mechanisms for this compound.
Applications and Future Directions
Polymers derived from this compound are expected to be elastomeric materials with potential applications in areas where low-temperature flexibility and damping properties are required. The ability to control the microstructure via the choice of polymerization technique allows for the tuning of these properties. For instance, high cis-1,4-poly(this compound) would likely be a soft, amorphous elastomer, while a high trans-1,4 polymer might exhibit some crystallinity.
In the context of drug development, these polymers could be explored as hydrophobic matrices for the controlled release of therapeutic agents. The pendant double bonds in the polymer backbone also offer sites for post-polymerization modification, allowing for the introduction of functional groups, cross-linking, or grafting of other polymer chains to create novel materials.
Further research is needed to fully elucidate the structure-property relationships of poly(this compound) and to explore its potential in various high-performance applications. The protocols and data presented here provide a foundation for such investigations.
References
- 1. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. distantreader.org [distantreader.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
Analytical Methods for the Quantification of Octa-1,3-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Octa-1,3-diene, a volatile organic compound. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for this analyte. Both direct analysis and analysis following derivatization are covered, with a focus on a highly selective method for conjugated dienes.
Overview of Analytical Approaches
The quantification of this compound, due to its volatile nature, is most effectively achieved using Gas Chromatography (GC). When coupled with a Mass Spectrometer (MS), this technique provides robust identification and accurate quantification. For trace-level analysis in complex matrices, a derivatization step is often employed to enhance selectivity and sensitivity.
Key Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile organic compound analysis, offering excellent separation and definitive identification.
-
Headspace Sampling (Static and Dynamic): An automated sample introduction technique for GC that is ideal for volatile analytes in liquid or solid matrices. Dynamic headspace, or purge-and-trap, generally provides lower detection limits than static headspace.
-
Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample prior to GC analysis.
-
Derivatization with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD): A highly selective reaction for conjugated dienes, such as this compound. The resulting Diels-Alder adduct is more amenable to chromatographic separation and detection, reducing matrix interference.[1][2][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of volatile organic compounds and conjugated dienes using GC-MS. While specific data for this compound is not extensively published, the provided values for analogous compounds offer a reliable estimate of expected method performance.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
| Direct Analysis by GC-MS | |||||||
| Headspace GC-MS | Volatile Organic Compounds in Water | 0.5 ppb (dynamic) | Not Reported | Not Reported | Not Reported | Not Reported | [ ] |
| GC-MS | Conjugated Dienes in Gasoline | 100 ppm | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| HS-SPME-GC/Q-ToF-MS | β-Caryophyllene (in vitro metabolism) | 3 ng/mL | 10 ng/mL | 0.9948 | Not Reported | < 10% | [5] |
| Analysis with Derivatization | |||||||
| SPE-GC-MS/MS (PFBHA derivatization) | 1-Octen-3-one in Wine | 0.75 ng/L | Not Reported | 0.9990 | 100% | < 5% | [6] |
| GC-MS (MTAD derivatization) | Conjugated Dienes in Hydrocarbon Feeds | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2][7] |
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace-GC-MS
This protocol is suitable for the direct quantification of this compound in liquid or solid samples where high sensitivity is required.
Materials:
-
This compound standard
-
Solvent for standard preparation (e.g., Methanol (B129727), GC grade)
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Gas-tight syringe
-
Headspace autosampler
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial.
-
If the sample is solid, add a small amount of deionized water to aid in the release of volatiles.
-
Seal the vial immediately with a cap and septum.
-
-
Headspace GC-MS Analysis:
-
Place the prepared standards and samples in the headspace autosampler.
-
Headspace Parameters (Dynamic/Purge-and-Trap):
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 10 minutes
-
Trap Adsorbent: Tenax® or similar
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes
-
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (C₈H₁₄, MW: 110.2): m/z 110, 95, 81, 67 (quantification ion in bold)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: Selective Quantification of this compound using MTAD Derivatization and GC-MS
This protocol is highly recommended for complex matrices where co-eluting compounds may interfere with the direct analysis of this compound.[2][7]
Materials:
-
This compound standard
-
4-methyl-1,2,4-triazoline-3,5-dione (MTAD)
-
Methylene (B1212753) chloride (GC grade)
-
Internal Standard (e.g., Cycloheptadiene)
-
GC vials with inserts
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Reagent and Standard Preparation:
-
MTAD Stock Solution: Dissolve 250 mg of MTAD in 5 mL of methylene chloride to prepare a stock solution.[7]
-
Internal Standard Stock Solution: Prepare a stock solution of cycloheptadiene in methylene chloride at 1000 µg/mL.
-
Calibration Standards: Prepare a series of solutions containing known concentrations of this compound and a fixed concentration of the internal standard in methylene chloride.
-
-
Derivatization:
-
To 1 mL of each standard and sample, add a precise volume of the internal standard stock solution.
-
Add the MTAD stock solution. The molar ratio of MTAD to the expected maximum concentration of conjugated dienes should be optimized, typically between 2:1 and 3.5:1 for quantitative results.[7]
-
Vortex the mixture for approximately 5-10 seconds. The reaction is very rapid.[7]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 270°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 60°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min)
-
-
MS Parameters:
-
Ionization Mode: Chemical Ionization (CI) with deuterated ammonia (B1221849) (ND₃) is recommended for enhanced selectivity of the adducts.[2] Alternatively, Electron Ionization (EI) can be used.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound-MTAD adduct (C₁₃H₂₁N₃O₂, MW: 223.3): Determine the characteristic fragment ions from the mass spectrum of the derivatized standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound-MTAD adduct to the peak area of the internal standard adduct against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for this compound quantification by Headspace-GC-MS.
Caption: Workflow for this compound quantification by MTAD derivatization and GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. A METHOD TO QUANTITATIVELY ANALYZE CONJUGATED DIENES IN HYDROCARBON FEEDS AND PRODUCTS AS AN INDICATOR OF FOULING POTENTIAL - Patent 1552289 [data.epo.org]
- 3. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of derivatization reactions of conjugated dienes in plastic pyrolysis oils using 4-phenyl-1,2,4-triazoline-3,5-dione [thesis.unipd.it]
- 7. EP1552289A2 - A method to quantitatively analyze conjugated dienes in hydrocarbon feeds and products as an indicator of fouling potential - Google Patents [patents.google.com]
GC-MS Analysis Protocol for Conjugated Dienes: A Detailed Application Note for Researchers
Introduction
Conjugated dienes, organic compounds containing two alternating double and single carbon-carbon bonds, are of significant interest across various scientific disciplines. In the petroleum industry, their presence can lead to unwanted polymerization and fouling. In food science and clinical research, conjugated fatty acids, such as conjugated linoleic acid (CLA), are studied for their potential health benefits and as biomarkers for oxidative stress. Accurate and sensitive quantification of these compounds is crucial for quality control, product development, and scientific investigation. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for the separation, identification, and quantification of conjugated dienes.
This application note provides a comprehensive overview and detailed protocols for the analysis of conjugated dienes by GC-MS. It is intended for researchers, scientists, and professionals in drug development and other relevant fields. The protocols described herein cover sample preparation, including derivatization and extraction, as well as optimized GC-MS parameters for various applications.
Principle of Analysis
The analysis of conjugated dienes by GC-MS can be approached in two primary ways: direct analysis of volatile dienes and analysis following a derivatization step. For volatile, low molecular weight conjugated dienes, direct injection onto the GC column may be feasible. However, for many applications, particularly for trace analysis and for less volatile dienes, derivatization is employed to enhance selectivity, improve chromatographic behavior, and increase sensitivity.
A widely used and highly selective method for derivatizing conjugated dienes is the Diels-Alder reaction with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). This reaction is rapid and specific for the conjugated diene functionality, forming stable adducts that are readily analyzed by GC-MS.[1][2] The mass spectra of these adducts are often simple and provide clear diagnostic fragment ions, aiding in the identification of the original diene.
For conjugated fatty acids in biological matrices, a common approach involves lipid extraction followed by transesterification to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of conjugated dienes.
Protocol 1: Derivatization with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD)
This protocol is suitable for the analysis of conjugated dienes in various matrices, including hydrocarbon streams and potentially biological extracts after appropriate cleanup.
Materials:
-
4-methyl-1,2,4-triazoline-3,5-dione (MTAD)
-
Methylene (B1212753) chloride (DCM), anhydrous
-
Sample containing conjugated dienes
-
Internal standard (e.g., a conjugated diene not present in the sample)
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Preparation of MTAD Stock Solution: Dissolve a precisely weighed amount of MTAD in anhydrous methylene chloride to achieve a desired concentration (e.g., 1 mg/mL). Store the solution in a tightly sealed container, protected from light, and at a low temperature.
-
Sample Preparation: Accurately weigh or measure the sample into a clean vial. If necessary, dissolve the sample in a suitable volatile solvent.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Derivatization Reaction: Add a molar excess of the MTAD stock solution to the sample. The reaction is typically very fast, often complete within a few minutes at room temperature.[1] Gently vortex the mixture to ensure homogeneity.
-
Quenching (Optional): If there is a concern about side reactions with a large excess of MTAD, a scavenger diene (e.g., 1,3-cyclohexadiene) can be added to consume the remaining MTAD.
-
Dilution and Analysis: Dilute the derivatized sample to an appropriate concentration with a suitable solvent (e.g., methylene chloride or hexane) and transfer it to a GC vial for analysis.
Protocol 2: Analysis of Conjugated Linoleic Acid (CLA) from Biological Samples
This protocol is designed for the analysis of CLA from biological matrices such as plasma, tissues, or milk. It involves lipid extraction and methylation to form FAMEs.
Materials:
-
Biological sample
-
Chloroform/Methanol mixture (2:1, v/v)
-
Internal standard (e.g., C17:0 or a specific CLA isomer not expected in the sample)
-
Sodium methoxide (B1231860) solution (0.5 M in methanol) or Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the biological sample.
-
To a known amount of the homogenized sample, add the chloroform/methanol mixture (2:1, v/v) in a ratio of 20:1 (solvent to sample volume).
-
Add the internal standard.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Transesterification to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Base-catalyzed methylation: Add sodium methoxide solution to the dried lipid extract. Heat at 50-60°C for 10-15 minutes. Cool and then add BF3-methanol to neutralize and complete the reaction for free fatty acids if present.
-
Acid-catalyzed methylation: Alternatively, add 14% BF3-methanol solution to the lipid extract and heat at 60-100°C for 30-60 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
Drying and Concentration:
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to the desired final volume under a stream of nitrogen.
-
-
Analysis: Transfer the final FAMEs solution to a GC vial for analysis.
GC-MS Parameters
The following tables provide typical GC-MS parameters for the analysis of conjugated dienes. These parameters may require optimization based on the specific analytes, matrix, and instrument.
Table 1: GC-MS Parameters for MTAD-Conjugated Diene Adducts
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 - 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial: 100-150°C, hold for 1-2 minRamp: 5-10°C/min to 280-300°CFinal Hold: 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 50 - 500 amu |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Table 2: GC-MS Parameters for Conjugated Linoleic Acid (CLA) FAMEs
| Parameter | Value |
| Gas Chromatograph | |
| Column | Highly polar column: SP-2560, CP-Sil 88, or equivalent (100 m x 0.25 mm ID, 0.20 µm film thickness)[3] |
| Inlet Temperature | 250 °C[3] |
| Injection Volume | 1 µL (split injection, e.g., 50:1)[3] |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 1.0 - 2.0 mL/min |
| Oven Program | Isothermal at 175-180°C or a temperature ramp for broader fatty acid profiling |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 50 - 400 amu |
| Scan Mode | Full Scan for identification, SIM for quantification of specific isomers |
Data Presentation and Quantitative Performance
Quantitative analysis of conjugated dienes requires careful method validation. The following table summarizes typical performance characteristics for GC-MS methods.
Table 3: Summary of Quantitative Data for GC-MS Analysis of Conjugated Dienes
| Analyte/Method | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) |
| Various Volatile Compounds (GC-MS/MS) | Essential Oils | ≥ 0.998 | 0.02 - 0.09 µg/mL | 0.07 - 0.28 µg/mL | 80.23 - 115.41 |
| Total Conjugated Dienes (as 2,4-dimethyl-1,3-pentadiene) (HPLC-UV) | Gasoline | 0.9972 | 0.02% (w/w) | - | - |
| CLA Isomers (GC-FID) | Milk | > 0.99 | - | - | 88 - 98 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific analyte, matrix, and instrument performance. The values presented are indicative and should be determined experimentally during method validation.
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and a relevant biological pathway involving conjugated dienes.
Caption: Experimental workflow for GC-MS analysis of conjugated dienes.
Caption: Simplified metabolic pathway of linoleic acid.
Conclusion
The GC-MS methods detailed in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of conjugated dienes in a variety of matrices. The use of selective derivatization with MTAD significantly enhances the specificity and sensitivity for a broad range of conjugated dienes. For the important class of conjugated fatty acids, well-established lipid extraction and methylation protocols enable their determination in complex biological samples. The provided GC-MS parameters and quantitative performance data serve as a valuable starting point for method development and validation. Researchers are encouraged to optimize these protocols for their specific applications to achieve the highest data quality.
References
Application Notes and Protocols for Computational Chemistry Studies of Octa-1,3-diene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and procedural guide for the computational investigation of reactions involving Octa-1,3-diene. Utilizing modern computational chemistry techniques, researchers can elucidate reaction mechanisms, predict product formation, and determine key thermodynamic and kinetic parameters. This information is invaluable for understanding the reactivity of conjugated dienes and for the rational design of synthetic pathways in drug development and materials science.
Introduction to Computational Studies of this compound Reactions
This compound is a versatile conjugated diene that can undergo a variety of pericyclic reactions, most notably the Diels-Alder reaction and electrocyclization. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying these complex transformations.[1] By modeling the potential energy surface, researchers can gain insights into transition state geometries, activation energies, and reaction thermodynamics, which are often challenging to obtain through experimental means alone. These computational approaches facilitate the prediction of reaction outcomes, including regioselectivity and stereoselectivity, and can guide experimental efforts.
Key Reactions of this compound
Two primary classes of pericyclic reactions are of interest for this compound:
-
Diels-Alder Reaction: A [4+2] cycloaddition between the conjugated diene (this compound) and a dienophile to form a six-membered ring. The stereochemistry and regioselectivity of this reaction are of significant interest.
-
Electrocyclization: An intramolecular reaction where the pi-system of the conjugated diene rearranges to form a cyclic compound with a new sigma bond. For this compound, this can lead to the formation of substituted cyclooctatriene derivatives.
Data Presentation: Calculated Reaction Energetics
The following tables summarize representative quantitative data for the Diels-Alder and electrocyclization reactions of (E)-Octa-1,3-diene, calculated using DFT. These values are illustrative and can vary with the choice of dienophile, substituents, and computational methodology.
Table 1: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of (E)-Octa-1,3-diene with Maleic Anhydride
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) - endo | 15.8 |
| Activation Energy (ΔG‡) - exo | 17.5 |
| Reaction Free Energy (ΔG) - endo | -25.2 |
| Reaction Free Energy (ΔG) - exo | -23.9 |
Table 2: Calculated Activation and Reaction Energies for the 8π-Electrocyclization of (3Z,5Z)-Octa-1,3,5,7-tetraene (as an analogue for this compound system extension)
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) - Conrotatory | 28.7 |
| Reaction Free Energy (ΔG) | -12.1 |
Note: Data is hypothetical and based on typical values found in the literature for similar systems for illustrative purposes.
Experimental Protocols: Computational Methodology
This section provides a detailed protocol for setting up and running computational chemistry simulations to study the reactions of this compound.
Software and Hardware Requirements
-
Quantum Chemistry Software Package: Gaussian, ORCA, Spartan, or other similar software capable of performing DFT calculations.
-
Molecular Visualization Software: GaussView, Avogadro, Chemcraft, etc.
-
High-Performance Computing (HPC) Cluster: Recommended for transition state searches and frequency calculations on larger systems.
Protocol for Studying the Diels-Alder Reaction of this compound
-
Molecule Building and Initial Geometry:
-
Construct the (E)-Octa-1,3-diene and the chosen dienophile (e.g., maleic anhydride) molecules in a molecular editor.
-
Perform an initial geometry optimization using a low-level method (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting structure.
-
-
Reactant and Product Optimization:
-
Perform a full geometry optimization and frequency calculation for the individual reactants (this compound and dienophile) and the expected endo and exo products.
-
Recommended Level of Theory: B3LYP/6-31G(d) or M06-2X/6-31+G(d,p). The M06-2X functional is often recommended for pericyclic reactions.[1]
-
Verify that the optimized structures have no imaginary frequencies, confirming they are true minima on the potential energy surface.
-
-
Transition State (TS) Search:
-
Use the optimized reactant and product structures to generate an initial guess for the transition state geometry. This can often be achieved using a QST2 or QST3 search in Gaussian.
-
Alternatively, a relaxed potential energy surface scan along the forming C-C bond distances can be used to locate an approximate transition state structure, which can then be used as a starting point for a more rigorous TS optimization (e.g., using the Opt=TS keyword).
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state to confirm that it connects the reactants and the desired product on the potential energy surface.
-
-
Energy Calculations:
-
Perform single-point energy calculations on all optimized structures (reactants, products, and transition states) using a larger basis set (e.g., 6-311+G(d,p) or a triple-zeta basis set) for improved accuracy.
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.
-
Calculate the reaction free energy (ΔG) as the difference in Gibbs free energy between the products and the reactants.
-
Protocol for Studying the Electrocyclization of this compound
-
Reactant and Product Optimization:
-
Build and optimize the geometry of the reactant (the appropriate conformer of this compound) and the expected cyclized product.
-
Use the same level of theory as for the Diels-Alder reaction (e.g., M06-2X/6-31+G(d,p)).
-
Confirm zero imaginary frequencies for both reactant and product.
-
-
Transition State Search:
-
Locate the transition state for the electrocyclization using a similar procedure as described for the Diels-Alder reaction. The reaction coordinate will primarily involve the formation of the new C-C sigma bond and the concerted rotation of the terminal methylene (B1212753) groups.
-
-
IRC and Energy Calculations:
-
Perform an IRC calculation to verify the connection between the reactant, transition state, and product.
-
Calculate the activation and reaction free energies.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general computational workflow.
Caption: Diels-Alder reaction pathway of this compound.
Caption: Electrocyclization reaction of an this compound system.
Caption: General computational workflow for studying reactions.
References
The Versatility of Octa-1,3-diene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Octa-1,3-diene, a conjugated diene, serves as a versatile C8 building block in the synthesis of a variety of fine chemicals and complex molecular architectures. Its conjugated double bond system allows for a range of transformations, including pericyclic reactions, telomerization, and hydroformylation, making it a valuable precursor in the pharmaceutical, agrochemical, and fragrance industries. This document provides an overview of key applications and detailed protocols for the utilization of this compound in synthetic organic chemistry.
Key Applications of this compound
The reactivity of the conjugated diene system in this compound is central to its utility. The key reactions that enable its application in fine chemical synthesis are:
-
Diels-Alder Reaction: As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to form substituted cyclohexene (B86901) derivatives. This powerful carbon-carbon bond-forming reaction is fundamental in the construction of complex cyclic systems.
-
Telomerization: This palladium-catalyzed reaction involves the dimerization of the diene with the simultaneous addition of a nucleophile. It provides a route to functionalized C16 chains, which can be valuable intermediates for surfactants, lubricants, and specialty polymers.
-
Hydroformylation: Also known as the oxo process, this reaction introduces a formyl group (-CHO) and a hydrogen atom across one of the double bonds. This transformation is a cornerstone of industrial organic synthesis for the production of aldehydes, which are precursors to alcohols, carboxylic acids, and amines.
Data Presentation
The following tables summarize representative quantitative data for key reactions involving 1,3-dienes, which can be considered analogous to this compound in the absence of specific literature data for the latter.
Table 1: Representative Data for Diels-Alder Reactions of 1,3-Dienes
| Diene | Dienophile | Product | Yield (%) | Reference |
| 1,3-Butadiene (B125203) | Maleic anhydride (B1165640) | cis-1,2,3,6-Tetrahydrophthalic anhydride | >90 | General textbook knowledge |
| Isoprene | Methyl acrylate | 4-Methylcyclohex-3-enecarboxylate | ~70-80 | General textbook knowledge |
Table 2: Representative Data for Telomerization of 1,3-Butadiene with Methanol (B129727)
| Catalyst / Ligand | Temperature (°C) | Butadiene Conversion (%) | Selectivity to 1-MOD (%) | Reference |
| Pd(acac)₂ / PPh₃ | 60 | >95 | 85-90 | [1] |
| Pd(OAc)₂ / dppb | 80 | >99 | >95 | [1] |
1-MOD: 1-Methoxyocta-2,7-diene
Table 3: Representative Data for Hydroformylation of 1-Octene (as an analogue for a C8 olefin)
| Catalyst | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 100 | 20 | >99 | 2-3 | [2] |
| Co₂(CO)₈ | - | 150-180 | 200-300 | High | 3-4 | [3] |
n/iso ratio: ratio of linear to branched aldehyde product.
Experimental Protocols
The following are detailed, representative protocols for the key reactions of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.
Protocol 1: Diels-Alder Reaction of (E,E)-Octa-1,3-diene with Maleic Anhydride
This protocol describes the [4+2] cycloaddition to form a substituted tetrahydrophthalic anhydride.
Materials:
-
(E,E)-Octa-1,3-diene
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add (E,E)-Octa-1,3-diene (1.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 110 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add hexanes to the concentrated solution to induce crystallization of the product.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Outcome:
The reaction is expected to yield the corresponding substituted cis-1,2,3,6-tetrahydrophthalic anhydride as a white crystalline solid. The yield is anticipated to be high, based on analogous reactions with other 1,3-dienes.
Caption: Diels-Alder reaction workflow.
Protocol 2: Palladium-Catalyzed Telomerization of this compound with Methanol
This protocol outlines the synthesis of methoxy-functionalized hexadecadiene (B12645532) derivatives, based on general procedures for 1,3-diene telomerization.[1]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Palladium(II) acetylacetonate (B107027) [Pd(acac)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium methoxide (B1231860) (NaOMe)
-
Toluene (anhydrous)
Equipment:
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer and heat source
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (e.g., column chromatography)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(acac)₂ (0.01 mol%) and PPh₃ (0.04 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add anhydrous methanol (3.0 eq) and a catalytic amount of sodium methoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome:
The primary products are expected to be a mixture of linear and branched C17-methoxy-hexadecatrienes. The regioselectivity can be influenced by the choice of phosphine (B1218219) ligand.
Caption: Telomerization reaction workflow.
Protocol 3: Rhodium-Catalyzed Hydroformylation of this compound
This protocol describes the synthesis of nonanal (B32974) isomers from this compound. The conditions are adapted from general hydroformylation procedures for higher olefins.[2][3]
Materials:
-
This compound
-
Rhodium(I) acetylacetonatobis(carbonyl) [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Syngas (CO/H₂, 1:1 mixture)
-
Toluene (anhydrous)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Syngas cylinder with pressure regulator
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)₂ (0.01 mol%) and PPh₃ (0.1 mol%).
-
Add anhydrous toluene and this compound (1.0 eq).
-
Seal the autoclave and purge several times with nitrogen, followed by syngas.
-
Pressurize the autoclave with syngas to 20-50 bar.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Maintain the reaction for 4-12 hours, monitoring the pressure drop.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The product mixture, containing isomeric nonanals, can be analyzed directly by GC and GC-MS.
-
The aldehydes can be isolated by distillation or used directly in subsequent reactions (e.g., reduction to alcohols or oxidation to carboxylic acids).
Expected Outcome:
The reaction will produce a mixture of linear and branched nonanals. The ratio of these isomers (n/iso ratio) is highly dependent on the catalyst system (especially the ligand) and reaction conditions.
Caption: Hydroformylation reaction workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fine chemicals. The protocols provided herein for Diels-Alder, telomerization, and hydroformylation reactions serve as a foundation for researchers to explore the synthetic potential of this C8 building block. Further optimization of reaction conditions and catalyst systems can lead to highly selective transformations for the efficient construction of complex molecules for various applications in the chemical and pharmaceutical industries.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of conjugated dienes is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and polymers. Octa-1,3-diene, a readily available C8 hydrocarbon, serves as a versatile starting material. Its catalytic hydrogenation can yield a variety of valuable products, including monoenes (octenes) and the fully saturated octane (B31449). The control of selectivity—chemo-, regio-, and stereoselectivity—is paramount and is highly dependent on the choice of catalyst, reaction conditions, and substrate geometry.
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, targeting researchers and professionals in the chemical and pharmaceutical sciences.
Data Presentation
The selective hydrogenation of this compound can be achieved with varying degrees of success using different catalytic systems. The following tables summarize representative quantitative data for the hydrogenation of conjugated dienes, which can be extrapolated to this compound, showcasing the influence of the catalyst on product distribution.
Table 1: Performance of Various Catalysts in the Selective Hydrogenation of Conjugated Dienes (Adapted from studies on analogous dienes)
| Catalyst | Substrate | Temp (°C) | Pressure (atm H₂) | Conversion (%) | Selectivity to Monoenes (%) | Reference |
| 5% Pd/C | 1,3-Butadiene (B125203) | 50 | 10 | >95 | ~98 (mixture of butenes) | [1] |
| Pt-Cu/Al₂O₃ | 1,3-Butadiene | 60 | 1 | >90 | >90 (mixture of butenes) | [1] |
| RhCl(PPh₃)₃ | Dienes | 25 | 1 | >99 | High (alkane) | [2] |
| Ni/SiO₂ | 1,3-Pentadiene | 100 | 10 | 95 | 85 (pentenes) | Data adapted from similar studies |
| Pd-Ag/Al₂O₃ | 1,3-Butadiene | 40 | 5 | 98 | >99 (1-butene) | [3] |
Table 2: Influence of Reaction Conditions on Product Distribution for Pd/Al₂O₃ Catalyzed Hydrogenation of 1,3-Cyclooctadiene
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 50°C | 75°C |
| H₂ Pressure | 1 atm | 5 atm | 10 atm |
| Conversion (%) | 85 | >99 | >99 |
| Selectivity to Cyclooctene (%) | 98 | 95 | 88 |
| Selectivity to Cyclooctane (%) | 2 | 5 | 12 |
Note: This data is illustrative for a related cyclic diene and highlights general trends.[4]
Experimental Protocols
Herein are detailed protocols for the catalytic hydrogenation of this compound using two common and effective catalytic systems: heterogeneous palladium on carbon (Pd/C) and homogeneous Wilkinson's catalyst (RhCl(PPh₃)₃).
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the partial hydrogenation of this compound to a mixture of octenes. The reaction can be run to completion to yield octane by extending the reaction time or increasing the hydrogen pressure.
Materials:
-
This compound (98% purity)
-
Palladium on carbon (5% or 10% Pd loading)[5]
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or three-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration setup (e.g., Celite® pad on a sintered glass funnel)
Procedure:
-
Catalyst Handling and Setup:
-
In a fume hood, carefully weigh the desired amount of 5% or 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate) into a dry Schlenk flask containing a magnetic stir bar.[5] Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care under an inert atmosphere.[6]
-
Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[6]
-
-
Solvent and Substrate Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., ethanol, 10-20 mL per gram of substrate) to the flask via a cannula or syringe.[5]
-
Stir the suspension to ensure the catalyst is well-dispersed.
-
Add the this compound to the flask.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Connect the flask to a hydrogen balloon or a hydrogenation apparatus and maintain a positive pressure of hydrogen (typically 1 atm for partial hydrogenation). For complete hydrogenation, higher pressures may be required.[7]
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
-
Work-up:
-
Once the desired conversion is reached, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6] Caution: Do not allow the filter cake to dry completely as it may ignite upon exposure to air.[6]
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
-
Protocol 2: Homogeneous Hydrogenation using Wilkinson's Catalyst (RhCl(PPh₃)₃)
This protocol is suitable for the selective hydrogenation of less sterically hindered double bonds. For conjugated dienes, it often leads to the fully saturated alkane.
Materials:
-
This compound (98% purity)
-
Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))[2]
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or benzene)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Catalyst and Substrate Preparation:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (typically 0.1-1 mol%) in the degassed solvent (e.g., toluene).[8] The solution should be a clear, reddish-brown.
-
Add the this compound to the catalyst solution.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Maintain a positive pressure of hydrogen (typically 1 atm) using a balloon or a gas burette.
-
Stir the reaction mixture at room temperature. A color change from reddish-brown to yellow or light orange is often observed upon introduction of hydrogen.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by GC or ¹H NMR spectroscopy to observe the disappearance of the diene signals and the appearance of octene and/or octane signals.
-
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by passing it through a short column of silica (B1680970) gel or alumina (B75360) to remove the rhodium complex. Elute with a non-polar solvent like hexane.
-
Mandatory Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling reactions involving octa-1,3-diene and related 1,3-dienes. The methodologies outlined herein are foundational for the synthesis of complex organic molecules, offering versatile strategies for carbon-carbon and carbon-heteroatom bond formation. These reactions are pivotal in the fields of medicinal chemistry, natural product synthesis, and materials science.
Cobalt-Catalyzed Asymmetric Hydrovinylation of 1,3-Dienes
Application Note: The cobalt-catalyzed asymmetric hydrovinylation of 1,3-dienes is a powerful method for the enantioselective synthesis of chiral skipped dienes. This reaction involves the addition of ethylene (B1197577) across a 1,3-diene, creating a new stereocenter. The protocol detailed below is for the hydrovinylation of (E)-1,3-nonadiene, a close structural analog of this compound, and can be adapted for similar substrates. The reaction exhibits high regioselectivity for 1,4-addition and excellent enantioselectivity, controlled by the chiral phosphine (B1218219) ligand.[1][2]
Quantitative Data: Asymmetric Hydrovinylation of (E)-1,3-Alkadienes
| Entry | Substrate (R) | Ligand | Yield (%) [a] | ee (%) [b] | Configuration |
| 1 | n-C₅H₁₁ | (RR)-DIOP | >99 (96) | 95.3 | S |
| 2 | n-C₆H₁₃ | (RR)-DIOP | >99 (96) | 95.3 | S |
| 3 | n-C₇H₁₅ | (RR)-DIOP | >99 (98) | 95.4 | S |
| 4 | n-C₈H₁₇ | (RR)-DIOP | >99 (95) | 96.1 | S |
[a] Determined by Gas Chromatography; isolated yield in brackets.[1] [b] Enantiomeric excess.[1]
Experimental Protocol: Asymmetric Hydrovinylation of (E)-1,3-Nonadiene
Materials:
-
(E)-1,3-nonadiene
-
Cobalt(II) chloride (CoCl₂)
-
(RR)-DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Trimethylaluminum (B3029685) (Me₃Al)
-
Ethylene (balloon)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
Catalyst Preparation: In a glovebox, to a solution of CoCl₂ (0.05 equiv) in a 4:1 mixture of CH₂Cl₂ and toluene, add the chiral ligand (RR)-DIOP (0.05 equiv). Stir the mixture to form the {--INVALID-LINK--} complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve (E)-1,3-nonadiene (1.0 equiv) in the 4:1 CH₂Cl₂/toluene solvent mixture.
-
Cool the diene solution to -45 °C using a cryocooler.
-
Add the pre-formed cobalt-DIOP complex solution to the diene solution.
-
Introduce an atmosphere of ethylene using a balloon.
-
Slowly add trimethylaluminum (Me₃Al) (3.0 equiv relative to cobalt) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -45 °C for 6 hours. Monitor the progress of the reaction by gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol (B129727) at -45 °C. Allow the mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (S)-(Z)-4-vinylnon-2-ene.[1]
Caption: Experimental workflow for cobalt-catalyzed asymmetric hydrovinylation.
Palladium-Catalyzed Dicarbonylation of 1,3-Dienes
Application Note: The palladium-catalyzed dicarbonylation of 1,3-dienes provides a direct and atom-economical route to adipic acid derivatives and other linear diesters.[3][4][5] This reaction is highly valuable for the synthesis of monomers for polyamides and polyesters. The protocol described here is based on the dicarbonylation of various 1,3-dienes, including 1,3-octadiene (B86258), and demonstrates high regioselectivity for the linear diester product.[3]
Quantitative Data: Dicarbonylation of Various 1,3-Dienes
| Entry | Diene | Product | Yield (%) | Selectivity (linear:branched) |
| 1 | 1,3-Pentadiene | Dimethyl 2-methyladipate | 80 | 95:5 |
| 2 | 1,3-Hexadiene | Dimethyl 2-ethyladipate | 81 | 96:4 |
| 3 | 1,3-Heptadiene | Dimethyl 2-propyladipate | 83 | 96:4 |
| 4 | 1,3-Octadiene | Dimethyl 2-butyladipate | 86 | 97:3 |
Reaction Conditions: Diene (18.5 mmol), Pd(TFA)₂ (1.0 mol%), dtbpx (2.0 mol%), PTSA·H₂O (4.0 mol%), MeOH (4 equiv), Toluene (27 mL), CO (40 atm), 120 °C, 24 h.[3][6]
Experimental Protocol: Dicarbonylation of 1,3-Octadiene
Materials:
-
1,3-Octadiene
-
Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)
-
1,2-Bis(di-tert-butylphosphinoxymethylene)benzene (dtbpx)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Methanol (MeOH)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas
Procedure:
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add Pd(TFA)₂ (1.0 mol%), dtbpx (2.0 mol%), and PTSA·H₂O (4.0 mol%).
-
Evacuate the autoclave and backfill with argon three times.
-
Add anhydrous toluene (27 mL), methanol (4.0 equiv relative to the diene), and 1,3-octadiene (1.0 equiv, 18.5 mmol).
-
Pressurization: Seal the autoclave, purge with carbon monoxide, and then pressurize to 40 atm with CO.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the excess CO in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to yield dimethyl 2-butyladipate.
Caption: Simplified catalytic cycle for the dicarbonylation of 1,3-dienes.
Nickel-Catalyzed Hydrocyanation of 1,3-Dienes (General Protocol)
Application Note: The nickel-catalyzed hydrocyanation of 1,3-dienes is a significant industrial process for the synthesis of adiponitrile (B1665535), a precursor to nylon-6,6.[1][7] This reaction involves the addition of hydrogen cyanide (HCN) across the diene. The protocol outlined below is a general procedure based on the well-established DuPont process for 1,3-butadiene (B125203) and can be adapted for other 1,3-dienes with appropriate optimization. This process typically involves two hydrocyanation steps and an isomerization step to favor the linear product.[1][7][8]
Quantitative Data: Hydrocyanation of 1,3-Butadiene
| Step | Reactants | Catalyst System | Conditions | Major Product(s) | Selectivity |
| 1st Hydrocyanation | 1,3-Butadiene, HCN | Ni(0)-phosphite | 80–130 °C, 5–20 bar | 3-Pentenenitrile (3PN) & 2-Methyl-3-butenenitrile (2M3BN) | ~70% 3PN |
| Isomerization | 2M3BN | Ni(0)-phosphite, Lewis Acid (e.g., ZnCl₂) | 60–120 °C, 1–10 bar | 3-Pentenenitrile (3PN) | High conversion |
| 2nd Hydrocyanation | 3PN, HCN | Ni(0)-phosphite, Lewis Acid (e.g., AlCl₃) | 30–130 °C, 1–20 bar | Adiponitrile | High |
Experimental Protocol: General Procedure for Hydrocyanation
Materials:
-
1,3-Diene (e.g., 1,3-butadiene or this compound)
-
Hydrogen cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Nickel(0) catalyst precursor (e.g., Ni(COD)₂)
-
Phosphite (B83602) or phosphine ligand (e.g., triphenyl phosphite or dppb)
-
Lewis acid co-catalyst (e.g., ZnCl₂ or AlCl₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
Procedure:
-
Catalyst Preparation: In a glovebox, prepare the active Ni(0) catalyst by reacting the Ni(0) precursor with the chosen phosphite or phosphine ligand in the reaction solvent.
-
Reaction Setup: In a high-pressure reactor, charge the catalyst solution and the 1,3-diene under an inert atmosphere.
-
First Hydrocyanation: Carefully add one equivalent of HCN to the reactor. Heat the mixture to the desired temperature (e.g., 80-130 °C) and pressurize as needed.
-
Isomerization: After the first hydrocyanation is complete (as determined by GC analysis), add a Lewis acid co-catalyst (e.g., ZnCl₂) to isomerize the branched nitrile to the linear nitrile. This may require adjusting the temperature.
-
Second Hydrocyanation: Add a second equivalent of HCN and a Lewis acid co-catalyst (e.g., AlCl₃) to the reaction mixture to convert the pentenenitrile to adiponitrile (or the corresponding C10 dinitrile from this compound).
-
Work-up and Purification: After the reaction is complete, cool the reactor and carefully vent any residual HCN. The product is typically purified by distillation under reduced pressure.
Caption: Process flow for the two-step hydrocyanation of 1,3-dienes.
Palladium-Catalyzed Telomerization of 1,3-Dienes (General Protocol)
Application Note: Telomerization is the dimerization of a 1,3-diene with the simultaneous addition of a nucleophile, catalyzed by palladium or nickel complexes.[9][10] This reaction is a highly atom-economical way to produce C8 functionalized molecules from C4 butadiene. The Kuraray process, for example, produces 1-octanol (B28484) via the telomerization of butadiene with water. The following is a general protocol for the telomerization of 1,3-butadiene with an alcohol, which can be adapted for this compound and other nucleophiles.
Experimental Protocol: General Procedure for Telomerization
Materials:
-
1,3-Butadiene (or other 1,3-diene)
-
Alcohol (e.g., methanol, ethanol) or other nucleophile
-
Palladium catalyst precursor (e.g., Pd(acac)₂)
-
Phosphine ligand (e.g., triphenylphosphine (B44618) (PPh₃) or TOMPP)
-
Base (optional, e.g., sodium methoxide)
-
Anhydrous solvent (if necessary)
Procedure:
-
Catalyst Preparation: In an inert atmosphere, prepare the palladium catalyst by mixing the palladium precursor and the phosphine ligand in the alcohol, which often serves as both the nucleophile and the solvent.
-
Reaction Setup: In a pressure reactor, charge the catalyst solution.
-
Diene Addition: Add the 1,3-butadiene to the reactor.
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 60-100 °C) and stir for several hours.
-
Work-up and Purification: After cooling and venting the reactor, the product can be isolated by distillation.
Caption: Simplified catalytic cycle for the telomerization of 1,3-dienes.
General Protocols for Other Cross-Coupling Reactions
The following are generalized protocols for Heck, Suzuki, Negishi, and Stille reactions involving 1,3-dienes. Specific optimization of catalysts, ligands, bases, and solvents will be necessary for this compound.
Heck Reaction (General Protocol)
Application Note: The Heck reaction couples an unsaturated halide with an alkene. With 1,3-dienes, regioselectivity can be an issue, potentially yielding 1-aryl- or 2-aryl-1,3-dienes. The formation of a stable π-allyl palladium intermediate can influence the reaction pathway.[11]
General Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PPh₃, 2-10 mol%), and base (e.g., Et₃N or NaOAc, 1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).
-
Add the 1,3-diene (1.1-1.5 equiv).
-
Heat the mixture (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or GC).
-
Cool, dilute with water, and extract with an organic solvent.
-
Purify by column chromatography.
Suzuki-Miyaura Coupling (General Protocol)
Application Note: The Suzuki-Miyaura coupling is a versatile reaction for forming C-C bonds between an organoboron compound and an organic halide. For use with 1,3-dienes, either the diene can be functionalized with a halide or a boronic acid/ester.
General Procedure:
-
In a flask, combine the diene-halide or diene-boronic acid/ester (1.0 equiv), the corresponding coupling partner (boronic acid/ester or halide, 1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, THF/water).
-
Heat the reaction (e.g., 60-100 °C) until completion.
-
Cool, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash, dry, and concentrate. Purify by chromatography.[12][13]
Negishi Coupling (General Protocol)
Application Note: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.[14][15] Organozinc reagents are highly reactive but also sensitive to air and moisture.[15]
General Procedure:
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 1-5 mol%) in an anhydrous solvent (e.g., THF).
-
Add the diene-halide (1.0 equiv).
-
Slowly add the organozinc reagent (1.1-1.5 equiv) at room temperature or below.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify by column chromatography.[14]
Stille Coupling (General Protocol)
Application Note: The Stille coupling creates a C-C bond between an organotin compound and an organic halide, catalyzed by palladium.[16][17][18] Organostannanes are stable to air and moisture but are toxic.[16][17][18]
General Procedure:
-
In a flask, combine the diene-halide or stannylated diene (1.0 equiv), the corresponding organostannane or organic halide coupling partner (1.0-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or toluene). Additives like LiCl or Cu(I) salts may be beneficial.
-
Heat the reaction mixture (e.g., 60-110 °C) until completion.
-
Cool the reaction and remove the solvent. The crude product can be purified by column chromatography, though removal of tin byproducts can be challenging.
References
- 1. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 2. Cobalt-catalysed asymmetric hydrovinylation of 1,3-dienes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Palladium-Catalyzed Carbonylation of 1,3-Dienes: Selective Synthesis of Adipates and Other Aliphatic Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene with methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of 1,3-dienes is a cornerstone of modern organic chemistry, providing access to a crucial structural motif found in a vast array of natural products, pharmaceuticals, and advanced materials. The geometric configuration of the diene unit is paramount, as it profoundly influences the biological activity and physical properties of the target molecules. This document offers detailed application notes, experimental protocols, and mechanistic insights for several key methodologies that enable precise control over the stereochemical outcome in the synthesis of 1,3-dienes.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the stereoselective formation of 1,3-dienes. These reactions typically involve the coupling of two alkenyl partners, with the stereochemistry of the starting materials being transferred to the final product with high fidelity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a vinylboronic acid or ester) and a vinyl halide or triflate. It is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the organoboron reagents.
Quantitative Data:
| Entry | Vinyl Halide/Triflate | Vinylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | (E)-Bromostyrene | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 92 | >98:2 |
| 2 | (Z)-1-Iodo-1-hexene | (E)-1-Pentenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 85 | >98:2 |
| 3 | (E)-1-Bromo-2-cyclohexylethylene | (E)-2-(Thiophen-2-yl)vinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | THF | 88 | >98:2 |
Experimental Protocol: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene
-
Materials: (E)-Bromostyrene (1.0 eq), (E)-styrylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), potassium carbonate (K₂CO₃, 2.0 eq), toluene, and water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-bromostyrene, (E)-styrylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (E,E)-1,4-diphenyl-1,3-butadiene.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. This method is highly effective for the stereospecific synthesis of 1,3-dienes, particularly when coupling a vinylzinc reagent with a vinyl halide.
Quantitative Data:
| Entry | Vinyl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Yield (%) | Stereochemical Purity |
| 1 | (E)-1-Iodo-1-octene | (E)-1-Hexenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 85 | >98% |
| 2 | (Z)-β-Bromostyrene | (E)-Styrylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 78 | >99% |
| 3 | (E)-1-Bromo-2-methyl-1-propene | (Z)-1-Pentenylzinc chloride | Ni(dppe)Cl₂ (5) | THF | 72 | >97% |
Experimental Protocol: Synthesis of a 1,3-Diene via Negishi Coupling
-
Materials: Vinyl halide (1.0 eq), n-butyllithium (1.1 eq), anhydrous zinc chloride (1.2 eq), the second vinyl halide (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of the first vinyl halide in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes. Add a solution of anhydrous zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask, dissolve the second vinyl halide and the Pd(PPh₃)₄ catalyst in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by GC-MS.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle of Negishi Coupling
Troubleshooting & Optimization
Technical Support Center: Optimizing Octa-1,3-diene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octa-1,3-diene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and other conjugated dienes include the Wittig reaction, the Heck coupling, and the acid-catalyzed dehydration of diols. Each method offers distinct advantages and is suited for different starting materials and desired stereochemical outcomes.
Q2: How can I improve the stereoselectivity of my this compound synthesis?
A2: The stereoselectivity of the synthesis is highly dependent on the chosen method. For instance, in the Wittig reaction, the use of stabilized ylides generally favors the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[1] Reaction conditions such as solvent and temperature also play a crucial role. For Heck couplings, the choice of catalyst, ligand, and base can significantly influence the stereochemical outcome.[1]
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst. For example, in the Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct.[2] Heck couplings may yield homocoupling products.[1] Acid-catalyzed dehydration of diols can sometimes lead to the formation of ethers or other rearrangement products.
Q4: How can I effectively purify the synthesized this compound?
A4: Purification of this compound can be achieved through several methods, with fractional distillation and column chromatography being the most common. Fractional distillation is effective for separating the diene from impurities with significantly different boiling points. Column chromatography, using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent, is suitable for removing more polar impurities.
Troubleshooting Guides
Low Yield
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I address them?
A: Low yields in diene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. Impurities can poison catalysts or participate in side reactions.
-
Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of products. A thorough optimization of these parameters is crucial.
-
Catalyst Activity (for catalyst-based reactions): Ensure the catalyst is fresh and handled under appropriate atmospheric conditions (e.g., inert atmosphere for many palladium catalysts). Catalyst deactivation can significantly lower the yield.
-
Inefficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
Wittig Reaction Troubleshooting
Q: I am observing a low yield in my Wittig reaction for this compound synthesis. What should I check?
A: For a Wittig reaction, consider the following:
-
Incomplete Ylide Formation: This is a common issue. Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Also, use a dry, aprotic solvent and allow sufficient time for the ylide to form before adding the aldehyde.[1]
-
Poor Reagent Quality: Use freshly distilled aldehydes and ensure the phosphonium salt is pure and dry.
-
Side Reactions: The presence of moisture or protic solvents can lead to the hydrolysis of the ylide.
Q: The E/Z selectivity of my Wittig reaction is poor. How can I improve it?
A: To improve stereoselectivity:
-
Ylide Choice: For (E)-Octa-1,3-diene, a stabilized ylide is preferred. For the (Z)-isomer, a non-stabilized ylide under salt-free conditions is generally more effective.[1]
-
Reaction Conditions: For non-stabilized ylides, lower temperatures and aprotic, salt-free solvents can enhance (Z)-selectivity. For stabilized ylides, thermodynamic equilibration, which can be favored by protic solvents or higher temperatures, can increase the yield of the (E)-isomer.[1]
Heck Coupling Troubleshooting
Q: My Heck coupling reaction to synthesize this compound has a low yield. What are the common pitfalls?
A: Low yields in Heck couplings can be attributed to:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine (B1218219) ligand is critical. The ligand influences the stability and reactivity of the catalytic species.[1]
-
Base Selection: The base is essential for regenerating the active Pd(0) catalyst. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
-
Substrate Reactivity: The reactivity of the vinyl halide is a key factor. Vinyl iodides are generally more reactive than bromides or chlorides.[1]
-
Side Reactions: Homocoupling of the vinyl halide and reduction of the vinyl halide are common side reactions that can consume starting materials and reduce the yield of the desired diene.[1]
Acid-Catalyzed Dehydration Troubleshooting
Q: I am attempting to synthesize this compound via acid-catalyzed dehydration of a diol, but the yield is low and I see byproducts. What should I consider?
A: This reaction requires careful control of conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Stronger acids may lead to charring or polymerization.
-
Temperature: The reaction temperature must be carefully controlled. Too high a temperature can cause decomposition, while too low a temperature will result in an incomplete reaction.
-
Water Removal: Efficient removal of water as it is formed will drive the equilibrium towards the product. Using a Dean-Stark apparatus is often effective.
-
Carbocation Rearrangements: The intermediate carbocations can undergo rearrangements, leading to isomeric dienes or other undesired products. Using milder acids or heterogeneous catalysts can sometimes minimize these rearrangements.
Data Presentation
Table 1: Optimization of Reaction Conditions for Diene Synthesis
| Synthesis Method | Parameter | Variation | Yield (%) | E/Z Ratio | Reference |
| Wittig Reaction | Solvent | THF | 75 | 15:85 | [3] |
| Toluene | 68 | 20:80 | [3] | ||
| Temperature | -78 °C to RT | 82 | 10:90 | [1] | |
| Room Temp. | 70 | 30:70 | [1] | ||
| Heck Coupling | Catalyst | Pd(OAc)₂ | 85 | >95:5 (E,E) | [4] |
| PdCl₂(PPh₃)₂ | 78 | >95:5 (E,E) | [1] | ||
| Base | Triethylamine (B128534) | 88 | >95:5 (E,E) | [1] | |
| K₂CO₃ | 75 | >95:5 (E,E) | [1] | ||
| Acid Dehydration | Catalyst | H₂SO₄ | 55 | Mixture | [5] |
| p-TsOH | 65 | Mixture | [5] | ||
| Temperature | 120 °C | 60 | Mixture | [5] | |
| 150 °C | 70 | Mixture | [5] |
Note: Yields and ratios are representative and can vary based on specific substrates and detailed conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Hexyltriphenylphosphonium bromide
-
Acrolein
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add hexyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
Cool the resulting ylide solution back down to 0 °C.
-
Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of this compound via Heck Coupling
Materials:
-
Ethene (or a suitable ethylene (B1197577) source)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, 1-bromo-1-hexene (1.0 eq), and triethylamine (1.5 eq).
-
Pressurize the vessel with ethene gas (typically 2-5 atm).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the excess ethene.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
Mandatory Visualization
References
Technical Support Center: Separation of Octa-1,3-diene Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of Octa-1,3-diene stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers of this compound and why are they difficult to separate?
A1: this compound is a conjugated diene that can exist as several geometric isomers (diastereomers) due to the two double bonds. The primary isomers are (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z). These isomers are challenging to separate because they share the same molecular formula and connectivity, resulting in very similar physical properties such as boiling point, melting point, and polarity.[1][2] Separation requires methods that can exploit these subtle differences.
Q2: Which analytical techniques are most suitable for separating this compound stereoisomers?
A2: High-resolution Gas Chromatography (GC) is the most effective and commonly used technique for separating volatile isomers like those of this compound.[3][4] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative separations.[5] Techniques like fractional distillation and crystallization are generally less effective due to the very small differences in boiling points and solubilities among the isomers.[6][7]
Q3: What is the key factor in achieving good separation of geometric isomers by Gas Chromatography (GC)?
A3: The choice of the GC column's stationary phase is the most critical factor.[8] Nonpolar stationary phases (like squalane (B1681988) or OV-101) separate isomers primarily based on their boiling points, which are often very close.[3][8] Polar stationary phases (like Carbowax) interact differently with the π-electrons of the double bonds in cis and trans configurations, leading to separation based on differences in polarity and molecular shape, which is often more effective for these types of isomers.[8][9]
Q4: Can fractional distillation be used to separate this compound stereoisomers?
A4: While theoretically possible, fractional distillation is often impractical for separating geometric isomers of this compound.[7] This method relies on differences in boiling points, and the boiling points of these isomers are expected to be extremely close (often differing by less than 1-2°C).[3] Achieving separation would require a distillation column with a very high number of theoretical plates and precise temperature control, which is often inefficient and difficult to achieve on a laboratory scale.[6][10]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Problem: Poor or no separation of cis/trans (E/Z) isomers.
-
Possible Cause 1: Incorrect Stationary Phase.
-
Possible Cause 2: Suboptimal Temperature Program.
-
Solution: An isothermal run may not provide enough resolution. Develop a slow temperature ramp (e.g., 1-2°C/min) starting from a low initial temperature (e.g., 40-50°C). This can improve the separation between closely eluting peaks.[11]
-
-
Possible Cause 3: Insufficient Column Efficiency.
Problem: Peak tailing for all isomer peaks.
-
Possible Cause 1: Active Sites in the System.
-
Solution: The isomers may be interacting with active sites (e.g., exposed silica) in the inlet liner or the front of the column. Use a deactivated inlet liner and trim the first 10-20 cm from the front of the column.[12]
-
-
Possible Cause 2: Column Contamination.
-
Solution: High-boiling residues from previous injections may be present. Bake out the column at its maximum recommended temperature for a few hours to remove contaminants.[13]
-
Problem: Irreproducible Retention Times.
-
Possible Cause 1: Leaks in the System.
-
Solution: Perform a leak check on the injector, column fittings, and gas lines. Unstable flow rates due to leaks will cause retention times to shift.[14]
-
-
Possible Cause 2: Unstable Oven Temperature.
-
Solution: Verify that your GC oven temperature is stable and calibrated. Small fluctuations in temperature can lead to significant shifts in retention times for closely eluting isomers.
-
Fractional Distillation Troubleshooting
Problem: No separation is observed; distillate composition is the same as the initial mixture.
-
Possible Cause 1: Insufficient Column Efficiency.
-
Possible Cause 2: Distillation Rate is Too Fast.
-
Solution: A fast distillation rate does not allow for the necessary series of vaporization-condensation cycles (reflux) required for separation. Reduce the heating rate to allow a temperature gradient to establish in the column. You should see a ring of condensate slowly rising up the column.[9][15]
-
-
Possible Cause 3: Heat Loss from the Column.
-
Solution: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the top. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[10]
-
Crystallization Troubleshooting
Problem: The entire sample solidifies upon cooling, with no purification.
-
Possible Cause 1: Solution is too concentrated.
-
Possible Cause 2: Cooling is too rapid.
-
Solution: Rapid cooling causes precipitation rather than selective crystallization, trapping impurities. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[17]
-
Problem: No crystals form, even after cooling in an ice bath.
-
Possible Cause 1: Solution is too dilute.
-
Solution: The solution is not supersaturated. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[18]
-
-
Possible Cause 2: Nucleation has not occurred.
Quantitative Data
Separating this compound stereoisomers is challenging due to their similar physical properties. Direct boiling point data for individual isomers is scarce in the literature, but data from analogous compounds like hexenes illustrate the difficulty.
Table 1: Boiling Points of Hexene Geometric Isomers [3] (Illustrates the small differences that make fractional distillation difficult)
| Isomer Name | Boiling Point (°C) |
| (Z)-3-Hexene | 66.4 |
| (E)-3-Hexene | 67.1 |
| (E)-2-Hexene | 67.9 |
| (Z)-2-Hexene | 68.8 |
Gas Chromatography is better suited for separation, and Kovats Retention Indices (RI) are used to quantify retention on different stationary phases.
Table 2: Kovats Retention Indices for this compound Isomers
| Isomer | Stationary Phase Type | Column Example | Kovats RI | Reference(s) |
| (3E)-Octa-1,3-diene | Standard Non-Polar | Dimethylpolysiloxane (e.g., OV-101, DB-1) | 820, 822 | [20][21] |
| (3Z)-Octa-1,3-diene | Semi-Standard Non-Polar | Dimethylpolysiloxane (e.g., OV-101, DB-1) | 810.5, 816 | [22] |
| (3E)-Octa-1,3-diene | Standard Polar | Polyethylene Glycol (e.g., Carbowax) | 954, 958 | [20] |
Note: The difference in retention indices between isomers is significantly larger on polar columns, indicating better separation potential.
Experimental Protocols
Protocol 1: GC Separation of this compound Stereoisomers
This protocol is a starting point for developing a high-resolution separation method.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Column: A high-polarity column is recommended. Example: DB-WAX or similar Carbowax-type column, 60 m length x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (approx. 30-40 cm/s).
-
Injection:
-
Injector Temperature: 220°C
-
Injection Volume: 0.5 µL
-
Split Ratio: 100:1 (adjust as needed to avoid peak overload)
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/minute to 150°C.
-
Final Hold: Hold at 150°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 250°C
-
-
Data Analysis: Identify peaks based on retention time and compare relative peak areas for quantification. Use pure standards, if available, to confirm peak identity.
Protocol 2: Purification by Fractional Distillation (For Enrichment)
This method may only provide partial enrichment of the lower-boiling isomer rather than complete separation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.[15]
-
Insulation: Wrap the fractionating column and distillation head with glass wool and/or aluminum foil to prevent heat loss.[10]
-
Procedure:
-
Place the isomer mixture (e.g., 50 mL) and a stir bar into the round-bottom flask.
-
Heat the flask gently.
-
Observe the vapor and condensate (reflux) slowly climbing the column. The heating rate should be controlled so that the column does not flood (fill with liquid).[10]
-
Record the temperature when the first drop of distillate is collected. Collect the initial fraction over a very narrow temperature range (e.g., 0.5°C).
-
Collect subsequent fractions in separate, labeled flasks as the temperature at the distillation head slowly rises.
-
-
Analysis: Analyze each fraction by GC (using Protocol 1) to determine the isomer ratio and assess the degree of enrichment.
Protocol 3: Purification by Recrystallization
This protocol is applicable only if the isomers are solid at a workable temperature and have different solubilities.
-
Solvent Selection: Find a suitable solvent in which the target isomer is highly soluble at high temperatures but poorly soluble at low temperatures, while the other isomers remain more soluble at low temperatures. This requires empirical screening of various solvents.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the isomer mixture to just completely dissolve it.[16]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling will trap impurities.[17]
-
Crystallization: If crystals do not form, induce nucleation by scratching the inner wall of the flask or adding a seed crystal.[19]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove the mother liquor containing the soluble impurities.[16]
-
Drying: Dry the purified crystals under vacuum. Analyze the purity of the crystals and the remaining mother liquor by GC to evaluate the separation efficiency.
Visualizations
Caption: Workflow for selecting a separation method.
Caption: Experimental workflow for GC method development.
Caption: Logical relationship of stereoisomer separation challenges.
References
- 1. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. research.tue.nl [research.tue.nl]
- 5. The Kovats Retention Index: (Z,E)-3,5-Octadien-2-one (C8H12O) [pherobase.com]
- 6. The Kovats Retention Index: (E,E)-1,3,6-Octatriene (C8H12) [pherobase.com]
- 7. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Cyclooctadiene | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. usalab.com [usalab.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. The Kovats Retention Index: this compound (C8H14) [pherobase.com]
- 22. 1,cis-3-Octadiene | C8H14 | CID 5462700 - PubChem [pubchem.ncbi.nlm.nih.gov]
identification of side products in Octa-1,3-diene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octa-1,3-diene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Reactions involving this compound can lead to several types of side products, primarily due to the diene's versatile reactivity. The most common side products arise from:
-
Isomerization: Both positional and E/Z isomerization of the diene can occur, especially under thermal or catalytic conditions.[1][2][3] This can lead to a mixture of diene isomers in the starting material, complicating the product mixture.
-
Polymerization: this compound can undergo polymerization, particularly at elevated temperatures or in the presence of radical initiators or certain catalysts.[4][5] This typically results in the formation of oligomeric or polymeric materials.
-
Diels-Alder Dimerization: this compound can act as both the diene and dienophile in a Diels-Alder reaction, leading to the formation of vinylcyclohexene (B1617736) derivatives as dimers.[6]
-
Oxidation: If oxygen is not rigorously excluded from the reaction, oxidation of the diene can occur, leading to the formation of peroxides, hydroperoxides, and various carbonyl compounds.[7][8]
-
Undesired Regioisomers: In reactions like electrophilic additions or Diels-Alder reactions with unsymmetrical dienophiles, a mixture of regioisomers can be formed.[1][9][10][11]
Q2: How can I minimize the formation of 1,2- and 1,4-addition products in the hydrobromination of this compound?
A2: The ratio of 1,2- to 1,4-addition products in the hydrobromination of conjugated dienes is highly dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.[12][13][14][15][16]
-
For the Kinetic Product (1,2-addition): Lower reaction temperatures favor the formation of the 1,2-addition product, which is formed faster.
-
For the Thermodynamic Product (1,4-addition): Higher reaction temperatures favor the formation of the more stable 1,4-addition product. At elevated temperatures, the initially formed 1,2-product can revert to the carbocation intermediate and subsequently form the more stable 1,4-product.[15]
Therefore, to favor one product over the other, precise temperature control is crucial.
Q3: My Diels-Alder reaction with this compound is giving a low yield of the desired product. What are the possible reasons?
A3: A low yield in a Diels-Alder reaction involving this compound can be attributed to several factors:
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[17][18] Acyclic dienes like this compound may have a higher population of the more stable s-trans conformation, which is unreactive in this cycloaddition.
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier and to favor the s-cis conformation. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the overall yield.[18]
-
Side Reactions: As mentioned in Q1, polymerization and dimerization of the diene can compete with the desired Diels-Alder reaction, consuming the starting material.
-
Purity of Reactants: Impurities in the this compound or the dienophile can inhibit the reaction or lead to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis of a Diels-Alder Reaction
Symptoms:
-
Multiple peaks in the gas chromatogram that do not correspond to the starting materials or the expected Diels-Alder adduct.
-
Mass spectra of the unexpected peaks are inconsistent with the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Isomerization of this compound | Analyze the starting diene by GC-MS to check for isomeric purity. If isomers are present, consider purifying the diene before the reaction. Alternatively, reaction conditions may need to be optimized to minimize in-situ isomerization. |
| Formation of Regioisomers | If an unsymmetrical dienophile is used, the formation of multiple regioisomers is possible.[1][9][10][11] The regioselectivity can sometimes be influenced by the use of a Lewis acid catalyst. Consider performing the reaction at different temperatures to see if the product ratio changes. |
| Polymerization/Dimerization | High reaction temperatures can promote polymerization and dimerization.[4][6] Try running the reaction at a lower temperature for a longer period. The addition of a radical inhibitor (e.g., BHT) can suppress radical polymerization. |
| Oxidation Products | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene.[7] |
Issue 2: High Viscosity and Poor Recovery of Product in a Polymerization Reaction
Symptoms:
-
The reaction mixture becomes highly viscous or solidifies.
-
Difficulty in isolating and purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Uncontrolled Polymerization | The polymerization reaction may be proceeding too quickly. Reduce the concentration of the initiator or catalyst. Consider running the reaction at a lower temperature to slow down the rate of polymerization. |
| Cross-linking | Unwanted cross-linking reactions can lead to the formation of an insoluble gel. This can be caused by impurities or inappropriate reaction conditions. Ensure all reagents and solvents are pure and dry. |
| High Molecular Weight Polymer | If the goal is to produce a lower molecular weight polymer, consider using a chain transfer agent or adjusting the monomer-to-initiator ratio. |
Quantitative Data
The following table presents hypothetical quantitative data for a Diels-Alder reaction between this compound and N-ethylmaleimide under different conditions to illustrate how side product formation can be influenced.
Table 1: Product Distribution in the Diels-Alder Reaction of this compound with N-Ethylmaleimide
| Entry | Temperature (°C) | Catalyst | Desired Adduct (%) | Diene Dimer (%) | Polymeric Byproducts (%) |
| 1 | 80 | None | 65 | 25 | 10 |
| 2 | 110 | None | 75 | 15 | 10 |
| 3 | 140 | None | 50 (retro-DA observed) | 20 | 30 |
| 4 | 80 | AlCl₃ (5 mol%) | 85 (endo/exo mixture) | 10 | 5 |
Note: This data is illustrative and intended to demonstrate potential trends in product distribution.
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound and N-Ethylmaleimide
Materials:
-
This compound
-
N-Ethylmaleimide
-
Toluene (anhydrous)
-
Aluminum chloride (optional, as Lewis acid catalyst)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-ethylmaleimide (1.0 eq).
-
Dissolve the N-ethylmaleimide in anhydrous toluene.
-
Add this compound (1.2 eq) to the solution.
-
If using a catalyst, add aluminum chloride (0.05 eq) at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: GC-MS Analysis of this compound Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.[19][20]
Sample Preparation:
-
Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[21][22]
-
If necessary, quench the reaction before dilution.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[21]
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Visualizations
Caption: Potential reaction pathways in a Diels-Alder reaction of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound reactions.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt-Catalyzed Z to E Geometrical Isomerization of 1,3-Dienes [organic-chemistry.org]
- 4. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 7. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Conjugated Hydrohalogenation (1,2 vs 1,4 addition) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Diels–Alder Reaction [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Octa-1,3-diene Degradation Pathways and Stability Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Octa-1,3-diene. Given the limited specific literature on this compound, this guide extrapolates information from studies on analogous long-chain conjugated dienes and general principles of unsaturated hydrocarbon chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as a conjugated diene, is susceptible to three main degradation pathways:
-
Autoxidation: A free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides, alcohols, ketones, and aldehydes. This process can be initiated by heat, light, or the presence of metal ions.
-
Photooxidation: Degradation initiated by the absorption of light, which can proceed via different mechanisms, including reaction with singlet oxygen or through radical chain reactions. This leads to a variety of oxygenated products.
-
Thermal Degradation: In the absence of oxygen, heating can cause isomerization, cyclization (including Diels-Alder dimerization), and polymerization. At higher temperatures, C-C bond cleavage can occur.
-
Polymerization: As a conjugated diene, this compound can undergo polymerization, which can be initiated by heat, light, or radical initiators. This leads to an increase in viscosity and the formation of solid or gummy materials.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place, typically at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor.
-
Container: Use a tightly sealed, opaque container to protect from light and air.
Q3: What are common polymerization inhibitors for conjugated dienes like this compound?
A3: Several types of inhibitors can be used to prevent the premature polymerization of conjugated dienes. The choice of inhibitor depends on the intended application and the required purity of the final product.
| Inhibitor Class | Example(s) | Typical Concentration | Notes |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-butylcatechol (B165716) (TBC) | 10-200 ppm | Effective radical scavengers.[2] May require oxygen to be effective.[3] Can often be removed by an alkaline wash.[2] |
| Nitroxide Stable Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 10-100 ppm | Highly effective at low concentrations.[3][4] |
| Aromatic Amines | Phenylenediamines | Varies | Effective, but can cause discoloration.[5] |
Q4: I am observing unexpected peaks in my GC-MS analysis of an aged this compound sample. What could they be?
A4: Unexpected peaks in the GC-MS chromatogram of aged this compound are likely degradation products. Based on the known reactivity of conjugated dienes, these could include:
-
Oxidation Products: Isomers of octadienols, octadienones, and smaller aldehydes or ketones resulting from oxidative cleavage.
-
Dimers/Oligomers: Products of Diels-Alder reactions or other polymerization pathways. These may have significantly higher retention times.
-
Isomers: Cis/trans isomers of this compound formed via thermal or photo-isomerization.
-
Solvent/Column Artifacts: Peaks originating from the degradation of the solvent or column stationary phase, especially at high temperatures.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Sample has become viscous or contains solid particles. | Polymerization. | 1. Check the storage conditions (temperature, exposure to light and air). 2. Verify the presence and concentration of a polymerization inhibitor. 3. If purity allows, filter the sample. For future prevention, add an appropriate inhibitor and store under inert gas at a low temperature. |
| GC-MS analysis shows multiple peaks around the expected retention time of this compound. | Isomerization (cis/trans). | 1. Confirm the initial isomeric purity of your standard. 2. Minimize sample heating during preparation and injection. Use a lower injection port temperature if possible. 3. Analyze the sample immediately after preparation. |
| Broad or tailing peaks in GC-MS. | 1. Active sites in the GC inlet or column. 2. Co-elution of polar degradation products. | 1. Deactivate the inlet liner and the first few centimeters of the column. 2. Use a new, high-quality septum. 3. Optimize the temperature program to improve separation. 4. Consider derivatization (e.g., silylation) if polar hydroxyl groups are suspected, though this can introduce artifacts.[7][8] |
| Disappearance of the main this compound peak and appearance of many smaller, more volatile compounds. | Oxidative cleavage. | 1. Ensure the sample has been handled and stored under an inert atmosphere. 2. Check for potential sources of contamination with oxidizing agents or metal ions. 3. Use fresh, peroxide-free solvents for sample dilution. |
| Inconsistent results between replicate injections. | 1. Sample instability in the autosampler vial. 2. Non-homogeneity of the sample due to polymerization. | 1. Prepare fresh dilutions for each injection sequence. 2. If possible, keep the autosampler tray cooled. 3. Vigorously mix the bulk sample before taking an aliquot, if solids are not present. |
Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound based on established mechanisms for similar unsaturated hydrocarbons.
Caption: Generalized autoxidation pathway of this compound.
References
- 1. shell.com [shell.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
- 7. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Dienes
Welcome to our dedicated support center for resolving peak tailing issues in the Gas Chromatography (GC) analysis of dienes. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and remedy common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing dienes by GC?
Peak tailing for dienes, and in GC generally, can be attributed to several factors. These can be broadly categorized as issues related to the sample, the GC system's activity, and the chromatographic conditions. For dienes specifically, their reactive nature introduces unique challenges.
-
Active Sites in the GC System: Dienes can interact with active sites, such as exposed silanol (B1196071) groups in the injector liner, column, or fittings. This is a primary cause of peak tailing.[1][2][3]
-
Polymerization: Conjugated dienes are prone to polymerization, especially at elevated temperatures in the GC inlet.[4][5][6] These newly formed, less volatile compounds can coat surfaces, creating active sites and causing subsequent peaks to tail.
-
Column Contamination: Buildup of non-volatile residues from the sample matrix or from diene polymerization at the head of the column can lead to poor peak shape.[7]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disturb the sample path, leading to tailing.[7][8]
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent, the diene analytes, and the column's stationary phase can cause peak distortion.[7]
-
Inappropriate Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures can promote diene degradation or polymerization.[9] Conversely, a temperature that is too low can lead to slow sample transfer and peak broadening or tailing.
Q2: I am observing tailing for all peaks in my chromatogram, including the solvent peak. What should I investigate first?
When all peaks, including the solvent peak, exhibit tailing, the issue is likely a physical problem within the GC system rather than a chemical interaction with specific analytes.[8][10]
Troubleshooting Steps for Universal Peak Tailing:
-
Check Column Installation: The most common culprit is a poor column cut or incorrect installation.[8] Re-cutting the column inlet and ensuring it is installed at the correct height in the injector is the first recommended action. A jagged or uneven cut can create turbulence and dead volume.[8]
-
Inspect for Leaks: Check for leaks at the injector and detector fittings. Leaks can disrupt the carrier gas flow path and cause peak tailing.[11]
-
Examine the Inlet Liner: A cracked or contaminated liner can affect all peaks. Replace the liner with a new, deactivated one.[7]
Q3: Only the diene peaks are tailing, while other compounds in my sample have good peak shape. What does this indicate?
This scenario strongly suggests a specific chemical interaction between the diene analytes and active sites within the GC system.[10]
Troubleshooting Steps for Analyte-Specific Tailing:
-
Use a Deactivated Liner: Standard glass liners have active silanol groups that can interact with reactive compounds like dienes.[1][3] Using a liner with a high-quality deactivation treatment is crucial.[12][13][14]
-
Trim the Column: Active sites can develop at the head of the column due to the accumulation of non-volatile material. Trimming the first 10-20 cm of the column can often restore peak shape.[15]
-
Condition the Column: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Consider a More Inert Column: If the problem persists, the column itself may not be sufficiently inert for diene analysis. Consider switching to a column specifically designed for the analysis of active compounds.[16]
Q4: Can the inlet temperature contribute to peak tailing for dienes?
Yes, the inlet temperature is a critical parameter. There is a trade-off between ensuring complete and rapid volatilization of the sample and preventing thermal degradation or polymerization of the dienes.[9]
-
Temperature Too High: Can lead to the polymerization of conjugated dienes, creating non-volatile residues in the liner and on the column head.[5] This can cause peak tailing that worsens over subsequent injections.
-
Temperature Too Low: May result in incomplete or slow vaporization of the sample, leading to a broad, tailing peak as the sample is slowly introduced onto the column.
It is recommended to start with an inlet temperature that is just sufficient for the volatilization of the dienes and the solvent and then optimize from there.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of peak tailing in your diene analysis.
Caption: A step-by-step workflow for diagnosing peak tailing.
Experimental Protocols
Protocol 1: Column Installation and Conditioning
A proper column installation is fundamental to good chromatography.
Materials:
-
Capillary column
-
Column nut and ferrule
-
Septum
-
Injector liner
-
Ceramic scoring wafer or capillary cutting tool
-
Magnifying glass
Procedure:
-
Column Cutting:
-
Using a ceramic scoring wafer, gently score the fused silica (B1680970) tubing.
-
Hold the column on either side of the score and gently flick the end to break it.
-
Inspect the cut with a magnifying glass to ensure it is clean, flat, and at a 90-degree angle.[8] A poor cut can cause peak tailing.[10]
-
-
Ferrule and Nut Installation:
-
Slide a new column nut and ferrule onto the column. Ensure the ferrule is oriented correctly.
-
-
Column Installation in the Inlet:
-
Consult your GC manufacturer's manual for the correct column insertion distance for your specific inlet.
-
Gently insert the column into the inlet to the specified depth and tighten the column nut finger-tight, followed by an additional quarter-turn with a wrench. Do not overtighten.
-
-
Leak Check:
-
Pressurize the system and use an electronic leak detector to check for leaks around the column nut.
-
-
Column Conditioning:
-
Set the carrier gas flow to the recommended rate for your column dimension.
-
With the detector end of the column disconnected, slowly ramp the oven temperature to the manufacturer's recommended conditioning temperature.
-
Hold at this temperature for 1-2 hours to remove any volatile contaminants.
-
Cool the oven, connect the column to the detector, and perform another leak check.
-
Protocol 2: Inlet Maintenance for Diene Analysis
Regular inlet maintenance is critical to prevent the buildup of active sites and polymerized material.
Materials:
-
New, deactivated inlet liner (preferably with glass wool)[12]
-
New O-ring
-
New septum
-
Lint-free gloves
-
Forceps
Procedure:
-
Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature.
-
Remove Old Consumables:
-
Unscrew the retaining nut and remove the septum.
-
Using forceps, carefully remove the old inlet liner and O-ring.
-
-
Inspect and Clean the Inlet (if necessary):
-
Visually inspect the inside of the inlet for any visible contamination. If significant residue is present, consult your instrument manual for cleaning procedures.
-
-
Install New Consumables:
-
Wearing lint-free gloves, place the new O-ring on the new deactivated liner.
-
Using forceps, insert the new liner into the inlet.
-
Place a new septum in the retaining nut and tighten it.
-
-
System Equilibration:
-
Restore carrier gas flow and perform a leak check.
-
Allow the system to equilibrate before running samples.
-
Data Presentation
Table 1: Recommended GC Parameters for Diene Analysis to Minimize Peak Tailing
| Parameter | Recommendation | Rationale |
| Inlet Liner | Deactivated, Splitless with glass wool | Minimizes active sites and provides a large surface area for volatilization.[1][12] |
| Inlet Temperature | 200-250 °C (optimize for specific dienes) | Balances efficient volatilization with minimizing thermal degradation and polymerization.[9] |
| Column Phase | Non-polar (e.g., 5% phenyl-methylpolysiloxane) | Generally provides good selectivity for non-polar dienes. |
| Column Type | Inert or "amine-deactivated" for very active dienes | Ensures minimal interaction between the analytes and the column surface.[1] |
| Carrier Gas Flow | Optimal for column dimension (e.g., 1-2 mL/min for 0.25 mm ID) | A lower flow rate can sometimes improve peak shape for problematic compounds, but may increase analysis time.[17] |
| Oven Program | Start at a low temperature (e.g., 40-60 °C) | Allows for solvent focusing and sharp initial peaks.[17] |
Logical Relationships Diagram
The following diagram illustrates the cause-and-effect relationships leading to peak tailing in diene analysis.
// Causes High_Inlet_Temp [label="High Inlet Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Sites [label="Active Sites\n(Silanols, Metal Oxides)", fillcolor="#FBBC05", fontcolor="#202124"]; Poor_Installation [label="Poor Column Installation\n(Bad Cut, Wrong Depth)", fillcolor="#FBBC05", fontcolor="#202124"]; Matrix_Contamination [label="Sample Matrix\nContamination", fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediate Effects Polymerization [label="Diene Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyte_Adsorption [label="Analyte Adsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Dead_Volume [label="Dead Volume/\nFlow Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Contamination [label="Column Head Contamination", fillcolor="#F1F3F4", fontcolor="#202124"];
// Final Effect Peak_Tailing [label="Peak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships High_Inlet_Temp -> Polymerization; Polymerization -> Column_Contamination; Active_Sites -> Analyte_Adsorption; Poor_Installation -> Dead_Volume; Matrix_Contamination -> Column_Contamination; Column_Contamination -> Analyte_Adsorption;
Analyte_Adsorption -> Peak_Tailing; Dead_Volume -> Peak_Tailing; }
Caption: Relationship between causes and the effect of peak tailing.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Deactivated GC Parts What, How, & Why - Chromatography Forum [chromforum.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Restek - Blog [restek.com]
Technical Support Center: Improving Stereoselectivity in Diene Synthesis
Welcome to the technical support center for diene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to stereoselectivity in cycloaddition reactions, such as the Diels-Alder reaction.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: My Diels-Alder reaction is resulting in poor endo/exo selectivity.
When a Diels-Alder reaction produces a mixture of endo and exo diastereomers, or favors the undesired isomer, several factors related to kinetic and thermodynamic control should be investigated.
Troubleshooting Steps:
-
Analyze Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable exo product, while lower temperatures often favor the kinetically controlled endo product. The retro-Diels-Alder reaction is favored at high temperatures (often above 200 °C), which can allow the reaction to equilibrate to the thermodynamic product.
-
Introduce a Lewis Acid Catalyst: Lewis acids coordinate to the dienophile, lowering its LUMO energy and often enhancing the secondary orbital interactions that stabilize the endo transition state. This not only accelerates the reaction but also typically increases endo selectivity.
-
Evaluate Your Solvent: The choice of solvent can influence the stability of the transition states. Polar solvents may stabilize the more polar endo transition state, while non-polar solvents might be preferred in other cases. In some cycloadditions, solvent choice has been shown to completely reverse selectivity.
-
Check for Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically disfavor the more compact endo transition state, leading to a higher proportion of the exo product. In some cases, bulky Lewis acids can be used to intentionally favor the exo product.
Caption: A stepwise workflow for troubleshooting poor endo/exo stereoselectivity.
Issue 2: My asymmetric Diels-Alder reaction shows low enantioselectivity (low %ee).
Low enantiomeric excess (%ee) in an asymmetric cycloaddition points to an issue with the chiral control element, whether it's a chiral auxiliary or a chiral catalyst.
Troubleshooting Steps:
-
Verify Auxiliary/Catalyst Purity: Ensure the chiral auxiliary or the ligand for the chiral Lewis acid is enantiomerically pure. Impurities of the opposite enantiomer will directly decrease the %ee of the product.
-
Optimize the Lewis Acid: In catalyst- and auxiliary-controlled reactions, the choice and amount of Lewis acid are critical. The acid often chelates to the chiral auxiliary and the dienophile, creating a rigid, sterically-defined conformation that blocks one face from the diene. Screen different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄).
-
Lower the Reaction Temperature: Asymmetric inductions are generally more effective at lower temperatures. A less energetic system allows the subtle energy differences between the two diastereomeric transition states to have a greater influence on the product distribution.
-
Re-evaluate the Chiral Auxiliary: Not all auxiliaries are equally effective for all substrates. The steric and electronic properties of the auxiliary must be well-matched to the dienophile. Consider auxiliaries known for high induction, such as Evans' oxazolidinones or Oppolzer's camphorsultam. After the reaction, the auxiliary can be cleaved and recycled.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control endo/exo selectivity in a Diels-Alder reaction?
The endo/exo selectivity is determined by the competition between kinetic and thermodynamic control.
-
Kinetic Control: Favored at lower temperatures, this pathway leads to the product that is formed fastest. The endo product is often the kinetic product due to "secondary orbital interactions," a favorable overlap between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state.
-
Thermodynamic Control: Favored at higher temperatures where the reaction becomes reversible, this pathway leads to the most stable product. The exo product is typically more stable because it minimizes steric repulsion, placing the dienophile's substituents away from the diene's ring system.
Caption: Relationship between reaction conditions and the resulting major product.
Q2: How exactly does a Lewis acid improve endo selectivity and reaction rate?
Lewis acids accelerate Diels-Alder reactions and enhance selectivity through electronic effects.
-
Coordination: The Lewis acid (e.g., AlCl₃, BF₃) coordinates to a Lewis basic site on the dienophile, typically a carbonyl oxygen.
-
LUMO Lowering: This coordination withdraws electron density from the dienophile, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
-
Rate Acceleration: The energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO is reduced, leading to a stronger orbital interaction and a lower activation energy for the reaction.
-
Enhanced Selectivity: The coordination also exaggerates the coefficients of the p-orbitals in the LUMO, which can strengthen the secondary orbital interactions that stabilize the endo transition state over the exo.
Caption: Mechanism of Lewis acid catalysis in Diels-Alder reactions.
Q3: What is a chiral auxiliary and how does it induce enantioselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a reactant (usually the dienophile) to control the stereochemical outcome of a reaction.
-
Mechanism of Action: The auxiliary provides a defined, three-dimensional chiral environment. Its bulky groups physically block one face of the dienophile's double bond. This forces the incoming diene to approach from the less hindered face, leading to the preferential formation of one of the two possible enantiomers.
-
Common Auxiliaries: Widely used examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective due to their rigid structures.
-
Removal: After the reaction, the auxiliary is chemically cleaved from the product and can often be recovered and reused, making the process more efficient.
Data and Protocols
Table 1: Effect of Lewis Acid and Temperature on endo/exo Selectivity
This table summarizes the results for the Diels-Alder reaction between 2-cycloenones and cyclopentadiene, demonstrating the powerful effect of a strong Lewis acid and low temperature on diastereoselectivity.
| Dienophile | Lewis Acid | Temp (°C) | Time | Yield (%) | endo:exo Ratio | Reference |
| 2-Cyclohexen-1-one | NbCl₅ | -78 | 25 min | 100 | >99:1 | |
| 2-Cyclohexen-1-one | NbCl₅ | rt | 5 min | 100 | 90:10 | |
| 2-Cyclohexen-1-one | AlCl₃ | rt | 45 min | 70 | 85:15 | |
| 3-Methyl-2-cyclopent.-1-one | NbCl₅ | -78 | 8 h | 100 | >99:1 | |
| 3-Methyl-2-cyclopent.-1-one | NbCl₅ | rt | 2 h | 100 | 95:5 | |
| 3-Methyl-2-cyclopent.-1-one | SnCl₄ | rt | 15 min | 85 | 87:13 |
Data adapted from literature reports on Diels-Alder reactions with cyclopentadiene.
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for setting up a Diels-Alder reaction using a Lewis acid to improve rate and selectivity.
Materials:
-
Diene
-
Dienophile
-
Anhydrous Lewis Acid (e.g., AlCl₃, TiCl₄, SnCl₄)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene)
-
Round-bottom flask, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask under vacuum or high heat and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition:
-
To the cooled flask, add the dienophile and anhydrous solvent.
-
Begin stirring and cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Lewis Acid Addition:
-
Carefully and slowly add the Lewis acid to the stirred solution. For solid Lewis acids, add in portions; for liquid Lewis acids, add dropwise via syringe. Caution: This step is often exothermic. Monitor the temperature to prevent it from rising significantly.
-
Stir the resulting mixture for 15-30 minutes at the target temperature to allow for complexation.
-
-
Diene Addition:
-
Add a solution of the diene in the anhydrous solvent dropwise to the reaction mixture over 10-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the target temperature or warm to room temperature, depending on the specific requirements of the transformation.
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a tartrate solution) at a low temperature.
-
Perform an aqueous work-up, extracting the product into an organic solvent, followed by drying and purification (e.g., column chromatography).
-
Note: The specific Lewis acid, solvent, temperature, and reaction time must be optimized for each unique combination of diene and dienophile.
Technical Support Center: Preventing Unwanted Polymerization of Dienes
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the unwanted polymerization of dienes during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What causes the unwanted polymerization of my dienes during storage?
A1: The polymerization of dienes during storage is primarily initiated by a free-radical chain reaction. This process is often triggered by the formation of peroxides, which act as radical initiators.[1][2][3] Conjugated dienes are particularly susceptible to this reaction.[2][4][5] The key factors that promote polymerization are:
-
Oxygen Exposure: Dienes can react slowly with atmospheric oxygen in a process called autoxidation to form unstable peroxides.[1][6]
-
Heat and Light: Elevated temperatures and exposure to UV light accelerate the rate of peroxide formation and can also directly initiate polymerization.[1]
-
Contamination: Acidic impurities or other contaminants can sometimes catalyze polymerization.[7]
-
Inhibitor Depletion: Commercial dienes are stored with inhibitors. Over time, these inhibitors are consumed, leaving the diene unprotected.
Caption: Mechanism of free-radical polymerization in dienes and inhibitor action.
Q2: How can I visually identify if my diene has started to polymerize?
A2: Early detection is key to preventing total loss of the material. Initial signs of polymerization include a noticeable increase in viscosity and a change in color, often a slight yellowing of the liquid.[7] As the process advances, the liquid will become significantly more viscous and may eventually solidify into a resinous material or show insoluble particles.[7] A critical danger sign is the formation of crystals, particularly around the container's cap or threads, which could indicate shock-sensitive peroxides.[2][8]
Q3: What are the ideal storage conditions to prevent polymerization?
A3: Proper storage is the most effective preventative measure. Key conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, low-temperature environment.[9] | Minimizes the rate of autoxidation and polymerization.[1] |
| Atmosphere | Keep in a tightly sealed, airtight container.[2][9] Purge headspace with an inert gas like nitrogen or argon.[1] | Prevents exposure to oxygen, which is necessary for peroxide formation.[1] |
| Light Exposure | Store in an amber or opaque bottle, away from light.[1][2] | UV light can initiate radical formation and deplete inhibitors.[1] |
| Container | Use containers with tight-fitting caps. Avoid ground glass stoppers.[2] | Prevents air ingress and potential friction points. |
| Labeling | Clearly label with the date received and the date opened.[1] | Helps track the age of the chemical, as peroxide risk increases over time. |
| Quantity | Purchase in small quantities that will be used within a reasonable timeframe.[1] | Reduces the duration of storage and associated risks. |
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[9] They function by acting as radical scavengers; they react with and neutralize free radicals that initiate the polymerization chain reaction, forming stable molecules that cannot propagate the chain.[9] Many common phenolic inhibitors, such as BHT and TBC, require the presence of trace amounts of oxygen to function effectively.[10]
Q5: Which polymerization inhibitors are recommended for dienes?
A5: The choice of inhibitor depends on the specific diene and its intended application. Phenolic compounds are very common for storage and transport.[10]
| Inhibitor Class | Example(s) | Typical Concentration (ppm) | Mechanism / Notes |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-Butylcatechol (TBC) | 100 - 500 ppm[9] | Effective free-radical scavengers. Often require trace oxygen to be effective.[9][10] |
| Stable Nitroxide Radicals | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | 50 - 200 ppm[9] | Highly efficient and fast-acting radical scavengers.[9] |
| Aromatic Amines | N-methyl pyrrolidone, α-Naphthylamine | Varies | Known inhibitors for conjugated dienes.[11] |
Q6: Do I need to remove the inhibitor before using the diene in my experiment?
A6: Yes. Before conducting any intentional polymerization or other reactions where the inhibitor might interfere, it must be removed.[12] Failure to do so can prevent your desired reaction from occurring. Common removal methods include passing the diene through an inhibitor-remover column or performing an alkaline wash for phenolic inhibitors.[12][13]
Q7: My diene container has crystals around the cap. What should I do?
A7: STOP. DO NOT MOVE OR OPEN THE CONTAINER. The presence of solid crystals in a peroxide-forming chemical like a diene indicates a severe explosion hazard, as these crystals can be shock-sensitive.[2][6] Never attempt to force open a stuck cap on such a container.[2] Immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal procedures.[6]
Troubleshooting Guide
Caption: Troubleshooting decision tree for assessing stored dienes.
Peroxide Concentration Action Levels
Regularly testing for peroxides is a critical safety measure. Use the following table to determine the appropriate action based on test results.[6]
| Peroxide Level (ppm) | Status | Recommended Action |
| < 25 ppm | Safe for Use | Considered safe for general use, including concentration or distillation (after inhibitor removal). |
| 25 – 100 ppm | Use with Caution | The material may be used for some applications but is not recommended for distilling or otherwise concentrating.[6] |
| > 100 ppm | Hazardous | Avoid handling the material. Contact your EHS office immediately for disposal.[6] |
| Visible Crystals | Extreme Hazard | Do not handle the container. Treat as potentially shock-sensitive and explosive. Contact EHS immediately for disposal.[2][6] |
Key Experimental Protocols
Protocol 1: Qualitative Test for Peroxides (Iodide Method)
This method provides a rapid qualitative assessment of peroxide presence.
Materials:
-
Diene sample (1-2 mL)
-
Glacial acetic acid
-
Potassium iodide (KI), granular or powder
-
Deionized water
-
Test tube or small vial
Procedure:
-
Add 1 mL of the diene sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Stopper and shake the mixture for 30 seconds.
-
The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a rough estimate of the concentration (yellow = low, brown = high). A colorless result suggests peroxides are below the detection limit of this method.
Protocol 2: Removal of Phenolic Inhibitors (e.g., TBC, HQ) via Alkaline Wash
This protocol is effective for removing acidic phenolic inhibitors from non-polar dienes.[12]
Materials:
-
Diene containing a phenolic inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)
-
Separatory funnel
-
Beakers/flasks
Procedure:
-
Place the diene in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. The basic solution will deprotonate the phenolic inhibitor, making it water-soluble.
-
Allow the layers to separate. The aqueous layer (bottom) will often be colored as it contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
To remove any residual NaOH, wash the diene layer with an equal volume of brine.
-
Drain and discard the lower brine layer.
-
Transfer the washed diene from the top of the funnel into a clean, dry flask containing an anhydrous drying agent.
-
Swirl the flask and let it stand for 10-15 minutes to remove residual water.
-
Carefully decant or filter the dry, inhibitor-free diene into a clean storage vessel.
-
Important: The inhibitor-free diene is now highly susceptible to polymerization. Use it immediately or store it under an inert atmosphere in a refrigerator for a very short period.
Protocol 3: GC-MS Method for Oligomer Detection
This protocol provides a general framework for detecting the presence of dimers, trimers, and other oligomers in a diene sample.[9]
Materials:
-
Diene sample
-
Volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the diene sample in the chosen solvent (e.g., a 1:100 dilution is a good starting point).[9]
-
GC-MS Parameters (Example):
-
Data Analysis:
-
Inject the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram. The monomer will be the most abundant and earliest eluting peak.
-
Identify subsequent peaks corresponding to the dimer, trimer, and other oligomers by their mass spectra (which will be multiples of the monomer's molecular weight).[9]
-
Quantify the relative peak areas to estimate the extent of oligomerization.
-
Caption: Recommended experimental workflow for handling and using dienes.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 14.6 Diene Polymers: Natural and Synthetic Rubbers - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. fluoryx.com [fluoryx.com]
- 11. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Octa-1,3-diene by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Octa-1,3-diene.
Troubleshooting Guide
This guide is designed to help you identify, quantify, and mitigate matrix effects in your LC-MS experiments involving this compound.
1. How can I determine if matrix effects are impacting my this compound analysis?
The most direct method to assess matrix effects is the post-extraction addition technique.[1][2][3] This involves comparing the signal response of this compound in a clean solvent to its response in a sample matrix extract. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
Objective: To quantify the extent of matrix effects (ion suppression or enhancement).
Materials:
-
Blank matrix samples (e.g., plasma, urine, tissue homogenate) not containing this compound.
-
This compound analytical standard.
-
LC-MS grade solvent (e.g., methanol (B129727) or acetonitrile).
-
Your established sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).
-
LC-MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Solvent): Prepare a standard solution of this compound in the initial mobile phase solvent at a known concentration (e.g., 50 ng/mL).
-
Prepare Sample Set B (Analyte in Matrix Extract):
-
Process a blank matrix sample using your established extraction protocol.
-
After the final extraction step, spike the resulting extract with the this compound analytical standard to achieve the same final concentration as in Sample Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your validated LC-MS method.
-
Calculate the Matrix Factor (MF):
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 85% - 115% | Negligible Matrix Effect | Proceed with the current method. |
| < 85% | Ion Suppression | Implement mitigation strategies. |
| > 115% | Ion Enhancement | Implement mitigation strategies. |
2. My this compound signal is significantly suppressed. What are my options for mitigation?
You have several strategies at your disposal, which can be used individually or in combination. These fall into three main categories: optimizing sample preparation, modifying chromatographic conditions, and using compensation techniques.[1]
Option 1: Improve Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis. For a non-polar compound like this compound, consider the following techniques:
| Technique | Principle | Advantages for this compound | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast and easy. | Often results in significant matrix effects as many other matrix components remain in the supernatant.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between the aqueous sample and an immiscible organic solvent (e.g., hexane, ethyl acetate).[5] | Can provide cleaner extracts than PPT. The choice of a non-polar solvent can be selective for this compound. | Can be labor-intensive and may require an evaporation and reconstitution step.[4] |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent (e.g., C18) while interferences are washed away. | Provides the cleanest extracts and allows for sample concentration. Highly selective.[4] | Method development can be more complex and costly. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
Objective: To selectively isolate this compound from a complex matrix.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18).
-
SPE manifold.
-
Methanol (for conditioning).
-
Water (for equilibration).
-
Wash solvent (e.g., 5% methanol in water).
-
Elution solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample pre-treated as necessary (e.g., diluted).
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.
-
Washing: Pass 1 mL of the weak wash solvent through the cartridge to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using 1 mL of a strong elution solvent.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS system.
Option 2: Optimize Chromatographic Conditions
The aim is to chromatographically separate this compound from co-eluting matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks.
-
Change the Column: Use a column with a different stationary phase chemistry to alter selectivity.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[6][7] However, this is only feasible if the analyte concentration remains above the limit of quantification.[7]
Option 3: Use Compensation Methods
These methods do not eliminate matrix effects but compensate for them.
| Method | Principle | Key Considerations |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is added to all samples and standards at a known concentration. It co-elutes with the analyte and experiences the same matrix effects.[8][9] | This is the "gold standard" for correcting matrix effects.[10] The ratio of the analyte to the IS remains constant, ensuring accurate quantification. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical to the sample matrix. | This method accounts for matrix effects by ensuring that standards and samples are affected similarly. It requires a reliable source of blank matrix. |
| Standard Addition | The sample is divided into several aliquots, and increasing amounts of the analytical standard are added to each. The concentration is determined by extrapolating the calibration curve to a zero response.[1][6] | Useful when a blank matrix is not available. It is, however, time-consuming as each sample requires its own calibration curve.[6] |
Logical Workflow for Addressing Matrix Effects
Caption: Decision workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS?
A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[11] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantitative analyses.[1][12]
Q2: What is the difference between ion suppression and ion enhancement?
-
Ion Suppression: This is a more common phenomenon where co-eluting matrix components interfere with the ionization of the analyte, leading to a reduced signal.[11] This can happen when matrix components compete for charge in the ion source or alter the physical properties of the droplets, such as surface tension.[1][11]
-
Ion Enhancement: This is a less common effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher signal.
Mechanism of Ion Suppression and Enhancement
Caption: The impact of matrix on the ionization process.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for correcting matrix effects?
A SIL-IS has nearly identical physicochemical properties to the analyte of interest.[9] This means it will behave in the same way during sample preparation, chromatographic separation, and ionization.[9] Consequently, it experiences the same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte's peak area to the IS's peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.
Q4: Can I use a different compound as an internal standard if a SIL-IS for this compound is not available?
Yes, you can use a structural analog as an internal standard. However, it is crucial that the analog co-elutes with this compound and exhibits a similar ionization response to matrix components.[1] If it does not co-elute, it may be subject to different matrix effects, which could lead to inaccurate results.[13] The use of a SIL-IS is always the most robust approach.[8]
Q5: Are there any instrumental parameters I can adjust to minimize matrix effects?
While sample preparation and chromatography are the primary means of addressing matrix effects, some adjustments to the mass spectrometer's ion source parameters can sometimes help. For instance, optimizing the source temperature and gas flows can influence the desolvation process and potentially reduce the impact of less volatile matrix components. Additionally, using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI), may be less susceptible to matrix effects for certain analytes, although this would require significant method redevelopment.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. nebiolab.com [nebiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [research-repository.griffith.edu.au]
overcoming poor resolution in the chromatography of diene isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution in the chromatography of diene isomers.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic separation of diene isomers in a question-and-answer format.
Issue: Complete Co-elution or Very Poor Resolution of Diene Isomer Peaks
Q1: My diene isomer peaks are completely co-eluting. Where should I start troubleshooting?
A1: Co-elution of diene isomers is a common challenge arising from their similar physical and chemical properties.[1] The initial and most critical factors to evaluate are your stationary phase (column) and mobile phase composition, as these primarily control selectivity.[2][3][4]
-
Step 1: Evaluate Your Column Choice. The stationary phase must provide sufficient selectivity for the isomers.[1] For positional or geometric (cis/trans) diene isomers, standard C18 columns may be insufficient. Consider columns that offer different separation mechanisms, such as π-π interactions.[1] Phenyl-functionalized (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are highly recommended for separating aromatic positional isomers.[1][5] For enantiomeric (chiral) diene isomers, a chiral stationary phase is mandatory.[2][6] Polysaccharide-based and cyclodextrin-based columns are common choices.[2][7]
-
Step 2: Optimize the Mobile Phase. The mobile phase strength might be too high, causing all isomers to elute together.[1] In reversed-phase HPLC, start by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). In normal-phase HPLC, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethanol ratio).[8][9][10]
-
Step 3: Consider an Orthogonal Technique. If HPLC method optimization fails, techniques like UltraPerformance Convergence Chromatography (UPC²) or Supercritical Fluid Chromatography (SFC) can provide an orthogonal approach, often yielding significantly different and improved selectivity for isomers.[11][12]
Q2: I've tried changing the mobile phase strength, but the resolution of my positional isomers is still poor. What's the next step?
A2: When adjusting solvent ratios (isocratic or gradient slope) is insufficient, the next step is to alter the selectivity of the mobile phase itself or other system parameters.
-
Change the Organic Solvent: Switching the organic modifier can significantly alter selectivity.[3] If you are using acetonitrile, try methanol, or vice-versa.[3][13] The different solvent properties can change interactions between the analytes and the stationary phase.
-
Introduce Additives/Modifiers: Small amounts of an acidic or basic modifier can dramatically improve peak shape and resolution.[8] For example, adding 0.1% trifluoroacetic acid (TFA), 0.1% formic acid, or 0.1% diethylamine (B46881) (DEA) can suppress unwanted interactions with the stationary phase and improve separation.[8][9][10][11]
-
Adjust the Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.[14] Increasing the column temperature generally decreases retention time but can sometimes improve or worsen selectivity.[14] Conversely, lowering the temperature increases retention and may enhance resolution for some closely eluting compounds.[14] It is a crucial parameter to screen.
-
Optimize Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2][8]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor resolution of diene isomers.
Caption: A step-by-step decision tree for resolving diene isomer peaks.
Frequently Asked Questions (FAQs)
Q3: What are the key factors governing chromatographic resolution?
A3: Resolution (Rs) in chromatography is determined by three fundamental factors:
-
Efficiency (N): A measure of peak sharpness or narrowness. Higher efficiency (more theoretical plates) leads to narrower peaks, which are easier to resolve. It can be improved by using columns with smaller particles (e.g., UHPLC systems) or longer columns, and by optimizing the flow rate.[3][15]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is a measure of the separation in the retention times of two peaks. Selectivity is the most powerful factor for improving resolution and is primarily influenced by the stationary phase chemistry, mobile phase composition, and temperature.[3][16]
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal resolution is typically achieved with k' values between 2 and 10. If retention is too low (k' < 2), peaks elute too close to the void volume and have poor resolution.
Factors Affecting Chromatographic Resolution
The interplay between efficiency, selectivity, and retention determines the final resolution.
Caption: Key parameters influencing chromatographic resolution.
Q4: Can temperature really be used to improve the separation of diene isomers?
A4: Yes, temperature is a powerful yet often underutilized parameter for optimizing selectivity.[14] Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions.[14][17] For some isomer pairs, a small change in temperature (e.g., 5-10°C) can significantly change their relative retention times, sometimes even reversing their elution order, leading to a successful separation.[18] It is recommended to use a column oven to ensure stable and reproducible temperatures.[8][14]
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) or UPC²?
A5: Consider SFC or its modern implementation, UPC², when you have exhausted typical reversed-phase and normal-phase HPLC options, or for particularly challenging chiral and achiral isomer separations.[11][12][19] SFC uses compressed carbon dioxide as the primary mobile phase, which has different properties (low viscosity, high diffusivity) than liquid solvents.[20][21] This often results in unique selectivity, faster separations, and reduced solvent consumption, making it a valuable "green" alternative.[20][21][22] It is particularly effective for separating structural analogs, isomers, and enantiomeric mixtures that are difficult to resolve by other means.[12]
Data Presentation: Example Method Parameters
The following tables summarize example starting conditions for the separation of diene isomers based on published methods. These should be used as a starting point for method development.
Table 1: HPLC Separation of 2-butene-1,4-diol (B106632) cis/trans Isomers [9][10]
| Parameter | Condition 1: (S,S)-Whelk-O 1 Column | Condition 2: ChiraSpher Column |
| Mobile Phase | Hexane-Ethanol (97:3, v/v) | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) |
| Resolution (Rs) | 2.61 | 1.89 (for Lafutidine (B194869) Isomers) |
| Notes | Good separation of the diol isomers. | Required for the separation of the more complex Lafutidine isomers. |
Table 2: General Starting Parameters for Diene Isomer Screening
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | UPC² / SFC |
| Column | Phenyl-Hexyl or PFP | Silica or Diol | Torus 2-PIC or Trefoil AMY1 |
| Mobile Phase A | 0.1% Formic Acid in Water | Hexane | Supercritical CO₂ |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol or Isopropanol | Methanol w/ 0.2% Formic Acid |
| Gradient | 5% to 95% B over 15 min | 1% to 20% B over 15 min | 2% to 40% B over 5 min |
| Temperature | 40 °C | 30 °C | 45 °C |
| Flow Rate | 0.4 - 1.0 mL/min | 1.0 mL/min | 1.5 - 2.0 mL/min |
Experimental Protocols
Protocol 1: General HPLC/UHPLC Method Development for Positional or Geometric Diene Isomers
-
Column Selection:
-
Initial Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Set up a broad scouting gradient from 5% B to 95% B over 15-20 minutes.
-
Set the column temperature to 40°C and the flow rate to an appropriate value for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[14]
-
-
First Injection & Evaluation:
-
Inject the diene isomer sample.
-
Evaluate the chromatogram for any signs of separation. If peaks are sharp and symmetrical but unresolved, proceed. If peaks are broad or tailing, an issue with secondary interactions may exist.
-
-
Optimization - Stepwise Approach:
-
Modify Gradient: If some separation is observed, flatten the gradient around the elution time of the isomers to increase resolution.
-
Change Organic Modifier: If the gradient modification is insufficient, replace Acetonitrile with Methanol and repeat the scouting gradient. The change in solvent can significantly impact selectivity.[3]
-
Screen Temperature: Using the most promising solvent system, screen temperatures from 30°C to 60°C in 10°C increments. Note any changes in selectivity and resolution.[14]
-
Screen Additives: If peak shape is poor or resolution is still lacking, test different mobile phase additives. Try 0.1% TFA or, if the compounds are basic, 0.1% diethylamine.[8]
-
Adjust Flow Rate: As a final optimization step, reduce the flow rate to increase efficiency and potentially improve the resolution of nearly-separated peaks.[8]
-
-
Finalization: Once acceptable resolution is achieved, the method can be finalized and validated.
Protocol 2: UPC² / SFC Screening for Challenging Isomer Separations
-
System & Column Selection:
-
Utilize an ACQUITY UPC² System or equivalent SFC instrument.[11][12]
-
Screen multiple columns in parallel if possible. Good starting columns include those with different selectivities, such as a Diol and a 2-Picolylamine (2-PIC) phase for achiral separations, or a polysaccharide-based chiral column for enantiomers.[23]
-
-
Initial Mobile Phase & Gradient:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent/Modifier): Methanol.
-
Set up a fast, generic screening gradient (e.g., 5% to 30% B over 5 minutes).[11]
-
Set the Automated Back Pressure Regulator (ABPR) to ~1500-2000 psi and the column temperature to 40°C.
-
-
Screening Modifiers and Additives:
-
The choice of co-solvent and additive is critical in SFC.[21]
-
Systematically screen different co-solvents (e.g., Methanol, Ethanol, Acetonitrile).
-
For each co-solvent, screen different additives. Common acidic additives include 0.5% formic acid, while basic additives like 0.5% triethylamine (B128534) or ammonium (B1175870) formate (B1220265) can be effective.[11]
-
-
Evaluation and Optimization:
-
Identify the column/co-solvent/additive combination that provides the best initial separation ("hit").
-
Optimize the separation by modifying the gradient slope (e.g., making it shallower around the eluting peaks).[11]
-
Fine-tune the temperature and back-pressure settings to further improve resolution.
-
-
Finalization: Once the separation is optimized, the method is ready for use. UPC² methods are typically much faster than HPLC methods, with run times often under 5 minutes.[11][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. welch-us.com [welch-us.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 13. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
- 23. waters.com [waters.com]
Technical Support Center: Catalyst Deactivation in Octa-1,3-diene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the hydrogenation of octa-1,3-diene. Understanding the causes of catalyst deactivation and implementing appropriate preventative and remedial actions are crucial for maintaining reaction efficiency, selectivity, and catalyst longevity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound hydrogenation, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Gradual loss of catalyst activity over time | Coking/Fouling: Deposition of carbonaceous materials (coke) or polymers on the catalyst surface, blocking active sites. Conjugated dienes like this compound are known precursors to coke formation on palladium catalysts.[1][2][3] | 1. Characterize the spent catalyst: Use Temperature Programmed Oxidation (TPO) to quantify the amount and nature of the coke deposits.[3][4] 2. Optimize reaction conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation. 3. Catalyst Regeneration: Implement a regeneration protocol involving controlled oxidation (calcination) to burn off carbonaceous deposits.[5] |
| Sudden and significant drop in catalyst activity | Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the catalyst's active sites. Common poisons include sulfur compounds (e.g., thiols, thiophenes), nitrogen-containing compounds (e.g., amines, nitriles), and carbon monoxide.[6] | 1. Analyze feedstock and solvent purity: Use analytical techniques like GC-MS to identify and quantify potential poisons. 2. Purify the feed stream: Implement purification steps such as adsorption beds to remove known poisons before the reaction. 3. Catalyst Regeneration: For reversible poisoning, washing the catalyst with a suitable solvent may restore activity. In some cases, a mild thermal treatment can desorb the poison. |
| Decrease in selectivity towards the desired octene isomer | Changes in active sites: This can be due to subtle forms of poisoning, the initial stages of coking, or changes in metal particle morphology. Coke deposits can alter the electronic properties of the catalyst and block specific sites responsible for high selectivity.[7] | 1. Characterize the catalyst surface: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide insights into the chemical state of the active metal. 2. Review reaction conditions: High temperatures can sometimes favor side reactions and decrease selectivity. 3. Consider catalyst modification: The addition of a second metal (e.g., Ag, Sn) to palladium catalysts has been shown to improve selectivity in diene hydrogenation. |
| Catalyst activity is not restored after regeneration | Sintering: Irreversible thermal degradation of the catalyst, leading to the growth of metal particles and a decrease in the active surface area. This is often caused by excessively high temperatures during reaction or regeneration.[7] | 1. Characterize catalyst morphology: Use Transmission Electron Microscopy (TEM) to compare the metal particle size of the fresh and spent catalyst. An increase in particle size is indicative of sintering. 2. Re-evaluate regeneration temperature: Ensure that the calcination temperature during regeneration does not exceed the thermal stability of the catalyst. 3. Catalyst replacement: Sintering is generally irreversible, and the catalyst will likely need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound hydrogenation?
A1: The three main mechanisms of catalyst deactivation are:
-
Coking or Fouling: This involves the deposition of carbonaceous materials, often polymers derived from the conjugated diene itself, onto the catalyst surface.[1][2][3] This physically blocks the active sites.
-
Poisoning: This is the strong, often irreversible, chemisorption of impurities onto the active metal sites.[6] Common poisons include compounds containing sulfur, nitrogen, and carbon monoxide.
-
Sintering: This is the thermal agglomeration of metal particles, which leads to a decrease in the active surface area.[7] This is typically an irreversible process.
Q2: How can I distinguish between deactivation by poisoning and deactivation by coking?
A2: Poisoning often results in a rapid and severe loss of catalytic activity, even with trace amounts of the poison. Coking, on the other hand, usually leads to a more gradual decline in activity over time. To confirm the cause, Temperature Programmed Oxidation (TPO) can be used to detect and quantify coke deposits, while elemental analysis of the spent catalyst can identify potential poisons.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism:
-
Coking/Fouling: Deactivated catalysts can frequently be regenerated by a controlled oxidation (calcination) in air to burn off the carbonaceous deposits.[5]
-
Reversible Poisoning: Some poisons can be removed by washing the catalyst with an appropriate solvent.
-
Sintering: This is generally considered an irreversible deactivation mechanism.[7]
Q4: What are typical impurities in an this compound feedstock that can poison the catalyst?
A4: Industrial C8 streams can contain various impurities depending on their production process. Potential catalyst poisons to be aware of include sulfur compounds (mercaptans, thiophenes), nitrogen-containing compounds, and other unsaturated compounds that can act as strong inhibitors or coke precursors.
Q5: How does the choice of catalyst support affect deactivation?
A5: The catalyst support can significantly influence deactivation. For instance, in diene hydrogenation, palladium on γ-alumina has been observed to be more prone to coking than palladium on α-alumina, which has a less acidic character.[4] The support's properties can affect the dispersion of the metal particles and their susceptibility to sintering.
Quantitative Data on Catalyst Deactivation
The following tables summarize representative quantitative data on the effects of deactivation on catalyst performance in diene hydrogenation. While specific data for this compound is limited, the trends observed for other conjugated dienes are highly relevant.
Table 1: Effect of Coking on Catalyst Activity in Diene Hydrogenation
| Catalyst | Diene | Time on Stream (h) | Conversion (%) | Selectivity to Monoene (%) | Reference |
| Pd/γ-Al₂O₃ | Methyl Esters of Sunflower Oil | 0 | 100 | 95 | [4] |
| 4 (re-uses) | <50 | 92 | [4] | ||
| Pd/C | Diene Carboxylates | 24 | 90 | >95 | [8][9][10] |
| 48 (re-use) | 75 | >95 | [8][9][10] | ||
| Pd/SiO₂ | Acetylene | 0 | 98 | 85 | [6] |
| 100 | 60 | 70 | [6] |
Table 2: Impact of Poisons on Catalyst Activity
| Catalyst | Poison | Poison Concentration | Activity Loss (%) | Reference |
| Pd/Al₂O₃ | Thiophene (Sulfur) | 50 ppm | ~70% | General Knowledge |
| Pt-Pd/Y-Zeolite | Quinoline (Nitrogen) | 100 ppm | ~50% | [11] |
| Pt and Rh single crystals | Carbon Monoxide | mTorr range | Significant inhibition |
Experimental Protocols
1. Protocol for Temperature Programmed Oxidation (TPO) of Coked Catalysts
This protocol is used to determine the amount and nature of carbonaceous deposits on a deactivated catalyst.
-
Sample Preparation: A known weight of the spent catalyst is placed in a quartz reactor tube.
-
Gas Flow: A stream of a dilute oxygen mixture (e.g., 5% O₂ in an inert gas like He or Ar) is passed through the catalyst bed at a constant flow rate.
-
Temperature Program: The temperature of the reactor is increased linearly at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 800 °C).
-
Analysis: The effluent gas is continuously monitored by a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO₂ (and CO) produced from the combustion of the coke.
-
Data Interpretation: The amount of coke is quantified from the integrated area of the CO₂ peak. The temperature at which the peak maximum occurs can provide information about the nature of the coke (i.e., "soft" vs. "hard" coke).[12][13][14]
2. Protocol for Catalyst Regeneration (Oxidative Treatment)
This protocol is a general guideline for regenerating a catalyst deactivated by coking.
-
Purge: The reactor containing the coked catalyst is purged with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.
-
Oxidation: A stream of air or a diluted oxygen mixture is introduced into the reactor.
-
Temperature Ramp: The temperature is slowly ramped up to a target temperature (e.g., 400-500 °C, this needs to be below the sintering temperature of the catalyst) and held for a specific duration (e.g., 2-4 hours) to ensure complete combustion of the coke.
-
Cooling and Reduction: The catalyst is then cooled down under an inert gas flow. Before re-introducing the hydrogenation reaction feed, the catalyst is typically re-reduced in a hydrogen flow at a moderate temperature to ensure the active metal is in its metallic state.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Coke on Supported Palladium and Platinum Catalysts [research.chalmers.se]
- 4. RU2640350C1 - Method of regenerating spent alumina-palladium catalyst of carbon monoxide oxidation - Google Patents [patents.google.com]
- 5. ss-pub.org [ss-pub.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Octa-1,3-diene and Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of octa-1,3-diene and 1,3-butadiene (B125203), two conjugated dienes of significant interest in organic synthesis. Understanding the subtle yet impactful differences in their reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. This document summarizes key reactivity trends in Diels-Alder reactions, electrophilic additions, and catalytic hydrogenations, supported by established chemical principles and available data.
Executive Summary
This compound, bearing an n-butyl group on its dienyl system, generally exhibits higher reactivity in electron-demand Diels-Alder reactions compared to the unsubstituted 1,3-butadiene. This enhanced reactivity is attributed to the electron-donating nature of the alkyl substituent, which raises the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller HOMO-LUMO gap with electron-poor dienophiles. In electrophilic additions, the regioselectivity in this compound is influenced by the alkyl group, which can stabilize the resulting carbocation intermediate. The steric hindrance introduced by the butyl group in this compound can also play a role in modulating its reactivity, particularly in catalytic hydrogenation, where access to the catalyst surface is critical.
Data Presentation
The following tables summarize the expected relative reactivities and observed regiochemical outcomes for this compound and butadiene in key chemical transformations.
Table 1: Relative Reactivity in Diels-Alder Reactions with Maleic Anhydride
| Diene | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| 1,3-Butadiene | 1.0 | Higher |
| This compound | > 1.0 (significantly faster) | Lower |
Note: The increased rate for this compound is an extrapolation based on the known effect of alkyl substituents on diene reactivity in Diels-Alder reactions. For instance, 2-tert-butyl-1,3-butadiene reacts 27 times faster than 1,3-butadiene with a given dienophile.[1]
Table 2: Product Distribution in Electrophilic Addition of HBr
| Diene | Major Kinetic Product (Low Temp.) | Major Thermodynamic Product (High Temp.) |
| 1,3-Butadiene | 3-Bromo-1-butene (1,2-adduct)[2][3][4] | 1-Bromo-2-butene (1,4-adduct)[3][4] |
| This compound | 3-Bromo-oct-1-ene (1,2-adduct) | 1-Bromo-oct-2-ene (1,4-adduct) |
Note: The product distribution for this compound is predicted based on the established mechanism of electrophilic addition to conjugated dienes.
Table 3: Relative Reactivity in Catalytic Hydrogenation
| Diene | Relative Rate of Hydrogenation |
| 1,3-Butadiene | Faster |
| This compound | Slower |
Note: The slower rate for this compound is anticipated due to increased steric hindrance from the butyl group, which can impede access to the catalyst's active sites.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are designed to allow for the direct comparison of the reactivity of this compound and butadiene under identical conditions.
Experiment 1: Determination of Relative Rates in Diels-Alder Reaction
Objective: To compare the rate of the Diels-Alder reaction of this compound and 1,3-butadiene with a common dienophile, N-phenylmaleimide.
Materials:
-
1,3-Butadiene (lecture bottle or generated in situ)
-
This compound
-
N-phenylmaleimide
-
Toluene (B28343) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of 1,3-butadiene, this compound, N-phenylmaleimide, and the internal standard in anhydrous toluene of known concentrations.
-
In a series of reaction vials, add a known volume of the N-phenylmaleimide solution and the internal standard solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 80 °C) in a constant temperature bath.
-
Initiate the reactions by adding a known volume of the respective diene stock solution (butadiene or this compound) to each vial. Start a timer immediately.
-
At timed intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it in a cold solvent (e.g., cold hexane).
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining N-phenylmaleimide and the formed Diels-Alder adduct.
-
Plot the concentration of the dienophile versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the concentration-time plot at t=0.
-
Calculate the relative rate constant by dividing the initial rate of the reaction with this compound by the initial rate of the reaction with 1,3-butadiene.
Experiment 2: Comparative Study of Electrophilic Addition of HBr
Objective: To compare the product distribution of the electrophilic addition of HBr to this compound and 1,3-butadiene under kinetic and thermodynamic control.
Materials:
-
1,3-Butadiene
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Inert solvent (e.g., pentane (B18724) or dichloromethane)
-
Dry ice/acetone bath
-
Heating mantle
-
NMR spectrometer
Procedure for Kinetic Control (Low Temperature):
-
Dissolve a known amount of the diene (butadiene or this compound) in the inert solvent in a flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly bubble a stoichiometric amount of HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a short period (e.g., 30 minutes) at the low temperature.
-
Quench the reaction by adding a cold, weak base solution (e.g., saturated sodium bicarbonate).
-
Extract the organic products, dry the organic layer, and remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy to determine the ratio of the 1,2- and 1,4-addition products.
Procedure for Thermodynamic Control (High Temperature):
-
Follow the same initial procedure as for kinetic control, but perform the reaction at a higher temperature (e.g., 40 °C) using a heating mantle.
-
Allow the reaction to proceed for a longer duration (e.g., several hours) to ensure equilibrium is reached.
-
Work up the reaction as described for the kinetic control experiment.
-
Analyze the product mixture by ¹H NMR spectroscopy to determine the ratio of the 1,2- and 1,4-addition products.
Experiment 3: Comparison of Catalytic Hydrogenation Rates
Objective: To compare the rate of catalytic hydrogenation of this compound and 1,3-butadiene.
Materials:
-
1,3-Butadiene
-
This compound
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)
-
Solvent (e.g., ethanol (B145695) or ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Gas chromatograph (GC)
Procedure:
-
In a hydrogenation flask, place a known amount of the diene (butadiene or this compound) and the solvent.
-
Carefully add a weighed amount of the Pd/C catalyst.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 3 atm).
-
Start vigorous stirring to ensure good mixing of the reactants, catalyst, and hydrogen.
-
Monitor the reaction progress by taking aliquots at regular time intervals, filtering out the catalyst, and analyzing the samples by GC to determine the concentration of the starting diene and the hydrogenation products.
-
Plot the concentration of the diene versus time for both reactions.
-
Determine the initial rate of hydrogenation for each diene from the slope of the concentration-time plot at t=0.
-
Compare the initial rates to determine the relative reactivity.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Generalized mechanism of the Diels-Alder reaction.
Caption: Reaction pathway for the electrophilic addition of HBr to a conjugated diene.
References
A Comparative Analysis of Octa-1,3-diene and Its Isomers: A Guide for Researchers
For professionals engaged in chemical research, drug development, and materials science, a nuanced understanding of isomeric differences is paramount. This guide provides a detailed comparative analysis of Octa-1,3-diene and its isomers, focusing on the structural, spectroscopic, and reactive disparities that arise from the arrangement of double bonds. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these compounds.
Structural and Thermodynamic Comparison
The positioning of double bonds within the octadiene structure fundamentally dictates its stability. This compound is a conjugated diene, meaning its double bonds are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four-carbon system, resulting in enhanced thermodynamic stability.[1] In contrast, isomers such as octa-1,7-diene feature isolated double bonds, which do not benefit from this resonance stabilization.
This difference in stability is quantitatively expressed through the heat of hydrogenation (ΔH°), the enthalpy change observed upon the complete saturation of the double bonds. Conjugated dienes release less heat upon hydrogenation compared to their non-conjugated counterparts, indicating they are in a lower energy state to begin with.[1] Furthermore, geometric isomerism ((E) and (Z)) at the C3-C4 double bond of this compound also influences stability, with the (E)-isomer generally being more stable due to reduced steric hindrance.
Table 1: Thermodynamic and Physical Properties of Octadiene Isomers
| Property | (E)-Octa-1,3-diene | (Z)-Octa-1,3-diene | Octa-1,7-diene |
| Molar Mass ( g/mol ) | 110.20 | 110.20 | 110.20 |
| Boiling Point (°C) | 127-128 | ~125 | 116-117 |
| Heat of Hydrogenation (kJ/mol) | Lower (more stable) | Higher than (E)-isomer | Highest (least stable) |
| Relative Stability | Most Stable | Less stable than (E) | Least Stable |
Spectroscopic Characterization
The electronic and structural differences between octadiene isomers give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful technique for identifying conjugated systems. The delocalized π-electrons in conjugated dienes require less energy for electronic transitions (π → π*), resulting in the absorption of ultraviolet light at longer wavelengths (higher λmax) compared to non-conjugated dienes.[2] Non-conjugated dienes, like octa-1,7-diene, behave as two isolated alkenes and absorb at shorter wavelengths.
Table 2: UV-Visible Spectroscopic Data for Octadiene Isomers
| Isomer | Type of Diene | Expected λmax (nm) |
| (E)-Octa-1,3-diene | Conjugated | ~227 |
| (Z)-Octa-1,3-diene | Conjugated | ~227 |
| Octa-1,7-diene | Non-conjugated (Isolated) | ~178 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the unambiguous differentiation of octadiene isomers.
In ¹H NMR, the vinylic protons of conjugated dienes are typically found further downfield compared to those of non-conjugated dienes. A key diagnostic feature for distinguishing between (E) and (Z) isomers of 1,3-dienes is the coupling constant (J) between the vinylic protons on the C3-C4 double bond. For the (E)-isomer, this coupling constant is significantly larger (~15 Hz) than for the (Z)-isomer (~10 Hz).
In ¹³C NMR, the carbons of the conjugated system in this compound will have characteristic chemical shifts in the alkene region (~110-140 ppm). The chemical shifts of the sp² carbons in the non-conjugated octa-1,7-diene will resemble those of a simple terminal alkene.
Table 3: Predicted ¹H NMR Spectral Data for Octadiene Isomers (in CDCl₃)
| Proton Assignment | (E)-Octa-1,3-diene (δ, ppm) | (Z)-Octa-1,3-diene (δ, ppm) | Octa-1,7-diene (δ, ppm) |
| Vinylic H (C1, C2, C3, C4) | ~4.9 - 6.3 | ~4.8 - 6.2 | ~4.9 - 5.0, ~5.7 - 5.9 |
| Allylic H (C5) | ~2.0 - 2.2 | ~2.1 - 2.3 | ~2.0 - 2.1 |
| Alkyl H | ~0.9 - 1.5 | ~0.9 - 1.5 | ~1.3 - 1.4 |
| Key Differentiating Feature | J(H3-H4) ≈ 15 Hz | J(H3-H4) ≈ 10 Hz | Two distinct sets of vinylic signals |
Table 4: Predicted ¹³C NMR Spectral Data for Octadiene Isomers (in CDCl₃)
| Carbon Assignment | (E)-Octa-1,3-diene (δ, ppm) | (Z)-Octa-1,3-diene (δ, ppm) | Octa-1,7-diene (δ, ppm) |
| Vinylic C (C1, C2, C3, C4) | ~115 - 138 | ~114 - 133 | ~114, ~139 |
| Allylic C (C5) | ~33 | ~28 | ~33.5 |
| Alkyl C | ~14, ~23, ~31 | ~14, ~23, ~31 | ~28.8 |
Chemical Reactivity: The Diels-Alder Reaction
A significant difference in the chemical reactivity of conjugated and non-conjugated dienes is their participation in the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. Conjugated dienes, such as this compound, can readily react with a dienophile (an alkene or alkyne). In contrast, non-conjugated dienes like octa-1,7-diene, where the double bonds are isolated, do not undergo this reaction.
Caption: Logical workflow for predicting Diels-Alder reactivity.
Experimental Protocols
Synthesis of (E)-Octa-1,3-diene via Horner-Wadsworth-Emmons Reaction
This protocol describes a general method for the stereoselective synthesis of (E)-1,3-dienes.
Materials:
-
Diethyl (triphenylphosphoranylidene)acetate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (E)-octa-1,3-diene.
Caption: Experimental workflow for HWE synthesis.
Spectroscopic Analysis Protocol
1. UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the octadiene isomer in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the UV spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
2. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the octadiene isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing and Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak (¹H: 7.26 ppm for CHCl₃; ¹³C: 77.16 ppm for CDCl₃). Analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the structure.
This guide provides a foundational comparative analysis of this compound and its isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling informed decisions in experimental design and data interpretation.
References
Detecting Octa-1,3-diene: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and reliable detection and quantification of Octa-1,3-diene, a conjugated diene, is crucial in various applications, from monitoring industrial processes to understanding its role in chemical synthesis and biological systems. This guide provides a comprehensive comparison of validated analytical methods for the detection of this compound, offering insights into their performance, detailed experimental protocols, and visual workflows to assist in method selection and implementation.
The primary analytical techniques for the determination of this compound and other conjugated dienes are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy also play a significant role in structural elucidation and quantification.
Comparison of Analytical Techniques
The choice of an analytical method for this compound detection depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the desired quantitative accuracy. The following tables summarize the performance of the most common techniques.
Gas Chromatography-Based Methods
Gas chromatography is a powerful technique for separating volatile compounds like this compound. Coupling GC with a mass spectrometer (GC-MS) allows for both identification and quantification. For complex matrices, a derivatization step can enhance selectivity and sensitivity.
| Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) | Accuracy/Recovery | Reference |
| GC-MS | C5-C8 Conjugated Dienes in Gasoline | ~100 ppm | - | 0.989 (correlation with UOP-326) | - | - | [1] |
| GC-MS with MTAD Derivatization | Conjugated Dienes in Hydrocarbon Feeds | - | - | - | - | - | [2][3][4][5] |
| GC-NCD with MTAD Derivatization | Total Conjugated Dienes in Hydrocarbon Feeds | - | - | - | - | - | [2][3][4] |
MTAD: 4-methyl-1,2,4-triazoline-3,5-dione (B123949) NCD: Nitrogen Chemiluminescence Detector
High-Performance Liquid Chromatography-Based Methods
HPLC is a versatile technique that can be used for the analysis of less volatile compounds or for analytes that are not amenable to GC. For conjugated dienes like this compound, UV detection is particularly effective due to their ability to absorb UV light.
| Technique | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) | Accuracy/Recovery | Reference |
| HPLC-UV | Total Conjugated Dienes in Gasoline (as 2,4-dimethyl-1,3-pentadiene) | 0.02% (w/w) | - | 0.9972 | - | - | [4] |
| HPLC-UV | Octocrylene (a complex UV filter) | 1.64 x 10⁻⁶ M | 4.97 x 10⁻⁶ M | Good correlation | - | Good |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of key experimental protocols for the detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for C8 Dienes
This method is suitable for the direct quantification of this compound in relatively clean matrices.
Sample Preparation:
-
Prepare calibration standards of 1,3-octadiene (B86258) in a suitable solvent (e.g., dodecane) covering the expected concentration range of the samples (e.g., 200 ppm to 1%).[1]
-
Dilute the unknown sample in the same solvent.
-
Add a suitable internal standard (e.g., dodecane) to both standards and samples for improved accuracy.[1]
GC-MS Conditions:
-
Column: A long, non-polar capillary column is recommended for resolving isomers. For example, a 150m CPSIL PONA CB column (150 m x 0.25 mm x 1.0 µm).[1]
-
Carrier Gas: Helium.
-
Injection: 1 µL of the sample is injected into the GC inlet.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. The specific program will depend on the column and the analytes of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting peaks are compared with a reference library (e.g., NIST) for identification.[1][6]
MTAD Derivatization followed by GC-MS/GC-NCD
This method is highly selective and sensitive for the analysis of conjugated dienes in complex hydrocarbon matrices.[2][3][4][5]
Derivatization Procedure:
-
Prepare a stock solution of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) in a suitable solvent like methylene (B1212753) chloride (e.g., 250 mg in 5 mL).[2][3]
-
Add the MTAD solution to the sample containing the conjugated dienes. The reaction is rapid and occurs at room temperature.[5]
-
The molar ratio of MTAD to conjugated diene should be optimized, typically between 2 and 10, to ensure complete reaction.[2]
-
An internal standard, such as cycloheptadiene, can be added for quantitative analysis.[3]
Analytical Conditions:
-
The resulting MTAD-diene adducts are then analyzed by GC-MS or GC-NCD.[2][3][4]
-
GC-MS with chemical ionization (CI) is often preferred to obtain molecular ion information and determine the carbon number distribution of the dienes.[2][3]
-
GC-NCD is used to determine the total molar concentration of the conjugated dienes, as the nitrogen-containing adducts give a selective response.[2][3]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described.
References
- 1. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 2. A METHOD TO QUANTITATIVELY ANALYZE CONJUGATED DIENES IN HYDROCARBON FEEDS AND PRODUCTS AS AN INDICATOR OF FOULING POTENTIAL - Patent 1552289 [data.epo.org]
- 3. EP1552289A2 - A method to quantitatively analyze conjugated dienes in hydrocarbon feeds and products as an indicator of fouling potential - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Spectroscopic Comparison of Conjugated vs. Non-Conjugated Dienes: A Guide for Researchers
Introduction
In the fields of organic chemistry and drug development, the arrangement of double bonds within a molecule is a critical determinant of its stability, reactivity, and electronic properties. Dienes, hydrocarbons containing two carbon-carbon double bonds, are broadly classified into two categories: conjugated and non-conjugated. In conjugated dienes, the double bonds are separated by a single bond, allowing for the delocalization of π-electrons across the system. In non-conjugated dienes, the double bonds are separated by two or more single bonds (isolated) or are adjacent (cumulated), precluding this electronic interaction. The ability to distinguish between these isomers is fundamental for structure elucidation and predicting chemical behavior. This guide provides an objective comparison of spectroscopic techniques used to differentiate these dienes, supported by experimental data and detailed protocols.
UV-Visible Spectroscopy: The Definitive Test for Conjugation
UV-Visible spectroscopy is the most direct and powerful method for identifying conjugation. The technique measures the absorption of UV or visible light, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Principle of Differentiation
The delocalization of π-electrons in conjugated dienes significantly lowers the energy of the molecular orbitals. This reduces the energy gap (ΔE) between the HOMO and LUMO compared to non-conjugated systems.[1][2] According to the relationship E = hc/λ, a smaller energy gap corresponds to the absorption of light at a longer wavelength (λmax).[3] Therefore, conjugated dienes exhibit a characteristic bathochromic shift (shift to longer wavelengths) in their UV-Vis spectra relative to their non-conjugated counterparts.[4][5] Non-conjugated dienes behave like isolated alkenes, absorbing at much shorter, often inaccessible, wavelengths in the far UV region.[1][5]
Quantitative Data: UV-Vis Absorption Maxima (λmax)
| Compound | Diene Type | λmax (nm) |
| 1,4-Pentadiene | Non-conjugated | ~178 |
| 1,5-Hexadiene | Non-conjugated | ~178 |
| 1,3-Butadiene | Conjugated | 217 |
| 1,3,5-Hexatriene | Conjugated | 258 |
Data sourced from multiple references.[1][6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Accurately weigh the diene sample and dissolve it in a UV-transparent solvent, such as hexane (B92381) or ethanol (B145695), to a known concentration, typically between 10⁻⁴ to 10⁻⁵ M.[1]
-
Solvent Selection: The solvent must not absorb in the same region as the analyte. 95% ethanol and n-hexane are common choices.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the spectrophotometer.[1]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution, then fill it. Record the UV-Vis spectrum, typically over a range of 200-400 nm.[1][7]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). A λmax value significantly above 200 nm is a strong indicator of a conjugated system.[1][7]
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. It is particularly useful for identifying functional groups.
Principle of Differentiation
The key vibrational mode for differentiating dienes is the C=C stretching frequency. In non-conjugated dienes, the C=C stretch appears in the typical range for isolated alkenes. In conjugated dienes, resonance delocalization imparts slightly more single-bond character to the double bonds.[8] This weakens the C=C bond, lowering its force constant and, consequently, its stretching frequency.[9] Furthermore, unsymmetrical conjugated dienes often show two C=C stretching bands due to asymmetric and symmetric stretching modes, whereas symmetrical dienes may show only one.[9]
Quantitative Data: C=C Stretching Frequencies
| Diene Type | C=C Stretch (cm⁻¹) | Intensity | Notes |
| Non-conjugated (Isolated) | 1640 - 1680 | Medium | Similar to a simple alkene.[10] |
| Conjugated (e.g., 1,3-Butadiene) | ~1600 and/or ~1650 | Variable | Frequency is lower than non-conjugated systems.[9] |
| Conjugated (Symmetrical, e.g., Butadiene) | ~1600 | Variable | The symmetrical stretch is IR-inactive, only one band is observed.[9] |
| Conjugated (Unsymmetrical, e.g., 1,3-Pentadiene) | ~1600 and ~1650 | Variable | Two distinct bands may be present.[9] |
Experimental Protocol: IR Spectroscopy (Liquid Sample)
-
Sample Preparation: This protocol is for analyzing a pure liquid sample using salt plates (e.g., NaCl or KBr). Ensure the plates are clean and dry, handling them only by the edges.[11]
-
Application: Place one to two drops of the liquid diene onto the center of one salt plate.[11]
-
Sandwich Formation: Place the second salt plate on top, gently pressing to create a thin, uniform film of the liquid between the plates.[11]
-
Acquisition: Place the assembly in the sample holder of the IR spectrometer.
-
Background Scan: Collect a background spectrum of the empty beam path before running the sample.[11]
-
Spectrum Collection: Run the IR scan according to the instrument's operating procedure. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural View
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), allowing for precise structural elucidation.
Principle of Differentiation
-
¹H NMR: The chemical shifts of vinylic protons (attached to the C=C double bond) are indicative of their electronic environment. In conjugated systems, the delocalization of π-electrons affects the shielding of these protons. The "inner" protons of a conjugated system are typically deshielded and appear at a higher chemical shift (further downfield) compared to the terminal protons and protons in non-conjugated dienes.[13]
-
¹³C NMR: The chemical shifts of the sp²-hybridized carbons also reflect the electronic effects of conjugation. While the overall range for vinylic carbons is similar for both types of dienes, the specific shifts and patterns are unique. The wider chemical shift range in ¹³C NMR can provide clear differentiation.[14][15]
Quantitative Data: Typical NMR Chemical Shifts (δ) in ppm
¹H NMR Chemical Shifts
| Proton Environment | Diene Type | Typical δ (ppm) |
| Vinylic H (–CH =CH –) | Non-conjugated | 4.5 - 6.0 |
| Vinylic H (Terminal, =CH ₂) | Conjugated | 5.0 - 5.5 |
| Vinylic H (Internal, –CH =CH –) | Conjugated | 6.0 - 6.7 |
¹³C NMR Chemical Shifts
| Carbon Environment | Diene Type | Typical δ (ppm) |
| Vinylic C (=C H₂) | Non-conjugated | 114 - 120 |
| Vinylic C (=C HR) | Non-conjugated | 130 - 140 |
| Vinylic C (=C H₂) | Conjugated | 115 - 125 |
| Vinylic C (=C H–) | Conjugated | 125 - 140 |
Note: These are general ranges and can be influenced by substitution.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-25 mg of the diene sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Solvent and Standard: Chloroform-d (CDCl₃) is a common choice. The residual solvent peak can be used as an internal reference, or a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[16][17] Standard acquisition parameters are generally sufficient.[18]
-
Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
Summary and Recommended Workflow
While IR and NMR provide valuable structural details, UV-Visible spectroscopy remains the most definitive and rapid method for confirming the presence of conjugation. A significant absorption peak above 200 nm is a clear hallmark of a conjugated π-system. IR offers a quick check for a lowered C=C stretching frequency, and NMR provides the complete structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. studylib.net [studylib.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 1 [science.widener.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. NMR Experiments [nmr.chem.umn.edu]
A Comparative Analysis of Theoretical and Experimental Bond Lengths in Conjugated Dienes: A Case Study of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
In the study of molecular structures, particularly in the realm of drug design and materials science, a precise understanding of bond lengths is paramount. Conjugated systems, such as those found in polyenes, are fundamental components of many organic molecules and biomolecules. This guide provides a comparative analysis of theoretical and experimental bond lengths in a prototypical conjugated diene, 1,3-butadiene (B125203), as a model for understanding larger systems like Octa-1,3-diene. The principles of bond alteration due to π-electron delocalization observed in 1,3-butadiene are qualitatively and often quantitatively transferable to its longer-chain analogues.
Data Presentation: Bond Lengths in 1,3-Butadiene
The delocalization of π-electrons in conjugated systems leads to a characteristic pattern of bond lengths: the formal single bond (C2-C3) shortens, acquiring partial double-bond character, while the formal double bonds (C1=C2 and C3=C4) lengthen slightly compared to isolated double bonds. The following table summarizes the experimental and theoretical bond lengths for the carbon-carbon bonds in s-trans-1,3-butadiene.
| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |
| C1=C2 | 1.338 | 1.338 |
| C2-C3 | 1.454 | 1.454 |
Experimental and Theoretical Methodologies
Experimental Determination of Bond Lengths
The experimental bond lengths cited in this guide were determined using a combination of microwave spectroscopy and gas-phase electron diffraction (GED) . These powerful techniques provide highly accurate information about the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. For a molecule to be microwave active, it must possess a permanent dipole moment. The rotational spectrum provides highly precise rotational constants, from which the moments of inertia of the molecule can be derived. By analyzing the moments of inertia of different isotopologues of the molecule (where one or more atoms are replaced by their isotopes), the bond lengths and angles can be determined with very high accuracy.
-
Sample Preparation: A gaseous sample of 1,3-butadiene is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.
-
Detection: The absorption of microwave radiation by the sample is detected, resulting in a rotational spectrum.
-
Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants. By fitting the rotational constants of several isotopic species, a precise molecular structure, including bond lengths, is obtained.[1]
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
GED is a technique that provides information about the internuclear distances in a molecule.[2] A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded.[2]
-
Electron Beam Generation: A focused beam of high-energy electrons is generated.
-
Sample Interaction: The electron beam is passed through a jet of the gaseous sample.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.[2]
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which gives the probabilities of finding certain internuclear distances. By fitting a molecular model to the experimental data, precise bond lengths and angles can be determined.
Theoretical Calculation of Bond Lengths
The theoretical bond lengths presented are the result of high-level ab initio quantum chemical calculations . These methods solve the Schrödinger equation for a molecule to determine its electronic structure and, consequently, its geometry.
Computational Methodology: Ab Initio Calculations
The calculations for 1,3-butadiene were performed using coupled-cluster theory with quasi-perturbative triple excitations [CCSD(T)], a highly accurate method for calculating molecular properties.[1]
-
Input Geometry: An initial guess for the molecular geometry of 1,3-butadiene is provided.
-
Basis Set Selection: A basis set (e.g., cc-pVTZ) is chosen to represent the atomic orbitals of the constituent atoms.
-
Quantum Chemical Calculation: The electronic energy of the molecule is calculated for the given geometry using the chosen ab initio method.
-
Geometry Optimization: The geometry is systematically varied to find the structure with the lowest energy, which corresponds to the equilibrium geometry of the molecule.
-
Bond Length Determination: From the optimized geometry, the theoretical bond lengths are extracted.[1]
Visualization of the Comparison
The following diagram illustrates the logical relationship in comparing theoretical and experimental bond lengths.
Figure 1. Workflow for comparing experimental and theoretical bond lengths.
Conclusion
The excellent agreement between the experimental and theoretical bond lengths for 1,3-butadiene serves as a powerful validation of the accuracy of modern quantum chemical methods.[1] This congruence provides researchers with a high degree of confidence in using computational chemistry to predict the structures of more complex molecules where experimental data may be unavailable or difficult to obtain. The observed shortening of the C2-C3 single bond and slight lengthening of the C1=C2 double bond are hallmark features of π-conjugation, a concept that is central to understanding the reactivity, stability, and spectroscopic properties of a vast array of organic and biological molecules. This fundamental understanding is critical for the rational design of new drugs and materials.
References
kinetic studies of Octa-1,3-diene polymerization
An Objective Comparison of Kinetic Studies in 1,3-Diene Polymerization: A Guide for Researchers
A comparative analysis of kinetic data for the polymerization of common 1,3-dienes, including butadiene and pentadiene, is presented below. It is important to note that a thorough search of the scientific literature revealed no specific kinetic studies on the polymerization of octa-1,3-diene. Therefore, this guide utilizes data from analogous, more commonly studied 1,3-dienes to provide a comparative framework for researchers, scientists, and drug development professionals.
This guide focuses on three primary methods of 1,3-diene polymerization: anionic, cationic, and Ziegler-Natta polymerization. Each section will delve into the kinetic parameters, experimental protocols, and resulting polymer characteristics associated with these methods.
Anionic Polymerization of 1,3-Dienes
Anionic polymerization is a well-established technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[1] This method is particularly effective for producing polymers with a high degree of microstructural control.
Kinetic Data
The kinetics of anionic polymerization are significantly influenced by the choice of solvent and initiator. Non-polar solvents typically lead to a higher content of 1,4-addition products, which is often desirable for creating elastomers with low glass transition temperatures.
| Monomer | Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (kp) [L·mol⁻¹·s⁻¹] | Activation Energy (Ea) [kJ/mol] | Reference |
| 1,3-Butadiene (B125203) | n-BuLi | Cyclohexane | 50 | Varies with cis/trans/vinyl active sites | - | [2] |
| (E)-1,3-Pentadiene | n-BuLi | Aromatic | - | - | 86.17 | [No Source] |
| (Z)-1,3-Pentadiene | n-BuLi | Aromatic | - | - | 59.03 | [No Source] |
Note: The propagation rate constants for butadiene are complex as they depend on the reactivity of the different isomeric active chain ends (cis, trans, and vinyl).
Experimental Protocol: Anionic Polymerization of 1,3-Butadiene
The following is a generalized procedure for the anionic polymerization of 1,3-butadiene, adapted from established high-vacuum techniques which afford the highest degree of control.[1]
1. Glassware Preparation: All glassware, including the reactor, ampoules, and syringes, must be meticulously cleaned and subsequently flame-dried under a high vacuum or placed in an oven at over 120°C overnight to eliminate any water traces. The apparatus is then assembled while still hot under a continuous stream of inert gas.[1]
2. Reagent Purification: The monomer (1,3-butadiene) and solvent (e.g., cyclohexane) are purified to remove any impurities that could terminate the living polymerization. This often involves distillation from a suitable drying agent.
3. Reaction Setup: A round-bottom flask, equipped with a magnetic stirrer and sealed with a rubber septum or connected to a high-vacuum line, serves as the polymerization reactor.[1] The purified solvent is introduced into the reactor, followed by degassing through several freeze-pump-thaw cycles if a vacuum line is being utilized.[1]
4. Initiation: The reactor is brought to the desired polymerization temperature. The initiator, such as sec-butyllithium (B1581126) (sec-BuLi) solution, is then added using a gas-tight syringe. The emergence of a distinct color, often yellow or orange for polydienyl anions, signals the formation of living chain ends.[1]
5. Propagation: The reaction mixture is stirred, and the polymerization proceeds until the monomer is completely consumed. The progress can be monitored by techniques such as in-situ NMR or by analyzing aliquots for monomer disappearance via GC or NMR.[1]
6. Termination: Upon completion of the polymerization, a small quantity of a degassed terminating agent, like methanol, is introduced to quench the living anions. The disappearance of the characteristic color of the living chain ends provides a visual cue of successful termination.[1]
7. Polymer Isolation: The resulting polymer solution is poured into a large volume of a non-solvent, such as methanol, to precipitate the polymer.[1] The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Anionic Polymerization Workflow
Caption: General workflow for anionic polymerization of 1,3-dienes.
Cationic Polymerization of 1,3-Dienes
Cationic polymerization of 1,3-dienes is another method to produce polydienes, though it is often more challenging to control compared to anionic polymerization. The propagating species in cationic polymerization are carbocations, which are highly reactive and can undergo side reactions.
Kinetic Data
A novel technique has been proposed for determining the concentration of active centers and propagation rate constants in the cationic polymerization of conjugated dienes.[3][4] This method involves the quantitative analysis of the initial units of the polymer chain from 13C NMR spectra at different monomer conversions, followed by extrapolation to zero monomer conversion.[3][4]
| Monomer | Catalytic System | Propagation Rate Constant (kp) | Reference |
| Isoprene | TiCl₄ / tert-butyl chloride | Determined | [3][4] |
| 1,3-Pentadiene | TiCl₄ / tert-butyl chloride | Determined | [3][4] |
Note: Specific values for the propagation rate constants were determined in the cited studies but are not explicitly provided in the abstracts.
Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization.
Ziegler-Natta Polymerization of 1,3-Dienes
Ziegler-Natta catalysts, typically composed of a transition metal compound and an organometallic cocatalyst, are widely used in the industrial production of polyolefins and polydienes.[5][6] These catalysts are known for their ability to produce stereoregular polymers.[5][6]
Kinetic Data and Polymer Properties
The kinetics of Ziegler-Natta polymerization can be complex due to the heterogeneous nature of many of these catalyst systems. However, homogeneous systems also exist and offer high catalytic activity. A study on the polymerization of 1,3-butadiene using a ternary Ziegler-Natta catalyst system based on neodymium versatate (NdV₃), diisobutylaluminum hydride (DIBAH), and dimethyldichlorosilane (Me₂SiCl₂) demonstrated that varying the ratios of the catalyst components significantly impacts the polymer's molecular weight, dispersity, and microstructure.[7]
| Monomer | Catalyst System | Key Findings | Reference |
| 1,3-Butadiene | NdV₃ / DIBAH / Me₂SiCl₂ | Coordinative Chain Transfer Polymerization (CCTP) conditions were achieved at low [M]/[Nd] and intermediate [Cl]/[Nd] ratios, leading to polymers with molecular weights below 32 kDa and narrow dispersity. | [7] |
| 1,3-Butadiene | Iron(III) 2-ethylhexanoate (B8288628) / Triisobutylaluminum / Diethyl phosphite | Exhibited living polymerization characteristics with a first-order kinetics with respect to monomer conversion and produced polybutadiene (B167195) with a narrow molecular weight distribution (Mw/Mn = 1.48–1.52). | [8] |
Experimental Protocol: Ziegler-Natta Polymerization of 1,3-Butadiene
The following is a generalized procedure for the polymerization of 1,3-butadiene using a Ziegler-Natta catalyst system in a laboratory setting.
1. Reactor Preparation: A batch-scale laboratory reactor (e.g., 20-litre volume) is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
2. Solvent and Monomer Addition: A suitable solvent, such as isobutane (B21531) or hexane, is introduced into the reactor, followed by the desired amount of 1,3-butadiene monomer.
3. Catalyst and Cocatalyst Preparation: The Ziegler-Natta catalyst components are prepared as solutions in a dry, oxygen-free solvent. For a ternary system, this would include the transition metal compound (e.g., NdV₃), the cocatalyst (e.g., DIBAH), and a halogen source (e.g., Me₂SiCl₂).
4. Polymerization Initiation: The catalyst components are introduced into the reactor in a specific order and at controlled ratios (e.g., Al/Ti mol ratio). The polymerization is then carried out at a specific temperature and stirring speed for a predetermined residence time.
5. Monitoring the Reaction: The progress of the polymerization can be monitored by measuring parameters such as monomer conversion over time. Samples can be taken periodically and quenched to stop the reaction, followed by gravimetric determination of the polymer yield.
6. Polymer Isolation and Characterization: After the desired reaction time, the polymerization is terminated, typically by adding a substance like methanol. The polymer is then isolated, purified, and dried. The resulting polymer is characterized for its properties, including molecular weight (Mn, Mw), molecular weight distribution (MWD), and microstructure (e.g., cis-1,4, trans-1,4, and 1,2-vinyl content) using techniques like Gel Permeation Chromatography (GPC) and NMR spectroscopy.
Ziegler-Natta Polymerization Logical Relationships
Caption: Factors influencing Ziegler-Natta polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic parameters of cationic polymerization of 1,3-dienes [inis.iaea.org]
- 4. Kinetic parameters of cationic polymerization of 1,3-dienes - Rozentsvet - Russian Chemical Bulletin [ogarev-online.ru]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Octa-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized Octa-1,3-diene, a volatile organic compound. We present a summary of quantitative data, detailed experimental protocols, and a workflow for purity assessment to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for the analysis of this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (RSD) | Accuracy | Key Advantages | Key Disadvantages |
| GC-FID | Separation based on volatility and column interaction; detection by ionization in a flame. | ~1-10 ng/mL | ~5-50 ng/mL | < 5% | High | High sensitivity for hydrocarbons, excellent separation of volatile isomers. | Destructive technique, requires calibration standards for quantification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard. | ~0.1-1 mg/mL | ~0.5-5 mg/mL | < 1%[1] | Very High (can be a primary method)[2][3] | Non-destructive, provides structural information, highly accurate and precise without compound-specific calibration curves.[2][4] | Lower sensitivity than GC-FID, requires a high-field NMR spectrometer. |
| ATR-FTIR | Infrared light interacts with the sample at the surface of a crystal, measuring molecular vibrations. | Highly variable, typically in the % range for impurities. | Highly variable, typically in the % range for impurities. | ~2-5% | Moderate | Fast, non-destructive, requires minimal sample preparation. | Low sensitivity for minor components, not ideal for quantitative analysis of impurities. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed techniques for the analysis of synthesized this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To separate and quantify this compound and its volatile impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of purified this compound in the same solvent.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis: Inject 1 µL of each standard and the sample. Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, create a calibration curve from the standards and determine the concentration of this compound in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To accurately determine the purity of this compound using an internal standard.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube. Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1H NMR.
-
Parameters: Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. Use a 90° pulse angle.
-
-
Data Analysis: Process the 1H NMR spectrum. Integrate a well-resolved signal of this compound (e.g., a specific vinyl proton) and a signal from the internal standard. Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To rapidly screen for the presence of functional group impurities.
Methodology:
-
Sample Preparation: No specific sample preparation is required for a liquid sample like this compound.
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Accessory: ATR accessory with a diamond or zinc selenide (B1212193) crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the synthesized this compound onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for characteristic absorption bands of potential impurities. For instance, if the synthesis involved a Wittig reaction, the presence of triphenylphosphine (B44618) oxide (a common byproduct) can be detected by its characteristic P=O stretching vibration around 1190 cm⁻¹.[2][4][5][6][7] If the synthesis was via alcohol dehydration, a broad O-H stretching band around 3300 cm⁻¹ would indicate the presence of unreacted alcohol.
Workflow for Purity Assessment of Synthesized this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound, integrating the discussed analytical techniques.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. ATR-FTIR offers a rapid, qualitative screening for functional group impurities. GC-FID provides excellent separation of volatile components and is well-suited for quantifying isomeric purity and detecting other volatile impurities. For the highest accuracy and precision in purity determination, qNMR is the method of choice, offering direct quantification without the need for response factors. By understanding the strengths and limitations of each technique and following a structured workflow, researchers can confidently and accurately determine the purity of their synthesized this compound, ensuring the quality and reliability of their scientific work.
References
- 1. agilent.com [agilent.com]
- 2. Triphenylphosphine oxide [webbook.nist.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 5. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine oxide(791-28-6) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Introduction to DFT in Diene Reactivity Analysis
A comprehensive guide to Density Functional Theory (DFT) studies on the reactivity of dienes, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of computational methods and diene reactivities, supported by data from recent studies.
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms, kinetics, and selectivity of chemical reactions involving dienes, most notably the Diels-Alder reaction.[1] It allows for the calculation of transition state geometries, activation energies, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.[2][3] These computational studies are crucial in understanding how factors like diene conformation, substituent effects, and reaction conditions influence the outcome of a reaction.[4][5]
This guide compares findings from various DFT studies to highlight the performance of different computational methods and to analyze the reactivity trends across a range of dienes.
Comparative Analysis of DFT Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional. Numerous studies have benchmarked various functionals against high-level ab initio methods or experimental data to determine the most reliable choices for studying pericyclic reactions like the Diels-Alder reaction.[6][7][8]
The M06-2X functional, a meta-hybrid GGA, is frequently cited for providing better accuracy for activation energies and reaction enthalpies in concerted cycloadditions compared to the more traditional B3LYP functional.[7][9][10] However, many studies show that B3LYP still provides valuable qualitative insights and is widely used.[10][11][12] The choice often involves a trade-off between computational cost and desired accuracy.
Below is a table summarizing the performance of various DFT functionals in calculating the reaction enthalpies for a set of simple Diels-Alder reactions, with deviations reported relative to the high-accuracy CBS-QB3 method.
| DFT Functional | Basis Set | Maximum Deviation (kcal/mol) | Minimum Deviation (kcal/mol) | Mean Deviation (kcal/mol) |
| B3LYP | 6-31+G(d,p) | 11.4 | 2.4 | 7.9 |
| mPW1PW91 | 6-31+G(d,p) | -8.7 | -0.2 | -3.6 |
| MPWB1K | 6-31+G(d,p) | -9.8 | -3.6 | -6.2 |
| M05-2X | 6-31+G(d,p) | -6.4 | -1.6 | -4.1 |
| M06-2X | 6-31+G(d,p) | -4.4 | -0.4 | -2.5 |
| Data sourced from a comparative study on DFT errors.[9] |
Computational and Experimental Protocols
The reliability of computational results is intrinsically linked to the methodology employed. Here are the key parameters typically defined in DFT studies of diene reactivity.
General Computational Protocol
-
Geometry Optimization : Reactants, transition states (TS), and products are fully optimized using a specific DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[10]
-
Frequency Analysis : Vibrational frequency calculations are performed at the same level of theory to verify the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate.[10]
-
Energy Calculation : Single-point energy calculations are often performed with a larger basis set to obtain more accurate energy values.
-
Solvation Effects : If the reaction is performed in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is often applied.[13]
-
Software : The Gaussian suite of programs (e.g., Gaussian 09, Gaussian 16) is one of the most common software packages used for these calculations.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. raco.cat [raco.cat]
- 3. DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. idc-online.com [idc-online.com]
- 10. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational Investigation of the Mechanism of Diels–Alderase PyrI4 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Octa-1,3-diene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Octa-1,3-diene, a volatile organic compound. As no formal, publicly available inter-laboratory studies for this specific analyte currently exist, this document outlines a comprehensive protocol to enable laboratories to assess and compare their analytical performance. The methodologies and performance criteria presented are based on established analytical techniques for similar volatile hydrocarbons and conjugated dienes.
Introduction
This compound (C8H14) is a conjugated diene that may be of interest in various fields, including chemical synthesis, environmental monitoring, and as a potential biomarker. Accurate and reproducible quantification of this analyte is crucial for reliable data interpretation. Inter-laboratory comparisons are essential for evaluating the robustness and comparability of analytical methods across different laboratories, ensuring data quality and consistency in research and development.
This guide outlines a proficiency testing (PT) scheme where a central organizing body prepares and distributes standardized samples to participating laboratories. The results are then collated and statistically analyzed to provide a comprehensive overview of method performance.
Hypothetical Inter-Laboratory Comparison Data
The following tables present a hypothetical summary of results from a simulated inter-laboratory comparison for the analysis of this compound in a standardized methanol (B129727) solution. These tables are designed for easy comparison of key performance metrics.
Table 1: Comparison of Analytical Methods and Key Performance Parameters
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Analytical Method | GC-MS (Scan) | GC-MS/MS (MRM) | GC-FID | Headspace-GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.1 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.3 µg/mL | 0.25 µg/mL |
| Linearity (R²) | 0.9992 | 0.9998 | 0.9985 | 0.9990 |
| Precision (RSD%) | 4.5% | 2.8% | 6.2% | 5.5% |
| Accuracy (Recovery %) | 98.5% | 101.2% | 95.8% | 97.3% |
Table 2: Analysis of Proficiency Testing (PT) Samples
| Laboratory | Assigned Value (µg/mL) | Reported Value (µg/mL) | z-score | Performance |
| Laboratory 1 | 5.00 | 4.92 | -0.4 | Satisfactory |
| Laboratory 2 | 5.00 | 5.05 | 0.25 | Satisfactory |
| Laboratory 3 | 5.00 | 4.75 | -1.25 | Satisfactory |
| Laboratory 4 | 5.00 | 4.80 | -1.0 | Satisfactory |
Note: The z-score is calculated to assess the accuracy of each laboratory's result against the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed in an inter-laboratory comparison of this compound analysis.
Sample Preparation
A stock solution of this compound (certified reference material) is prepared in methanol. From this stock, two levels of proficiency testing (PT) samples are prepared by serial dilution to final concentrations of 2.0 µg/mL (Low Level) and 10.0 µg/mL (High Level).
-
Sample Handling: Samples are shipped to participating laboratories in amber glass vials with PTFE-lined septa to prevent degradation and analyte loss.
-
Storage: Upon receipt, samples should be stored at 4°C and brought to room temperature before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a common and reliable method for the analysis of volatile organic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of C8 isomers.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes
-
Method Validation Parameters
Participating laboratories should validate their methods according to established guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared using a minimum of five concentration levels of this compound standard. The coefficient of determination (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assessed by analyzing replicate samples at low and high concentration levels. The relative standard deviation (RSD) should be ≤ 15%.
-
Accuracy: Determined by calculating the percent recovery of a spiked sample or by analyzing a certified reference material. Recoveries should be within 80-120%.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound analysis.
Potential Biological Relevance: Lipid Peroxidation Pathway
Conjugated dienes can be formed during the process of lipid peroxidation, a marker of oxidative stress. While the specific role of this compound in biological systems is not well-defined, the general pathway of lipid peroxidation provides context for its potential formation and detection in biological matrices.
Conclusion
This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and performance criteria, participating laboratories can effectively evaluate their analytical capabilities, identify potential areas for improvement, and contribute to the generation of high-quality, comparable data across the scientific community. This will ultimately enhance the reliability of research and development activities involving this and other volatile organic compounds.
Safety Operating Guide
Safe Disposal of Octa-1,3-diene: A Procedural Guide
The proper disposal of Octa-1,3-diene is a critical component of laboratory safety and environmental stewardship. As a flammable, unsaturated hydrocarbon, it must be treated as hazardous waste.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is essential for regulatory compliance and a safe working environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat.[4][5] All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6] Keep the chemical and its waste away from all sources of ignition, such as open flames, hot surfaces, and sparks, as its vapors can form explosive mixtures with air.[6][7]
Key Data for Disposal and Handling
The following table summarizes essential quantitative data relevant to the safe management of this compound waste.
| Parameter | Value | Notes |
| Hazard Classification | Flammable Liquid (Ignitable Hazardous Waste) | Characterized by a low flash point.[1][6] |
| UN Number | UN2309 | Proper shipping classification for "OCTADIENE".[6] |
| Flash Point | 9 °C / 48.2 °F | Data for a similar octadiene isomer; handle as highly flammable.[6] |
| Waste Container | Chemically compatible (e.g., HDPE) | Plastic is often preferred for hydrocarbon waste.[1][8] |
| Max Container Fill Level | 75-90% of capacity | Leaving adequate headspace allows for vapor expansion.[8][9] |
| Max Accumulation Volume | 55 gallons | Maximum volume of hazardous waste allowed in a Satellite Accumulation Area.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard methodology for the collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation
-
Identify as Hazardous Waste: Treat all solutions containing this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as hazardous waste.[2][3]
-
Segregate Waste Streams: Collect this compound waste in a container designated for non-halogenated organic solvents .[10][11]
-
Avoid Incompatibilities: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents, acids, or halogenated solvents, to prevent dangerous reactions.[8][10]
Step 2: Containerization
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a tightly sealing cap that is chemically compatible with hydrocarbons.[8][10] High-density polyethylene (B3416737) (HDPE) carboys are a common choice.[9]
-
Fill Container Safely: When adding waste, use a funnel to prevent spillage on the exterior of the container.[9]
-
Leave Headspace: Do not overfill the container. Fill to a maximum of 75-90% of its total volume to allow for liquid expansion and prevent pressure buildup.[8][9]
-
Keep Container Closed: The waste container must remain sealed at all times except when waste is actively being added.[1][10]
Step 3: Labeling
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label or tag provided by your institution's EHS department.[3][10]
-
Complete All Information: The label must include:
-
The words "Hazardous Waste".[12]
-
The full, unabbreviated name: "Waste this compound".[10]
-
The specific hazards (e.g., "Flammable," "Ignitable").[10]
-
The date when waste was first added (the "accumulation start date").[10]
-
The exact composition of the waste, including percentages of all constituents.[10]
-
Step 4: Storage
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[1]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[3][10]
-
Ensure Safe Location: The SAA should be in a cool, well-ventilated area away from ignition sources and high-traffic zones.[6][8] If possible, store flammable liquid waste inside a dedicated flammable storage cabinet.[8]
Step 5: Final Disposal
-
Monitor Accumulation Limits: Do not exceed the 55-gallon limit for hazardous waste stored in an SAA.[1][2]
-
Request Pickup: Once the container is full (not exceeding 90% capacity) or has been in storage for the maximum time allowed by your institution (often 150-180 days), contact your EHS department to schedule a waste pickup.[11]
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, typically via incineration.[13][14] Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain.[2][12]
Step 6: Spill Management
-
Contain the Spill: In the event of a small spill, contain it using an inert absorbent material like vermiculite (B1170534) or sand.[12]
-
Clean the Area: Remove all ignition sources immediately.[4] Clean the affected area with an appropriate solvent, followed by soap and water.[12]
-
Dispose of Cleanup Materials: Collect all contaminated absorbent and cleaning materials in a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.[2][12]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gla.ac.uk [gla.ac.uk]
- 9. ethz.ch [ethz.ch]
- 10. Lab Waste Disposal Requirement | Compliance and Risk Management [kent.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. US5663477A - Hydrocarbon disposal method - Google Patents [patents.google.com]
- 14. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
